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Core Science & Biosynthesis

Foundational

Strategic Application of 3-(Benzyloxy)-5-bromo-2-iodopyrazine in Advanced Drug Discovery: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry, the rational design of heterocyclic scaffolds is paramount for developing highly selective targeted therapeutics. 3-(Benzyloxy)-5-bromo-2-iodopyrazine (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of heterocyclic scaffolds is paramount for developing highly selective targeted therapeutics. 3-(Benzyloxy)-5-bromo-2-iodopyrazine (CAS: 1211486-65-5) has emerged as a critical, highly functionalized building block. By incorporating two distinct halogen handles (iodine and bromine) alongside a protected hydroxyl equivalent (benzyloxy), this scaffold enables regioselective, sequential functionalization.

This whitepaper provides an in-depth technical analysis of 3-(Benzyloxy)-5-bromo-2-iodopyrazine, detailing its physicochemical properties, the mechanistic causality behind its orthogonal reactivity, and self-validating synthetic workflows utilized in the development of kinase and allosteric SHP2 inhibitors .

Physicochemical Profiling & Structural Logic

The utility of 3-(Benzyloxy)-5-bromo-2-iodopyrazine stems from its precise molecular architecture. The pyrazine core acts as a bioisostere for benzene or pyridine, generally improving the aqueous solubility and metabolic stability of the final drug candidate.

Quantitative Data Summary

To facilitate rapid assessment for synthetic planning, the core quantitative properties of the scaffold are summarized below :

PropertyValueMechanistic Significance
Compound Name 3-(Benzyloxy)-5-bromo-2-iodopyrazineStandard IUPAC nomenclature.
CAS Registry Number 1211486-65-5Unique identifier for procurement and database indexing[1].
Molecular Formula C₁₁H₈BrIN₂ODefines the stoichiometric mass balance.
Molecular Weight 391.00 g/mol Critical for precise molar equivalent calculations.
Exact Mass 389.8865 DaUsed for High-Resolution Mass Spectrometry (HRMS) validation.
C-I Bond Dissociation Energy ~240 kJ/molFacilitates rapid oxidative addition by Pd(0) at mild temperatures.
C-Br Bond Dissociation Energy ~280 kJ/molRemains inert during C-I coupling; requires higher thermal activation.

Mechanistic Causality in Scaffold Design

The design of this specific pyrazine derivative is not arbitrary; it is engineered to solve complex synthetic bottlenecks in multi-substituted heterocycle generation.

Orthogonal Halogen Reactivity

The co-presence of iodine at the C2 position and bromine at the C5 position establishes a predictable reactivity gradient. Because the Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Bromine (C-Br) bond, Palladium(0) catalysts undergo oxidative addition into the C-I bond at much lower activation energies. This allows chemists to perform a Suzuki, Stille, or Sonogashira coupling exclusively at the C2 position without cross-reactivity at C5.

The Benzyloxy Moiety: Protection and Electronic Modulation

The benzyloxy group at C3 serves a dual purpose:

  • Electronic Modulation: It donates electron density into the pyrazine ring, stabilizing the core against unwanted nucleophilic attacks during cross-coupling cycles.

  • Masked Pharmacophore: In the synthesis of ATP-competitive kinase inhibitors, a 2(1H)-pyrazinone motif is often required to form critical hydrogen bonds with the kinase hinge region . The benzyloxy group acts as a robust protecting group that withstands harsh basic coupling conditions, which can later be cleaved via hydrogenolysis (Pd/C, H₂) or strong acid (TFA/HBr) to reveal the active pyrazinone lactam[2].

G Start 3-(Benzyloxy)-5-bromo- 2-iodopyrazine Step1 Pd-Catalyzed Coupling (C2 Position) Start->Step1 Fast (C-I cleavage) Intermediate 3-(Benzyloxy)-5-bromo- 2-arylpyrazine Step1->Intermediate Step2 Pd-Catalyzed Coupling (C5 Position) Intermediate->Step2 Slow (C-Br cleavage) Final 2,5-Disubstituted 3-benzyloxypyrazine Step2->Final

Caption: Regioselective sequential cross-coupling logic of the dihalo-pyrazine scaffold.

Validated Synthetic Workflows

The de novo synthesis of 3-(Benzyloxy)-5-bromo-2-iodopyrazine requires strict control over reaction environments to prevent over-functionalization. The following workflow outlines a highly optimized, two-step protocol derived from patent literature for SHP2 inhibitor synthesis .

Protocol 1: De Novo Synthesis of the Scaffold
Step 1: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Introduce the benzyloxy protecting group at the C3 position of 3,5-dibromopyrazin-2-amine.

  • Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF at 0 °C under an inert N₂ atmosphere.

  • Alkoxide Formation: Dropwise add benzyl alcohol (1.5 equiv). Causality: NaH irreversibly deprotonates the alcohol, evolving H₂ gas and forming the highly nucleophilic sodium benzyloxide. Stir for 30 minutes to ensure complete conversion.

  • Substitution: Add 3,5-dibromopyrazin-2-amine (1.0 equiv). Warm the reaction to reflux (approx. 66 °C) and stir for 10 hours. Causality: The amine group at C2 donates electron density via resonance, partially deactivating the ring. Reflux conditions are thermodynamically required to drive the SₙAr reaction at the C3 position.

  • Self-Validation Check: Quench a 50 µL aliquot in water/EtOAc. Analyze the organic layer via LC-MS. The protocol is validated to proceed when the starting material mass is entirely replaced by the m/z 280/282 [M+H]⁺ isotope pattern.

  • Workup: Quench with ice water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to yield 3-(benzyloxy)-5-bromopyrazin-2-amine as a yellow oil[3].

Step 2: Sandmeyer-Type Iodination

Objective: Convert the primary amine at C2 to an iodine atom to establish orthogonal reactivity.

  • Preparation: Dissolve 3-(benzyloxy)-5-bromopyrazin-2-amine (1.0 equiv) in Diiodomethane (CH₂I₂, solvent and iodine donor).

  • Reagent Addition: Add tert-butyl nitrite (t-BuONO, 4.0 equiv) and molecular Iodine (I₂, 1.2 equiv).

  • Reaction: Stir the mixture at 25 °C for 16 hours. Causality: t-BuONO acts as an organic-soluble nitrosating agent, converting the amine into a highly reactive diazonium salt in situ. Ambient temperature is strictly maintained because diazonium salts of electron-deficient pyrazines decompose non-productively if heated. The CH₂I₂ and I₂ trap the resulting radical/cation, substituting the diazonium group with iodine.

  • Self-Validation Check: TLC (Hexanes/EtOAc) should show the complete disappearance of the highly polar amine spot, replaced by a non-polar UV-active spot.

  • Workup: Quench with aqueous sodium thiosulfate (Na₂S₂O₃) to reduce unreacted iodine. Extract, concentrate, and purify to yield 3-(Benzyloxy)-5-bromo-2-iodopyrazine [3].

G SM 3,5-Dibromopyrazin-2-amine R1 Benzyl Alcohol, NaH (Nucleophilic Aromatic Substitution) SM->R1 Int1 3-(Benzyloxy)-5-bromopyrazin-2-amine R1->Int1 R2 t-BuONO, I2, CH2I2 (Sandmeyer-Type Iodination) Int1->R2 Prod 3-(Benzyloxy)-5-bromo-2-iodopyrazine R2->Prod

Caption: Two-step synthetic workflow for 3-(Benzyloxy)-5-bromo-2-iodopyrazine.

Downstream Applications: Sequential Functionalization Protocol

When deploying this scaffold in drug discovery, the following generalized protocol ensures high-fidelity sequential cross-coupling.

Step 1: C2-Selective Suzuki Coupling
  • Conditions: Scaffold (1.0 equiv), Arylboronic acid (1.05 equiv), Pd(dppf)Cl₂ (0.05 equiv), Na₂CO₃ (2.0 equiv) in Dioxane/H₂O (4:1).

  • Temperature: 60 °C for 4 hours.

  • Causality: The low temperature and mild base strictly limit oxidative addition to the C-I bond. Exceeding 80 °C risks premature C-Br activation, leading to complex oligomeric mixtures.

Step 2: C5-Selective Buchwald-Hartwig Amination
  • Conditions: C2-functionalized intermediate (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.1 equiv), Cs₂CO₃ (2.0 equiv) in Toluene.

  • Temperature: 100 °C for 12 hours.

  • Causality: The bulky, electron-rich XPhos ligand facilitates the challenging oxidative addition into the C-Br bond and promotes reductive elimination to form the new C-N bond.

Step 3: Deprotection to the Pyrazinone Pharmacophore
  • Conditions: Intermediate dissolved in MeOH/EtOAc, 10% Pd/C (0.1 equiv by weight), H₂ atmosphere (1 atm) at 25 °C for 2 hours.

  • Causality: Hydrogenolysis cleanly cleaves the benzyl ether, yielding toluene as a volatile byproduct and unmasking the 2(1H)-pyrazinone core required for target protein binding .

Conclusion

3-(Benzyloxy)-5-bromo-2-iodopyrazine is a masterclass in rational chemical design. By leveraging the thermodynamic differences in halogen bond dissociation energies and utilizing a robust, electronically modulating protecting group, this scaffold empowers researchers to rapidly assemble complex, multi-substituted pyrazine arrays. Strict adherence to temperature controls and self-validating LC-MS checkpoints during its synthesis and subsequent functionalization guarantees high yields and purity, accelerating the path from discovery to clinical viability.

References

  • "2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric SHP2 inhibitors" (WO2018013597A1). Google Patents.
  • "Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases" . European Journal of Medicinal Chemistry / Academia.edu. Available at:[Link]

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Exploratory

Polysubstituted Pyrazine Building Blocks: A Technical Guide to Synthesis, Functionalization, and Application

Welcome to a deep dive into the world of polysubstituted pyrazines. To the seasoned researcher, the pyrazine core is more than just another heterocycle; it is a "privileged scaffold" of immense potential.[1][2] Its prese...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a deep dive into the world of polysubstituted pyrazines. To the seasoned researcher, the pyrazine core is more than just another heterocycle; it is a "privileged scaffold" of immense potential.[1][2] Its presence in numerous natural products and clinically successful drugs is a testament to its unique electronic and structural properties that are highly conducive to molecular recognition.[3][4] This guide is crafted not as a mere academic review, but as a field-proven manual for fellow scientists and drug development professionals. Herein, we will dissect the core principles of pyrazine chemistry, explore robust synthetic methodologies, and illuminate the path from a simple building block to a complex, functional molecule. Our focus will be on the "why" – the causality behind the choice of reagents, the rationale for specific reaction conditions, and the strategic thinking that underpins the efficient construction of these valuable compounds.

Part 1: The Pyrazine Core: Structure, Properties, and Strategic Considerations

A thorough understanding of the inherent characteristics of the pyrazine ring is the bedrock upon which all successful synthetic endeavors are built. Its subtle yet powerful features dictate its reactivity and provide the handles we can exploit for its functionalization.

Electronic and Structural Landscape

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement.[1][5][6] This arrangement results in a planar, symmetrical molecule with a dipole moment of zero.[6] With 6 π-electrons, it adheres to Hückel's rule of aromaticity. However, the presence of two highly electronegative nitrogen atoms significantly polarizes the ring, leading to an electron-deficient (or electron-poor) system.[4] This electron deficiency is a defining characteristic, making the carbon atoms susceptible to nucleophilic attack and the ring as a whole less reactive towards electrophilic aromatic substitution compared to benzene.

The electron density distribution, with a buildup on the nitrogen atoms and a decrease on the carbons, has profound implications for its reactivity.[6] The nitrogen atoms possess lone pairs of electrons that are not part of the aromatic system, bestowing a weakly basic character upon the molecule (pKa 0.65).[5][6] This basicity, while modest, is a crucial factor in its interaction with catalysts and its behavior in different reaction media.

Spectroscopically, pyrazines exhibit characteristic signals that can be used for their identification and characterization. In ¹H NMR spectroscopy, the protons on the pyrazine ring typically appear in the downfield region (around δ 8.6 ppm for the parent pyrazine) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atoms.[7] The vibrational spectra (IR and Raman) also show distinct bands corresponding to the ring stretching and bending modes, which are sensitive to the substitution pattern.[8][9]

Reactivity Mapping

The electron-deficient nature of the pyrazine core is the key to understanding its reactivity. The following diagram provides a conceptual map of the primary avenues for its functionalization:

G Pyrazine_Core Polysubstituted Pyrazine Core De_Novo De Novo Synthesis (Ring Formation) Pyrazine_Core->De_Novo Building the Scaffold Functionalization Functionalization of Pre-formed Ring Pyrazine_Core->Functionalization Decorating the Scaffold Condensation Condensation Reactions De_Novo->Condensation Cyclization Modern Cyclization De_Novo->Cyclization Cross_Coupling Metal-Catalyzed Cross-Coupling Functionalization->Cross_Coupling CH_Activation Direct C-H Activation Functionalization->CH_Activation

Caption: Conceptual overview of synthetic approaches to polysubstituted pyrazines.

  • De Novo Synthesis: This involves constructing the pyrazine ring from acyclic precursors. The classical and most common method is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[1] This approach is particularly useful for accessing symmetrically substituted pyrazines.

  • Functionalization of a Pre-formed Ring: This is often the more versatile strategy for creating complex, unsymmetrically substituted pyrazines.

    • Metal-Catalyzed Cross-Coupling: This is arguably the most powerful tool in the modern chemist's arsenal for decorating the pyrazine core. Reactions like the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings allow for the precise installation of a wide variety of substituents onto a halogenated pyrazine precursor.[10][11] The electron-deficient nature of the pyrazine ring facilitates the oxidative addition step in the catalytic cycle of these reactions.[12]

    • Direct C-H Activation: This emerging field offers a more atom-economical approach by directly functionalizing the C-H bonds of the pyrazine ring, bypassing the need for pre-functionalization with halogens.[2][11] While still facing challenges in terms of regioselectivity and substrate scope, it holds immense promise for streamlining synthetic routes.

The Pyrazine Moiety in Nature and Medicine

The prevalence of the pyrazine scaffold in biologically active molecules underscores its importance.[3] From the essential vitamin B2 (riboflavin) to potent anti-tuberculosis drugs like pyrazinamide, the pyrazine core is a recurring motif.[3] At least eight pyrazine-containing drugs have been approved by the FDA.[4]

Compound Class Application/Significance Reference
Pyrazinamide AntimycobacterialFirst-line treatment for tuberculosis[3]
Glipizide AntidiabeticTreatment of type 2 diabetes[4]
Bortezomib Proteasome InhibitorTreatment of multiple myeloma[4]
Zopiclone HypnoticTreatment of insomnia[4]
Favipiravir AntiviralBroad-spectrum antiviral activity[13]
Clavulazine Natural ProductMarine alkaloid with biological activity[3]

This table provides a snapshot of the diverse roles that pyrazine-containing molecules play in medicine and nature, highlighting the value of this scaffold in the design of new therapeutic agents.

Part 2: Synthetic Strategies for Polysubstituted Pyrazines: A Mechanistic Approach

The construction of polysubstituted pyrazines can be broadly divided into two main strategies: building the ring from scratch (de novo synthesis) or modifying a pre-existing pyrazine core. The choice between these approaches depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

De Novo Synthesis: Constructing the Pyrazine Ring

The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is the most traditional and straightforward method for synthesizing the pyrazine ring.[1] The reaction proceeds through the formation of a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine.

G Diamine 1,2-Diamine Condensation Condensation Diamine->Condensation Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation Pyrazine Substituted Pyrazine Oxidation->Pyrazine

Caption: General workflow for the classical synthesis of pyrazines.

The primary advantage of this method is its simplicity and the ready availability of a wide range of starting materials. However, it is often best suited for the synthesis of symmetrically substituted pyrazines. When using unsymmetrical diamines or dicarbonyls, mixtures of regioisomers can be formed, necessitating challenging purification steps.

Functionalization of the Pre-formed Pyrazine Core: A Comprehensive Toolkit

For the synthesis of complex, polysubstituted pyrazines, functionalization of a pre-existing pyrazine ring is the preferred strategy. This approach offers greater control over the substitution pattern and allows for the late-stage introduction of diverse functional groups.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of polysubstituted pyrazines.[10][11] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[12] The electron-deficient nature of the pyrazine ring makes halopyrazines excellent substrates for these transformations.[12]

A general catalytic cycle for these reactions is depicted below:

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Pd(II) Complex OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Coupling Pd(II) Coupling Intermediate Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regeneration Coupled_Product Coupled Product RedElim->Coupled_Product Halopyrazine Halopyrazine Halopyrazine->OxAdd Organometallic Organometallic Reagent Organometallic->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction forms a C-C bond between a halopyrazine and an organoboron reagent.[10][11][14] It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boronic acid reagents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrazine

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the chloropyrazine (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h), monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: This reaction couples a halopyrazine with a terminal alkyne to form an alkynylpyrazine.[10][11] These products are valuable intermediates for the synthesis of more complex molecules. The reaction is typically co-catalyzed by a copper(I) salt.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between a halopyrazine and an amine, providing access to aminopyrazines.[15] These are important building blocks for many pharmaceuticals. The choice of ligand for the palladium catalyst is crucial for the success of this reaction.

Coupling Reaction Organometallic Reagent Bond Formed Key Advantages Common Catalysts
Suzuki-Miyaura OrganoboronC-CStable reagents, mild conditionsPd(PPh₃)₄, PdCl₂(dppf)
Sonogashira Terminal AlkyneC-C (sp)Direct alkynylationPdCl₂(PPh₃)₂, CuI
Heck AlkeneC-C (sp²)Forms vinylpyrazinesPd(OAc)₂, P(o-tol)₃
Stille OrganotinC-CTolerant of many functional groupsPd(PPh₃)₄
Buchwald-Hartwig AmineC-NAccess to aminopyrazinesPd₂(dba)₃, Xantphos, BINAP

This comparative table summarizes the key features of the most common palladium-catalyzed cross-coupling reactions used for the functionalization of pyrazines.

Direct C-H activation is a more recent and highly attractive strategy for the functionalization of pyrazines.[2][11] It avoids the need for pre-installing a halogen, thus shortening synthetic sequences and reducing waste. Ruthenium(II) catalysts have shown promise in enabling the ortho-C-H arylation of phenyl-substituted pyrazines, where the pyrazine nitrogen acts as a directing group.[2]

While still an evolving field, the potential of C-H activation to revolutionize the synthesis of polysubstituted pyrazines is undeniable.

Part 3: Applications in Drug Discovery and Materials Science: From Concept to Reality

The synthetic versatility of polysubstituted pyrazines, combined with their favorable physicochemical properties, has made them highly sought-after building blocks in both medicinal chemistry and materials science.

Pyrazines as Privileged Scaffolds in Medicinal Chemistry

The pyrazine ring is a bioisostere of benzene, pyridine, and pyrimidine, allowing it to mimic these common pharmacophores while offering unique properties.[4] The nitrogen atoms can act as hydrogen bond acceptors, which is a crucial interaction in many protein-ligand binding events.[4][16]

In the development of kinase inhibitors, a major class of anticancer drugs, the pyrazine core is frequently employed.[12] The pyrazine nitrogen often forms a key hydrogen bond with an amino acid residue in the hinge region of the kinase, anchoring the inhibitor in the ATP-binding pocket.[4] The ability to easily substitute the other positions on the pyrazine ring allows for the optimization of potency and selectivity by exploring the surrounding binding pockets.

G Pyrazine_Core Pyrazine Core Hinge_Binding Hinge Binding (H-Bond Acceptor) Pyrazine_Core->Hinge_Binding R1 R1 Substituent Pyrazine_Core->R1 R2 R2 Substituent Pyrazine_Core->R2 R3 R3 Substituent Pyrazine_Core->R3 Hydrophobic_Pocket Hydrophobic Pocket Interaction R1->Hydrophobic_Pocket Solvent_Front Solvent Front Exposure (Solubility) R2->Solvent_Front

Caption: Structure-Activity Relationship (SAR) concept for pyrazine-based kinase inhibitors.

The Role of Polysubstituted Pyrazines in Advanced Materials

The applications of polysubstituted pyrazines extend beyond medicine into the realm of materials science.[17] Their unique electronic properties and ability to coordinate with metals make them valuable components in a variety of advanced materials.

Pyrazine-based polymers are of great interest for applications in electronic devices due to their potential as conductive or light-responsive materials.[3][18] The electron-deficient nature of the pyrazine ring can be used to tune the bandgap of conjugated polymers for applications in photovoltaics and organic light-emitting diodes (OLEDs).[3]

The nitrogen atoms of the pyrazine ring are excellent coordination sites for metal ions, making pyrazine derivatives ideal ligands for the construction of Metal-Organic Frameworks (MOFs).[17][18] These highly porous materials have applications in gas storage and separation, catalysis, and sensing.[17][18]

Part 4: Conclusion and Future Outlook

Polysubstituted pyrazines have firmly established themselves as indispensable building blocks in modern chemistry. The continued development of novel synthetic methodologies, particularly in the area of C-H activation, will undoubtedly lead to even more efficient and versatile ways to construct these valuable scaffolds. As our understanding of their role in biological systems and materials science deepens, we can expect to see the emergence of new drugs, functional materials, and other innovative technologies based on the remarkable pyrazine core. The journey from a simple heterocycle to a life-saving drug or a cutting-edge material is a testament to the power of organic synthesis and the enduring value of these versatile building blocks.

References

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Foundational

Introduction: The Strategic Importance of Substituted Pyrazines

An In-Depth Technical Guide to the Electronic Properties of 3-(Benzyloxy)-5-bromo-2-iodopyrazine Prepared by: Gemini, Senior Application Scientist Pyrazine and its derivatives represent a cornerstone of heterocyclic chem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of 3-(Benzyloxy)-5-bromo-2-iodopyrazine

Prepared by: Gemini, Senior Application Scientist

Pyrazine and its derivatives represent a cornerstone of heterocyclic chemistry, finding profound applications in medicinal chemistry and materials science.[1][2] As a class of diazines, the pyrazine ring is inherently electron-deficient, a characteristic that makes it a privileged scaffold for developing kinase inhibitors, anticancer agents, and other therapeutics where interactions with biological targets are governed by specific electronic and steric profiles.[3] The strategic functionalization of the pyrazine core allows for the fine-tuning of its electronic properties, thereby modulating its reactivity, molecular interactions, and pharmacokinetic profile.

This guide focuses on a specific, highly functionalized derivative: 3-(Benzyloxy)-5-bromo-2-iodopyrazine . The unique combination of an electron-donating benzyloxy group and two distinct electron-withdrawing halogens (bromine and iodine) at specific positions creates a molecule with a complex and nuanced electronic landscape. Understanding these properties is critical for researchers aiming to utilize this compound as a key building block in drug discovery or for the synthesis of novel organic materials. This document provides a predictive overview of its core electronic characteristics, grounded in fundamental principles, and outlines robust experimental and computational methodologies for their empirical validation.

The Pyrazine Core: An Electron-Deficient Nucleus

The parent pyrazine ring is an aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions. The substitution of two CH groups in a benzene ring with more electronegative nitrogen atoms has a profound impact on the electronic structure. This leads to a lowering of the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO).[1] Consequently, pyrazines generally exhibit a higher electron affinity than their carbocyclic or mononitrogenated analogues like pyridine, making them excellent electron acceptors.[4][5] This inherent electron deficiency is the primary determinant of the chemical reactivity and interaction profile of its derivatives.

Dissecting the Substituent Effects

The electronic character of 3-(Benzyloxy)-5-bromo-2-iodopyrazine is a composite of the pyrazine core and the distinct electronic contributions of its three substituents. The interplay between their inductive and resonance effects dictates the overall electron density distribution, frontier molecular orbital energies, and reactivity.

The Benzyloxy Group at C3: A Modulating Donor

The benzyloxy group (-OCH₂Ph) at the C3 position acts primarily as an electron-donating group through resonance. The lone pairs on the oxygen atom can be delocalized into the pyrazine ring, increasing the electron density, particularly at the ortho and para positions relative to the point of attachment. This donation effect would be expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO). However, the oxygen atom is also highly electronegative, exerting an electron-withdrawing inductive effect (-I). The presence of the benzyl group can also influence solid-state packing and fluorescence properties through local modifications of the crystal structure.[6][7]

The Halogens at C2 and C5: Inductive Withdrawal and Halogen Bonding

The bromine and iodine atoms at the C2 and C5 positions are potent electron-withdrawing groups due to their high electronegativity (inductive effect). This effect significantly lowers the electron density of the pyrazine ring, making it more electrophilic and lowering the energy of the LUMO. This is a common strategy to enhance the electron-accepting properties of aromatic systems.[8]

A crucial secondary characteristic of these halogens is their ability to act as halogen bond donors . The electron-withdrawing nature of the pyrazine ring creates a region of positive electrostatic potential (a σ-hole) on the outer side of the halogen atom.[9] This positive region can engage in attractive, non-covalent interactions with Lewis bases (e.g., lone pairs on oxygen or nitrogen atoms in a protein active site), an interaction that is increasingly being exploited in rational drug design.[10][11] The strength of this interaction typically follows the trend I > Br > Cl.

The differential reactivity of the C-I and C-Br bonds is also a key consideration for synthetic applications. In transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the C-I bond is significantly more reactive towards oxidative addition than the C-Br bond, allowing for selective functionalization at the C2 position.[12]

Predicted Overall Electronic Profile

The combination of these substituents leads to a "push-pull" system, albeit a complex one. The benzyloxy group "pushes" electron density into the ring, while the halogens "pull" it out. Given the strong inductive effect of two halogens, the net effect is predicted to be a highly electron-deficient pyrazine ring.

SubstituentPositionPrimary Electronic EffectPredicted Impact on Frontier OrbitalsSecondary Characteristics
Benzyloxy C3Electron-donating (Resonance, +R)Raises HOMO EnergySteric bulk, influences crystal packing
Bromo C5Electron-withdrawing (Inductive, -I)Lowers LUMO EnergyHalogen bond donor, reactive site
Iodo C2Electron-withdrawing (Inductive, -I)Lowers LUMO EnergyStrong halogen bond donor, most reactive site for cross-coupling

Methodologies for Characterizing Electronic Properties

To move from prediction to empirical fact, a combination of computational and experimental techniques is required. The following protocols provide a self-validating framework for a comprehensive analysis.

Computational Chemistry: An In Silico Workflow

Density Functional Theory (DFT) is a powerful tool for predicting the electronic structure and properties of molecules with high accuracy.

dot

computational_workflow cluster_prep 1. Structure Preparation cluster_dft 2. DFT Calculation cluster_analysis 3. Property Analysis mol_build Build 3D structure of 3-(benzyloxy)-5-bromo-2-iodopyrazine geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Confirm minimum energy state) geom_opt->freq_calc sp_calc Single-Point Energy Calculation (Higher level of theory if needed) freq_calc->sp_calc homo_lumo HOMO/LUMO Energies & Energy Gap (Eg) sp_calc->homo_lumo esp_map Molecular Electrostatic Potential (ESP) Map sp_calc->esp_map dipole Dipole Moment Calculation sp_calc->dipole nbo Natural Bond Orbital (NBO) (Atomic charges, orbital interactions) sp_calc->nbo

Caption: A standard workflow for DFT-based characterization of molecular electronic properties.

Step-by-Step Protocol:

  • Structure Generation: Construct the 3D model of the molecule using standard molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and effective method is using the B3LYP functional with a 6-311G(d,p) basis set. This step is crucial as the electronic properties are dependent on the molecular geometry.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Property Calculation: From the optimized structure, calculate key electronic descriptors:

    • HOMO and LUMO Energies: These are critical for understanding electron-donating and -accepting capabilities. The HOMO-LUMO gap (Eg) is an indicator of chemical reactivity and the energy required for electronic excitation.

    • Molecular Electrostatic Potential (ESP) Map: This visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is essential for predicting sites of non-covalent interactions, including halogen bonding.

    • Dipole Moment: Provides a measure of the overall polarity of the molecule.

Experimental Validation: Electrochemical and Spectroscopic Methods

CV is the premier technique for measuring the reduction and oxidation potentials of a molecule, from which the HOMO and LUMO energy levels can be experimentally estimated.

dot

cv_workflow setup Three-Electrode Cell Working Electrode (e.g., Glassy Carbon) Reference Electrode (e.g., Ag/AgCl) Counter Electrode (e.g., Pt wire) instrument Potentiostat setup->instrument solution Electrolyte Solution Analyte (~1 mM in dry, degassed solvent) Supporting Electrolyte (e.g., 0.1 M TBAPF₆) solution->instrument data Data Acquisition Scan potential range Record current response Generate Voltammogram instrument->data analysis Data Analysis Identify E_ox & E_red peaks Calculate HOMO/LUMO vs. Fc/Fc⁺ E_HOMO = -[E_ox vs Fc/Fc⁺ + 4.8] eV E_LUMO = -[E_red vs Fc/Fc⁺ + 4.8] eV data->analysis

Caption: Experimental workflow for determining HOMO/LUMO energies using Cyclic Voltammetry.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a ~1 mM solution of the title compound in a suitable dry, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity.

  • Cell Assembly: Assemble a three-electrode electrochemical cell. A glassy carbon electrode is a common choice for the working electrode, with a platinum wire as the counter electrode and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference.

  • Data Acquisition: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen. Run the cyclic voltammogram by scanning the potential over a range sufficient to observe the oxidation and reduction events of the compound.

  • Internal Reference: After acquiring the data, add a small amount of an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺). Rerun the scan.

  • Analysis: Determine the onset potentials for oxidation (Eox) and reduction (Ered) relative to the Fc/Fc⁺ couple. Use these values to calculate the experimental HOMO and LUMO energies using established empirical formulas.[8]

UV-Vis spectroscopy measures the electronic absorption of a molecule. The onset of the lowest energy absorption band in the spectrum can be used to determine the optical band gap, which provides a good approximation of the HOMO-LUMO gap.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile).

  • Spectrum Acquisition: Record the absorption spectrum over a range of ~200-800 nm using a dual-beam spectrophotometer.

  • Analysis: Identify the wavelength corresponding to the onset of the longest-wavelength absorption peak (λonset). Convert this wavelength to energy using the equation: Eg (eV) = 1240 / λonset (nm). This value should correlate well with the gap calculated from both DFT and CV.

Conclusion and Outlook

3-(Benzyloxy)-5-bromo-2-iodopyrazine is a molecule engineered with a sophisticated arrangement of functional groups that create a unique electronic profile. The inherent electron-deficient pyrazine core is further polarized by two powerful inductively withdrawing halogens, while being modulated by a resonance-donating benzyloxy group. This structure is predicted to have a low-lying LUMO, making it a potent electron acceptor and a candidate for engaging in halogen bonding interactions. Its differential C-I/C-Br reactivity offers a handle for selective, stepwise synthetic elaboration.

For researchers in drug discovery, this compound serves as a versatile scaffold. Its electronic properties can be leveraged to target specific enzymatic active sites, while its capacity for halogen bonding provides an additional mode of high-affinity interaction. For materials scientists, its electron-accepting nature makes it an interesting building block for organic semiconductors or electroactive polymers. The robust computational and experimental workflows detailed in this guide provide a clear and reliable pathway to fully characterize its properties, enabling its rational deployment in the next generation of pharmaceuticals and advanced materials.

References

  • The electronic structure of pyrazine. Configuration interaction calculations using an extended basis. ResearchGate. [Link]

  • Electronic structure and biological activity of pyrazine and its alkyl derivatives by quatum-chemical calculations. ResearchGate. [Link]

  • Synthesis and electronic structure of a series of first-row transition-metal pyrazine(diimine) complexes in two oxidation states. Taylor & Francis Online. [Link]

  • Experimental Determination of Electron Affinities of Organic Molecules. ResearchGate. [Link]

  • Electronic Properties of Molecules. Carnegie Mellon University. [Link]

  • Tracking the Electron Density Changes in Excited States -- A Computational Study on Pyrazine. arXiv.org. [Link]

  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. PMC. [Link]

  • A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. PMC. [Link]

  • Electronic and Chemical Properties of Organic Molecules. Forschungszentrum Jülich. [Link]

  • Electronic and Optical Properties of Organic Molecules at Metal Surfaces Studied by Scanning Tunneling Microscopy. Universidad Autónoma de Madrid. [Link]

  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing. [Link]

  • Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. PubMed. [Link]

  • Electronic and Optical Properties of Organic Semiconductors: Experiment and Simulation. Oregon State University. [Link]

  • Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. PMC. [Link]

  • Tuning of fluorescence efficiency via local modification of the crystal structure by benzyl groups in polymorphs of a pyrazine dye. RSC Publishing. [Link]

  • Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts: Confining an Unstable Guest Conformation. PMC. [Link]

  • Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts: Confining an Unstable Guest Conformation. ACS Publications. [Link]

  • Tuning of fluorescence efficiency via local modification of the crystal structure by benzyl groups in polymorphs of a pyrazine dye. RSC Publishing. [Link]

  • Substituent Effects on the [N–I–N]+ Halogen Bond. PMC. [Link]

  • Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. PMC. [Link]

  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. MDPI. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. PubMed. [Link]

  • Halogen Bonding in N‐Alkyl‐Bromo‐/Lodo‐Pyridinium Salts and its Application in Chromatography. Wiley Online Library. [Link]

  • Discovery of novel 3-Benzyloxyaminopyridines as orally available and intracranially active selective ROS1 inhibitors for combating the resistant ROS1G2032R mutation. PubMed. [Link]

  • BENZYLOXYPHENYL-BASED SYNTHESES OF SOME NOVEL N-ACETYLPYRAZOLINES. DergiPark. [Link]

  • Experimental and Theoretical Electron Density Analysis of Copper Pyrazine Nitrate Quasi-Low-Dimensional Quantum Magnets. University of Warwick. [Link]

  • Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. Iraqi Journal of Science. [Link]

  • Synthesis of Isomeric 3-Benzazecines Decorated with Endocyclic Allene Moiety and Exocyclic Conjugated Double Bond and Evaluation of Their Anticholinesterase Activity. PMC. [Link]

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Exploratory

Solubility of 3-(Benzyloxy)-5-bromo-2-iodopyrazine in Organic Solvents: A Technical Guide

Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Benzyloxy)-5-bromo-2-iodopyrazine, a heterocyclic compound of interest in drug discovery. In the absence of specific experimental data in publicly available literature, this document establishes a predictive framework based on first principles of physical organic chemistry and provides a detailed, actionable protocol for the empirical determination of its solubility in a range of organic solvents. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of pyrazine-based therapeutic agents.

Introduction: The Critical Role of Solubility

3-(Benzyloxy)-5-bromo-2-iodopyrazine is a multi-functionalized pyrazine derivative. The pyrazine core is a key pharmacophore found in numerous approved drugs, valued for its ability to participate in various biological interactions.[1] The benzyloxy, bromo, and iodo substituents each modulate the molecule's steric and electronic properties, influencing its target affinity, metabolic stability, and, crucially, its solubility.

Understanding the solubility of this compound is paramount for several reasons:

  • Drug Delivery and Formulation: Poor solubility can lead to low bioavailability, hindering the development of oral dosage forms.

  • Process Chemistry: Solubility data is essential for designing efficient crystallization, purification, and reaction conditions.

  • In Vitro and In Vivo Studies: Consistent and known concentrations are required for accurate pharmacological and toxicological assessments.

This guide will first deconstruct the molecule to predict its solubility behavior and then provide a robust experimental methodology for its quantitative measurement.

Theoretical Assessment of Solubility: A Structural-Chemical Perspective

The principle of "like dissolves like" governs solubility, stating that a solute will dissolve best in a solvent of similar polarity.[2][3] The overall polarity of 3-(Benzyloxy)-5-bromo-2-iodopyrazine is a composite of its constituent functional groups.

Analysis of Structural Components
  • Pyrazine Ring: The pyrazine ring itself is a polar, aromatic heterocycle.[4][5] The two nitrogen atoms are electron-withdrawing and can act as hydrogen bond acceptors. While parent pyrazine is water-soluble, its solubility decreases with substitution.[4][6]

  • Benzyloxy Group: This group introduces a significant non-polar component (the benzene ring) and a polar ether linkage. The benzyl group will favor solubility in less polar, aromatic solvents. While the ether oxygen can act as a hydrogen bond acceptor, the large non-polar surface area is a dominant feature.[7][8]

  • Bromo and Iodo Substituents: Halogenation of aromatic rings generally increases lipophilicity and reduces aqueous solubility.[9] The polarizability of the halogens (I > Br) can lead to favorable van der Waals and dipole-induced dipole interactions with a variety of solvents.[9]

Predicted Solubility Trends

Based on the analysis of its structure, a qualitative solubility profile can be predicted. The large, non-polar surface area contributed by the benzyloxy group and the halogens is expected to be the dominant factor.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, Diethyl EtherModerate to HighThe aromatic nature of toluene will interact favorably with the benzyloxy and pyrazine rings. The overall low polarity of the solute matches these solvents.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)HighThese solvents offer a balance of polarity and the ability to engage in dipole-dipole interactions without the high energy cost of disrupting a hydrogen-bonding network. DCM and THF are often excellent solvents for complex organic molecules.
Polar Protic Methanol, Ethanol, WaterLow to Sparingly SolubleWhile the pyrazine nitrogens and ether oxygen can accept hydrogen bonds, the large hydrophobic character of the molecule will likely lead to poor solvation in highly networked hydrogen-bonding solvents like water and, to a lesser extent, lower-chain alcohols.[10]

Experimental Protocol for Equilibrium Solubility Determination

To obtain quantitative data, the shake-flask method is a reliable and widely accepted technique for determining thermodynamic equilibrium solubility.[11][12][13]

Materials and Equipment
  • 3-(Benzyloxy)-5-bromo-2-iodopyrazine (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and autosampler vials

  • Chemically inert syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid 3-(Benzyloxy)-5-bromo-2-iodopyrazine to a series of vials, each containing a known volume of a different test solvent. "Excess" means that undissolved solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker, typically set to 25 °C or 37 °C, depending on the application.

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours).[11][13] Preliminary experiments can determine the optimal time.[14]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. This step is critical to separate the saturated solution from any remaining solid.[11]

  • Quantification:

    • Dilute the filtered saturated solution with a suitable mobile phase to bring the concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area versus concentration for the standards.

    • Use the regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original solubility in the solvent, accounting for the dilution factor.

  • Data Reporting:

    • Report the solubility in units of mg/mL or mol/L at the specified temperature.[11]

    • It is good practice to analyze the remaining solid by techniques like DSC or XRD to check for any polymorphic or solvate transformations during the experiment.[13]

Visualization of Concepts and Workflows

Factors Influencing Solubility

The interplay between the solute's structural features and solvent properties determines the extent of dissolution.

G cluster_solute 3-(Benzyloxy)-5-bromo-2-iodopyrazine cluster_solvent Organic Solvent Properties Solute Core Compound Pyrazine Pyrazine Ring (Polar, H-Bond Acceptor) Solute->Pyrazine Benzyloxy Benzyloxy Group (Large, Non-Polar) Solute->Benzyloxy Halogens Br, I Substituents (Lipophilic, Polarizable) Solute->Halogens H_Bonding Hydrogen Bonding (Donor/Acceptor) Pyrazine->H_Bonding favors Solubility Solubility Outcome Pyrazine->Solubility Dispersion Van der Waals Forces Benzyloxy->Dispersion favors Benzyloxy->Solubility Polarity Polarity (Dipole Moment) Halogens->Polarity interacts via Halogens->Solubility Solvent Solvent Solvent->Polarity Solvent->H_Bonding Solvent->Dispersion Polarity->Solubility H_Bonding->Solubility Dispersion->Solubility

Caption: Interplay of molecular features and solvent properties.

Experimental Workflow: Shake-Flask Method

A systematic approach is crucial for obtaining reproducible and accurate solubility data.

G A 1. Preparation Add excess solid to solvent B 2. Equilibration Agitate at constant temp (24-72 hours) A->B C 3. Phase Separation Centrifuge and filter supernatant B->C D 4. Quantification Analyze filtrate by HPLC C->D E 5. Data Analysis Calculate solubility using calibration curve D->E F Reported Solubility (e.g., mg/mL at 25°C) E->F

Sources

Foundational

Architects of the Heterocycle: The History, Discovery, and Synthesis of Halogenated Pyrazine Intermediates

Executive Summary & Historical Context The pyrazine ring (1,4-diazine) is a ubiquitous aromatic heterocycle that has evolved from a niche natural product curiosity into a foundational pillar of modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The pyrazine ring (1,4-diazine) is a ubiquitous aromatic heterocycle that has evolved from a niche natural product curiosity into a foundational pillar of modern medicinal chemistry. The first discovery of a pyrazine in a natural product occurred in 1962 with the isolation of tetramethylpyrazine from cultures of Bacillus subtilis[1]. Initially studied for their roles as flavor and aroma compounds in roasted foods, pyrazines quickly captured the attention of drug developers due to their favorable pharmacokinetic properties and ability to engage in critical hydrogen-bonding interactions[1][2].

However, translating the pyrazine core into complex Active Pharmaceutical Ingredients (APIs) presented a significant synthetic hurdle. The pyrazine nucleus is completely planar and highly electron-deficient, rendering it notoriously resistant to direct electrophilic aromatic substitution[2]. To bypass this limitation, synthetic chemists pioneered the development of halogenated pyrazine intermediates . By introducing a halogen atom (F, Cl, Br, or I), researchers created versatile electrophilic scaffolds primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), unlocking pathways to blockbuster drugs such as the proteasome inhibitor bortezomib and the antiviral favipiravir[3][4].

Mechanistic Causality in Pyrazine Halogenation

Understanding the reactivity of halogenated pyrazines requires analyzing the interplay between the electron-withdrawing diazine core and the specific halogen leaving group. Because the ground state of pyrazine is deactivated, electrophilic halogenation generally requires the presence of strongly electron-donating substituents (e.g., amines) or the strategic use of N-oxide intermediates[2][4].

Once halogenated, the reactivity of the intermediate diverges based on the intended downstream application. In palladium-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. Therefore, reactivity correlates directly with C–X bond strength. Conversely, in Nucleophilic Aromatic Substitution (SNAr), the highly electronegative fluorine excels by stabilizing the anionic Meisenheimer intermediate[4][5].

Table 1: Comparative Reaction Kinetics and Reactivity Profiles of Halogenated Pyrazines [5]

HalogenApprox. Activation Energy (cal/mol·K)Leaving Group Ability (Pd-Coupling)Leaving Group Ability (SNAr)Reactivity Profile & Synthetic Utility
Fluorine (F) 22.5LowestHighestExcellent for SNAr due to high electronegativity; resists oxidative addition.
Chlorine (Cl) 22.4LowModerateStandard, cost-effective intermediate; often requires elevated temperatures for cross-coupling.
Bromine (Br) 22.3HighLowHighly versatile; allows for milder reaction conditions in Pd-catalyzed couplings.
Iodine (I) 22.3HighestLowestMost reactive in oxidative addition; highly susceptible to degradation, requiring careful handling.

Experimental Workflows: Self-Validating Synthesis Protocols

As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on self-validating protocols—systems where causality dictates the methodology, and analytical checkpoints prevent the propagation of errors.

Protocol A: Regioselective Chlorination of Pyrazine-2-carbonitrile

This one-pot chlorination utilizes sulfuryl chloride (SO₂Cl₂) to synthesize 3-chloropyrazine-2-carbonitrile, a highly sought-after intermediate for synthesizing cathepsin C inhibitors[6].

Step-by-Step Methodology:

  • Preparation: Dissolve pyrazine-2-carbonitrile (1.0 eq) in a mixture of anhydrous toluene and N,N-dimethylformamide (DMF)[6].

    • Causality: DMF is not merely a co-solvent; it acts as a catalytic mediator, forming a Vilsmeier-Haack-type reactive complex with SO₂Cl₂ that drastically lowers the activation energy for chlorination.

  • Reagent Addition: Cool the reaction vessel to 0°C. Add SO₂Cl₂ (4.0 eq) dropwise over 10 minutes[6].

    • Causality: The slow addition at 0°C controls the highly exothermic release of SO₂ and HCl gases, suppressing thermodynamic over-halogenation and preserving regioselectivity.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir until completion (monitor via TLC).

  • Quenching & Extraction: Decant the toluene layer. Extract the residual oil with diethyl ether. Quench the combined organic layers with ice water[6].

    • Causality: Ice water safely hydrolyzes unreacted SO₂Cl₂ without generating enough heat to degrade the product.

  • Neutralization: Neutralize the organic layer with solid NaHCO₃[6].

    • Causality: Removing residual HCl prevents the acid-catalyzed hydrolysis of the sensitive nitrile group into a primary amide.

  • Validation Checkpoint: Perform ¹H NMR. The disappearance of the C3 proton and the presence of two distinct doublets (C5, C6) confirm regioselective monochlorination.

Protocol B: Controlled Bromination of 2-Aminopyrazine

Bromopyrazines offer superior reactivity in Suzuki couplings compared to their chloro-analogues[5]. This protocol details the regioselective monobromination of 2-aminopyrazine using N-bromosuccinimide (NBS)[7].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-aminopyrazine in acetonitrile (MeCN)[7].

    • Causality: The electron-donating amino group activates the electron-deficient pyrazine ring, making direct electrophilic halogenation feasible without the need for N-oxide formation.

  • Halogenation: Add exactly 1.1 equivalents of NBS at room temperature[7].

    • Causality: Strict stoichiometric control and ambient temperature are critical. Elevating the temperature to 100°C or increasing NBS equivalents leads to a complex mixture of mono- and dibrominated products (e.g., 3,5-dibromo-2-aminopyrazine)[7].

  • Isolation: Concentrate the solvent under reduced pressure and purify the residue via silica gel flash chromatography.

  • Validation Checkpoint: Analyze via ESI-MS. The presence of an [M+H]⁺ isotopic cluster with a 1:1 ratio separated by 2 m/z units uniquely validates the incorporation of a single bromine atom.

Downstream Applications: Cross-Coupling and API Generation

Once isolated and validated, halogenated pyrazines are subjected to transition-metal catalysis to build complex architectures. For instance, the Suzuki-Miyaura coupling of chloropyrazines with aryl boronic acids utilizes palladium-phosphine catalysts to forge robust C–C bonds[3]. Similarly, Sonogashira couplings with terminal acetylenes yield π-conjugated pyrazine systems vital for both electronic materials and fluorescent biological probes[3].

G Start Starting Material (e.g., 2-Aminopyrazine) Halogenation Halogenation (NBS/NCS, 0°C - RT) Start->Halogenation Electrophilic Activation Intermediate Halogenated Pyrazine Intermediate Halogenation->Intermediate Regioselective Substitution Coupling Transition-Metal Coupling (Suzuki/Sonogashira) Intermediate->Coupling Pd-Catalyzed Addition Product Functionalized Pyrazine (API Precursor) Coupling->Product C-C Bond Formation

Caption: Workflow from pyrazine activation to Pd-catalyzed cross-coupling for API synthesis.

The ultimate validation of these synthetic workflows is their application in drug discovery. A prime example is the antiviral drug Favipiravir (T-705), which relies on a halogenated pyrazine intermediate for its synthesis. Once administered, the pyrazine core mimics natural purines, allowing it to hijack viral replication machinery[4].

G Prodrug Favipiravir (Prodrug) Fluorinated Pyrazine Entry Cellular Entry Prodrug->Entry Phosphorylation Intracellular Kinases (Phosphorylation) Entry->Phosphorylation Active Favipiravir-RTP (Active Metabolite) Phosphorylation->Active ATP dependent Target Viral RNA-dependent RNA Polymerase (RdRp) Active->Target Competitive Binding Outcome Lethal Mutagenesis & Chain Termination Target->Outcome Viral Inhibition

Caption: Intracellular activation and mechanism of action of the pyrazine-derived antiviral Favipiravir.

Conclusion

The historical trajectory of pyrazines—from simple flavor isolates to highly functionalized, halogenated intermediates—represents a triumph of synthetic methodology. By understanding the mechanistic causality of the electron-deficient diazine core, researchers can design self-validating halogenation protocols that ensure regioselectivity and high yields. These halogenated scaffolds remain the indispensable keys to unlocking next-generation therapeutics via advanced cross-coupling technologies.

References

  • 6.2.2. Pyrazines (Aromaticity and Electrophilic Substitution) Source: Thieme Connect URL:[Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Transition metal-catalyzed functionalization of pyrazines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Efficient Halogenation of 2-Aminopyrazine Source: D-NB.info URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Suzuki-Miyaura Coupling of 3-(Benzyloxy)-5-bromo-2-iodopyrazine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: 3-(Benzyloxy)-5-bromo-2-iodopyrazine (CAS: 1211486-65-5) Executive Summary Pyrazine scaffolds are ubiquito...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: 3-(Benzyloxy)-5-bromo-2-iodopyrazine (CAS: 1211486-65-5)

Executive Summary

Pyrazine scaffolds are ubiquitous in FDA-approved therapeutics, particularly in kinase inhibitors and CNS-active agents. The functionalization of polyhalogenated pyrazines requires exquisite regiocontrol to avoid complex mixtures and yield losses. 3-(Benzyloxy)-5-bromo-2-iodopyrazine is a highly versatile, trifunctional building block. It features an electron-donating, sterically demanding benzyloxy group at C-3, alongside two distinct halogen leaving groups (iodo at C-2, bromo at C-5).

This application note provides a comprehensive, self-validating protocol for the regioselective Suzuki-Miyaura monocoupling at the C-2 position. By exploiting the differential bond dissociation energies (BDE) of the C-I and C-Br bonds, researchers can achieve >99% regioselectivity, preserving the C-5 bromo group for downstream orthogonal functionalization.

Mechanistic Rationale & Regioselectivity

The success of a regioselective cross-coupling on a dihaloaromatic system hinges on the kinetics of the initial oxidative addition step [1].

  • Bond Dissociation Energy (BDE) Differential: The C-I bond has a significantly lower BDE (~65 kcal/mol) compared to the C-Br bond (~81 kcal/mol). This 16 kcal/mol thermodynamic difference ensures that the insertion of the Palladium(0) species into the C-I bond is kinetically favored by several orders of magnitude [1, 2].

  • Steric and Electronic Modulation: The benzyloxy group at C-3 provides localized steric hindrance. While this slightly retards the absolute rate of oxidative addition at C-2 compared to an unsubstituted pyrazine, the overwhelming BDE advantage of the iodo group maintains strict regiocontrol. Furthermore, the benzyloxy oxygen donates electron density into the ring, stabilizing the resulting Pd(II) intermediate.

  • Catalyst Design: Utilizing a catalyst with a large bite-angle ligand, such as

    
     (bite angle ~99°), accelerates the reductive elimination step. This allows the overall catalytic cycle to proceed at lower temperatures (40–50 °C), preventing the thermal activation required for unwanted oxidative addition into the C-Br bond [3].
    

G Pd0 Pd(0) Catalyst OA Regioselective Oxidative Addition (Exclusively at C-2 Iodo) Pd0->OA + SM SM 3-(Benzyloxy)-5-bromo-2-iodopyrazine (C-I and C-Br bonds) SM->OA TM Transmetalation (with Aryl-B(OH)2) OA->TM Fast (C-I BDE ~65 kcal/mol) RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Prod 3-(Benzyloxy)-5-bromo-2-arylpyrazine (C-5 Bromo retained) RE->Prod

Figure 1: Catalytic cycle of regioselective oxidative addition at the C-2 iodo position.

Reaction Optimization & Data Presentation

To establish a robust protocol, reaction parameters must be tightly controlled. High temperatures or excessively strong bases (e.g.,


) will erode regioselectivity, leading to competitive C-5 coupling or double Suzuki coupling [2]. The data below highlights the causality behind our optimized conditions.

Table 1: Optimization of Suzuki-Miyaura Monocoupling Conditions

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)*Regioselectivity (C-2 : C-5)**
1


Toluene/

806585 : 15
2


1,4-Dioxane/

804060 : 40 (Double coupling observed)
3


1,4-Dioxane/

50 92 >99 : 1
4

/ SPhos

Toluene/

607890 : 10

*Isolated yield of the C-2 monocoupled product using phenylboronic acid as the model coupling partner. **Determined by LC-MS and crude 1H-NMR integration.

Conclusion from Data: Entry 3 provides the optimal balance. The mild base (


) and lower temperature (50 °C) prevent over-reaction, while the highly active 

catalyst ensures complete conversion of the C-I bond.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure the chemist can verify success at each stage without relying solely on end-point analysis.

Reagents & Materials
  • Starting Material (SM): 3-(Benzyloxy)-5-bromo-2-iodopyrazine (1.0 eq, 1.0 mmol, 391 mg)

  • Coupling Partner: Phenylboronic acid (1.05 eq, 1.05 mmol, 128 mg)

  • Catalyst:

    
     adduct (0.05 eq, 0.05 mmol, 41 mg)
    
  • Base:

    
     (2.0 eq, 2.0 mmol, 212 mg)
    
  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)

Procedure
  • Preparation & Degassing (Critical Step):

    • Charge a 25 mL Schlenk flask or sealed microwave vial with the SM, phenylboronic acid, and

      
      .
      
    • Add the 1,4-Dioxane/Water mixture.

    • Causality Check: Oxygen rapidly deactivates Pd(0) to inactive Pd(II) oxides. Sparge the heterogeneous mixture with Argon or Nitrogen gas for a minimum of 15 minutes.

  • Catalyst Addition:

    • Briefly open the vessel under a positive flow of inert gas and add the

      
       catalyst. The solution will typically turn a deep red/orange color.
      
    • Seal the vessel and heat to 50 °C using a pre-equilibrated heating block.

  • Reaction Monitoring (Self-Validating Step):

    • Stir at 50 °C for 3–4 hours.

    • TLC Analysis: Elute with Hexanes/Ethyl Acetate (4:1). The SM (

      
      ) should disappear, replaced by a new, UV-active spot (
      
      
      
      ).
    • LC-MS Verification: Sample 10 µL of the reaction, dilute in MeCN, and inject.

      • Expected SM Mass:

        
         390.8 
        
        
        
        (Exhibits characteristic Br/I isotope pattern).
      • Expected Product Mass:

        
         340.9 
        
        
        
        (Exhibits characteristic Br isotope pattern; loss of Iodine confirms regioselectivity).
      • Troubleshooting: If a mass of

        
         339.1 
        
        
        
        appears, double-coupling is occurring. Immediately cool the reaction.
  • Workup & Extraction:

    • Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Separate the layers. Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with brine (15 mL), dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude dark oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 10% Ethyl Acetate in Hexanes).

    • Isolate the 3-(benzyloxy)-5-bromo-2-phenylpyrazine as a solid.

Downstream Applications: Orthogonal Functionalization

The primary value of this regioselective protocol is the retention of the C-5 bromo group. Once the C-2 position is functionalized, the resulting intermediate can be subjected to harsher conditions to elaborate the C-5 position, allowing for the modular synthesis of highly complex, unsymmetrical pyrazines[2, 3].

Workflow Start Starting Material 3-(Benzyloxy)-5-bromo-2-iodopyrazine Step1 Suzuki-Miyaura (Mild, 40-50°C) Ar-B(OH)2 Start->Step1 Int Intermediate 2-Aryl-3-(benzyloxy)-5-bromopyrazine Step1->Int C-2 Substitution Step2A 2nd Suzuki (Harsh, 90°C) Ar'-B(OH)2 Int->Step2A Step2B Buchwald-Hartwig Amination HNR2 Int->Step2B ProdA 2,5-Diaryl-3-(benzyloxy)pyrazine Step2A->ProdA C-5 Substitution ProdB 5-Amino-2-aryl-3-(benzyloxy)pyrazine Step2B->ProdB C-5 Substitution

Figure 2: Orthogonal functionalization strategy leveraging C-I and C-Br reactivity differences.

  • Second Suzuki Coupling: Requires elevated temperatures (80–100 °C) and stronger bases (e.g.,

    
     or 
    
    
    
    ) to overcome the higher BDE of the C-Br bond.
  • Buchwald-Hartwig Amination: The C-5 bromo group readily undergoes Pd-catalyzed amination using ligands like BrettPhos or RuPhos, providing access to 5-amino-pyrazine kinase hinge-binders.

References

  • NIH PubMed Central. "One-pot Double Suzuki Couplings of Dichloropyrimidines". PMC - NIH. URL:[Link]

  • Comptes Rendus de l'Académie des Sciences. "Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines". URL:[Link]

Application

Application Note: High-Efficiency Sonogashira Cross-Coupling at the C-2 Iodine Position of N-Heterocycles

Strategic Rationale & Scope The functionalization of N-heterocycles at the C-2 position is a privileged transformation in medicinal chemistry, enabling the synthesis of kinase inhibitors, nucleoside analogues, and novel...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scope

The functionalization of N-heterocycles at the C-2 position is a privileged transformation in medicinal chemistry, enabling the synthesis of kinase inhibitors, nucleoside analogues, and novel fluorophores ()[1]. The Sonogashira cross-coupling reaction—a palladium-catalyzed, copper-cocatalyzed sp²-sp carbon-carbon bond formation—is particularly effective for this purpose ()[2].

Targeting the C-2 position of pyrimidines and pyridines presents unique electronic advantages. The adjacent electronegative nitrogen atom(s) withdraw electron density from the C-2 carbon, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) ()[3]. When paired with an iodine substituent—which possesses a low bond dissociation energy compared to bromides or chlorides—the C-2 position becomes highly activated toward oxidative addition by Pd(0) ()[4]. This allows for highly chemoselective alkynylation even in the presence of other halogen substituents on the same ring[4].

Mechanistic Causality & Reaction Dynamics

To achieve high yields and avoid catalyst poisoning, it is critical to understand the causality behind the experimental parameters in the catalytic cycle:

  • Oxidative Addition : The Pd(0) catalyst rapidly inserts into the weak C-2 iodine bond. The resulting Pd(II) intermediate is electronically stabilized by the electron-deficient heterocycle[3].

  • Transmetalation : A terminal alkyne is activated by a copper(I) co-catalyst in the presence of an amine base, forming a copper acetylide[2]. This species transfers the alkynyl group to the Pd(II) center. Crucial Insight: N-heterocycles can competitively coordinate to both Pd and Cu. Using a slightly coordinating solvent (like THF) and a sterically demanding phosphine ligand prevents the basic substrate from displacing the ligands and poisoning the catalyst ()[5].

  • Reductive Elimination : The C-C bond is formed, releasing the 2-alkynyl heterocycle and regenerating the Pd(0) catalyst.

Sonogashira_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd(II)(2-pyrimidyl)(I)L₂ Pd0->OxAdd 2-Iodopyrimidine TransMet Transmetalation Pd(II)(2-pyrimidyl)(C≡C-R)L₂ OxAdd->TransMet Cu-Acetylide Product Reductive Elimination 2-Alkynylpyrimidine + Pd(0)L₂ TransMet->Product Product->Pd0 CuCycle Copper Cycle Terminal Alkyne + Base + CuI → Cu-C≡C-R CuCycle->TransMet

Figure 1: Sonogashira catalytic cycle highlighting the C-2 pyrimidyl palladium intermediate.

Quantitative Data: Reaction Condition Optimization

The following table summarizes validated conditions for C-2 iodo substrates, demonstrating the chemoselectivity and efficiency of the optimized systems ()[1][6].

SubstrateAlkyneCatalyst SystemSolvent & BaseTemp & TimeYield
2-IodopyrimidinePhenylacetylenePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)THF, Et₃N25 °C, 4 h91%
2-IodopyridinePropargyl alcoholPd(PPh₃)₄ (5 mol%), CuI (10 mol%)DMF, DIPEA50 °C, 6 h85%
5-Bromo-2-iodopyrimidineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)THF, Et₃N25 °C, 3 h92% (C-2 selective)
2-Iodoadenosine1-HexynePd(OAc)₂, TPPTS, CuIH₂O/MeCN, Et₃N50 °C, 6 h84%

Validated Experimental Protocol: C-2 Alkynylation of 2-Iodopyrimidine

This protocol is engineered as a self-validating system. It incorporates strict atmospheric controls to prevent Glaser homocoupling (alkyne dimerization) and a specialized workup to strip copper from the nitrogen-rich product, ensuring high purity[2].

Materials
  • Substrate : 2-Iodopyrimidine (1.0 mmol)

  • Coupling Partner : Terminal Alkyne (e.g., Phenylacetylene, 1.2 mmol)

  • Catalyst : Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Co-catalyst : Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)

  • Base : Triethylamine (Et₃N) (3.0 mmol)

  • Solvent : Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Methodology & Causality Rationale

Step 1: Reaction Setup and Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodopyrimidine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Seal the flask with a rubber septum and subject it to three cycles of vacuum/argon backfill.

  • Causality Rationale: Oxygen is the primary oxidant for the Glaser homocoupling side reaction[2]. Complete exclusion of O₂ ensures that the terminal alkyne is consumed exclusively by the cross-coupling pathway.

Step 2: Solvent and Base Addition

  • Under a positive pressure of argon, inject anhydrous THF (5.0 mL) and Et₃N (3.0 mmol) via syringe.

  • Stir the suspension at room temperature (20–25 °C) for 5 minutes until a uniform mixture is achieved.

  • Causality Rationale: THF provides excellent solubility for the Pd catalyst while being weakly coordinating. Et₃N serves a dual purpose: it acts as the base to form the copper acetylide and neutralizes the HI byproduct, preventing the protonation of the pyrimidine ring which would deactivate the substrate.

Step 3: Alkyne Addition and Reaction Monitoring

  • Add the terminal alkyne (1.2 mmol) dropwise over 2 minutes.

  • Stir the reaction mixture at room temperature.

  • In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of MeOH, and analyze via LC-MS or TLC (Hexanes/EtOAc 3:1).

  • Self-Validation Check: The reaction is proceeding correctly if the LC-MS shows a complete disappearance of the 2-iodopyrimidine mass (M+H = 207) and the emergence of the product mass. If unreacted starting material remains, the temperature can be cautiously increased to 40 °C.

Step 4: Quench and Copper Stripping (Critical Step)

  • Once complete consumption of the starting material is confirmed, dilute the reaction mixture with Ethyl Acetate (15 mL).

  • Wash the organic layer with a 10% aqueous solution of ammonium hydroxide (NH₄OH) or an aqueous EDTA solution (2 x 10 mL).

  • Causality Rationale: N-heterocycles like pyrimidines strongly chelate copper ions. A standard water or brine wash will leave copper trapped in the product, leading to artificially inflated yields, colored impurities, and interference in downstream biological assays. Ammonia or EDTA competitively binds the copper, stripping it into the aqueous phase.

Step 5: Isolation and Purification

  • Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 2-alkynylpyrimidine.

References

  • Wikipedia. "Sonogashira coupling".[Link]

  • National Center for Biotechnology Information (PMC). "Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides".[Link]

  • Thieme Connect. "Product Class 4: N-Arylalkanamides, Ynamides, Enamides, Dienamides, and Allenamides".[Link]

  • ACS Publications. "Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines".[Link]

Sources

Method

Strategic Synthesis of 3-(Benzyloxy)-5-bromo-2-iodopyrazine: A Guide to Sequential Diazotization and Regioselective SNAr

An Application Note for Medicinal and Process Chemistry Professionals This document provides a detailed protocol and scientific rationale for the two-step synthesis of 3-(Benzyloxy)-5-bromo-2-iodopyrazine, a valuable bui...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Process Chemistry Professionals

This document provides a detailed protocol and scientific rationale for the two-step synthesis of 3-(Benzyloxy)-5-bromo-2-iodopyrazine, a valuable building block in medicinal chemistry, starting from 3,5-dibromo-2-aminopyrazine. Pyrazine-based heterocycles are integral scaffolds in numerous clinically relevant molecules, including kinase inhibitors and antiviral agents, making their efficient and selective functionalization a critical endeavor in drug discovery.[1][2][3][4] This guide is designed for researchers and drug development professionals, offering in-depth mechanistic insights and field-proven protocols.

The synthetic route involves a carefully orchestrated sequence of a Sandmeyer-type iodination followed by a regioselective nucleophilic aromatic substitution (SNAr). Each step presents unique challenges and requires precise control over reaction conditions to achieve the desired outcome.

I. Synthetic Strategy and Mechanistic Overview

The transformation from 3,5-dibromo-2-aminopyrazine to the target molecule is achieved in two distinct synthetic operations. This strategy allows for the precise installation of three different substituents (iodo, bromo, and benzyloxy) onto the pyrazine core.

G cluster_0 Overall Synthetic Workflow A 3,5-Dibromo-2-aminopyrazine (Starting Material) B Step 1: Diazotization & Iodination (Sandmeyer-type Reaction) A->B NaNO₂, H₂SO₄, KI C 3,5-Dibromo-2-iodopyrazine (Intermediate) B->C D Step 2: Nucleophilic Aromatic Substitution (SNAr Reaction) C->D Benzyl Alcohol, NaH E 3-(Benzyloxy)-5-bromo-2-iodopyrazine (Final Product) D->E

Caption: High-level workflow for the two-step synthesis.

Step 1: Diazotization and Iodination

The initial step converts the primary aromatic amine of 3,5-dibromo-2-aminopyrazine into a diazonium salt, which is subsequently displaced by iodide. This is a variation of the classic Sandmeyer reaction.[5][6]

  • Mechanism: The amine reacts with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄), to form a diazonium salt (-N₂⁺).[5] This reaction must be conducted at low temperatures (0–5 °C) to prevent the highly unstable diazonium intermediate from decomposing.[7][8] The diazonium salt is then treated with a source of iodide, such as potassium iodide (KI). The substitution proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a one-electron transfer from the iodide anion to the diazonium salt, leading to the formation of an aryl radical, nitrogen gas, and an iodine radical.[6] These radicals then combine to form the final product, 3,5-dibromo-2-iodopyrazine.

Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The second step involves the substitution of a bromine atom with a benzyloxy group. This is achieved by reacting the intermediate, 3,5-dibromo-2-iodopyrazine, with sodium benzylate, formed by deprotonating benzyl alcohol with a strong base like sodium hydride (NaH).

  • Mechanism & Regioselectivity: Nucleophilic aromatic substitution on electron-deficient rings like pyrazine is a well-established process.[9][10][11] The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11][12] The electron-withdrawing nature of the two ring nitrogens activates the halide-bearing carbons toward nucleophilic attack.

A key consideration here is the regioselectivity. The pyrazine ring contains three distinct leaving groups: an iodo group at the C2 position and bromo groups at the C3 and C5 positions. Generally, reactivity in SNAr reactions is influenced by two factors:

  • Leaving Group Ability: Iodide is a better leaving group than bromide due to the weaker C-I bond.

  • Electronic Activation: The C2 position is flanked by both ring nitrogens, making it the most electron-deficient and thus the most activated site for nucleophilic attack.

Based on these principles, one would predict that the C2-I bond would be the most reactive. However, the synthesis of the target molecule, 3-(Benzyloxy)-5-bromo-2-iodopyrazine , requires the selective displacement of the C3-bromo group. This non-intuitive outcome suggests that other factors, such as sterics or specific reaction conditions (solvent, temperature), play a crucial role in directing the nucleophile to the C3 position. It is possible that the bulky benzyloxy nucleophile preferentially attacks the less hindered C3 position, or that the resulting Meisenheimer complex is thermodynamically more stable. Precise adherence to the protocol is therefore critical to ensure the desired regiochemical outcome.

II. Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Diazonium salts can be explosive when isolated and dry; always use them in solution without isolation. Sodium hydride (NaH) is highly flammable and reacts violently with water; handle with extreme care under an inert atmosphere.

Step 1: Synthesis of 3,5-Dibromo-2-iodopyrazine

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3,5-Dibromo-2-aminopyrazine252.885.00 g19.771.0
Sulfuric Acid (98%)98.0820 mL--
Sodium Nitrite (NaNO₂)69.001.50 g21.741.1
Potassium Iodide (KI)166.003.94 g23.731.2
Deionized Water18.02~150 mL--
Diethyl Ether (Et₂O)74.12~100 mL--
Saturated Na₂S₂O₃ (aq)-~30 mL--
Saturated NaHCO₃ (aq)-~30 mL--
Brine-~30 mL--
Anhydrous MgSO₄-As needed--

Procedure:

  • Carefully add concentrated sulfuric acid (20 mL) to deionized water (20 mL) in a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the solution to 0-5 °C in an ice-salt bath.

  • To the cold acid solution, add 3,5-dibromo-2-aminopyrazine (5.00 g, 19.77 mmol) portion-wise, ensuring the temperature remains below 10 °C. Stir until a homogeneous suspension is formed.

  • Dissolve sodium nitrite (1.50 g, 21.74 mmol) in deionized water (10 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature between 0 °C and 5 °C.

  • After the addition is complete, stir the mixture for an additional 45 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • In a separate beaker, dissolve potassium iodide (3.94 g, 23.73 mmol) in deionized water (20 mL).

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. Then, heat the mixture to 50 °C for 30 minutes to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated sodium thiosulfate (Na₂S₂O₃) solution (1 x 30 mL) to remove excess iodine, saturated sodium bicarbonate (NaHCO₃) solution (1 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 3,5-dibromo-2-iodopyrazine as a solid.

Step 2: Synthesis of 3-(Benzyloxy)-5-bromo-2-iodopyrazine

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3,5-Dibromo-2-iodopyrazine363.784.00 g10.991.0
Sodium Hydride (60% in oil)24.00 (as NaH)0.53 g13.19 (as NaH)1.2
Benzyl Alcohol108.141.31 mL12.091.1
Anhydrous Tetrahydrofuran (THF)72.1150 mL--
Saturated NH₄Cl (aq)-~30 mL--
Ethyl Acetate (EtOAc)88.11~100 mL--
Brine-~30 mL--
Anhydrous Na₂SO₄-As needed--

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (0.53 g of 60% dispersion, 13.19 mmol).

  • Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF (30 mL) to the washed NaH, and cool the suspension to 0 °C in an ice bath.

  • Slowly add benzyl alcohol (1.31 mL, 12.09 mmol) dropwise to the NaH suspension. Stir at 0 °C for 30 minutes until hydrogen evolution ceases, indicating the formation of sodium benzylate.

  • Dissolve 3,5-dibromo-2-iodopyrazine (4.00 g, 10.99 mmol) in anhydrous THF (20 mL) and add this solution dropwise to the sodium benzylate suspension at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated ammonium chloride (NH₄Cl) solution (30 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the final product, 3-(benzyloxy)-5-bromo-2-iodopyrazine.

III. Reaction Scheme and Data Summary

Caption: Detailed chemical reaction scheme.

StepIntermediate/ProductExpected YieldPhysical AppearanceKey Characterization Data (Expected)
13,5-Dibromo-2-iodopyrazine65-75%Off-white to pale yellow solid¹H NMR: Singlet ~8.2-8.4 ppm. MS (ESI): m/z [M+H]⁺ calculated for C₄HBr₂IN₂: 364.75, found ~365.
23-(Benzyloxy)-5-bromo-2-iodopyrazine50-65%White to light tan solid¹H NMR: Singlet ~7.9-8.1 ppm (pyrazine-H), Multiplet ~7.3-7.5 ppm (phenyl-H), Singlet ~5.4-5.6 ppm (CH₂). MS (ESI): m/z [M+H]⁺ calculated for C₁₁H₈BrIN₂O: 390.90, found ~391.

IV. References

  • D.J.C. Constable, A.D. Curzons, V.L. Cunningham. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 2022. URL: [Link]

  • J. Med. Chem. Synthesis and Discovery of Pyrazine−Pyridine Biheteroaryl as a Novel Series of Potent Vascular Endothelial Growth Factor-2 Inhibitors. ACS Publications, 2005. URL: [Link]

  • RSC Adv. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Royal Society of Chemistry, 2024. URL: [Link]

  • Molecules. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI, 2023. URL: [Link]

  • University of Michigan. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Course Handout. URL: [Link]

  • Wikipedia. Sandmeyer reaction. Wikipedia, The Free Encyclopedia. URL: [Link]

  • HAL Open Science. Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation of Pyrazine. HAL, 2014. URL: [Link]

  • Heterocycles. FACILE SYNTHESIS OF FULLY CONJUGATED AMINOPYRAZINE BASED DIAZOBENZENES AND DIAZOAMINOBENZENES WITH ARYLDIAZONIUM SALTS. The Japan Institute of Heterocyclic Chemistry, 2022. URL: [Link]

  • IJSSST. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 2016. URL: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Organic Chemistry Portal. URL: [Link]

  • Oriental Journal of Chemistry. Recent trends in the chemistry of Sandmeyer reaction: a review. Oriental Scientific Publishing Company, 2021. URL: [Link]

  • DataPDF. The Diazotization of Heterocyclic Primary Amines. Journal of Heterocyclic Chemistry, 1980. URL: [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information, 2021. URL: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, 2018. URL: [Link]

  • Organic Syntheses. TETRAZOTIZATION OF o-TOLIDINE. Organic Syntheses, Coll. Vol. 1, p.476 (1941); Vol. 4, p.84 (1925). URL: [Link]

  • ResearchGate. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ResearchGate, 2016. URL: [Link]

  • YouTube. Nucleophilic aromatic substitutions. Med School Made Easy, 2019. URL: [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts, 2022. URL: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps, 2021. URL: [Link]

  • K K Wagh College of Pharmacy. DIAZOTIZATION TITRATION. K K Wagh College of Pharmacy, Nashik. URL: [Link]

  • Google Patents. CN102627646A - Preparation method of 3-iodo-5-bromo-4, 7-diazaindole. Google Patents. URL:

  • MDPI. Domino Reactions Enable Zn-Mediated Direct Synthesis of Spiro-Fused 2-Oxindole-α-Methylene-γ-Butyrolactones/Lactams from Isatin Derivatives and 2-(Bromomethyl)acrylates. MDPI, 2024. URL: [Link]

  • Google Patents. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. Google Patents. URL:

  • PMC. Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. National Center for Biotechnology Information, 2022. URL: [Link]

  • Google Patents. CN104447366A - Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde. Google Patents. URL:

  • Conference Services. Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. Western Illinois University, 2003. URL: [Link]

  • RSC Publishing. Selective oxidation of benzyl alcohol by two phase electrolysis using nitrate as mediator. Royal Society of Chemistry, 2007. URL: [Link]

Sources

Application

Conditions for selective debenzylation of 3-(Benzyloxy)-5-bromo-2-iodopyrazine

Application Note: Conditions for Selective Debenzylation of 3-(Benzyloxy)-5-bromo-2-iodopyrazine Introduction & Mechanistic Rationale The deprotection of benzyl ethers is a fundamental transformation in organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Conditions for Selective Debenzylation of 3-(Benzyloxy)-5-bromo-2-iodopyrazine

Introduction & Mechanistic Rationale

The deprotection of benzyl ethers is a fundamental transformation in organic synthesis. However, for highly functionalized heteroaromatics like 3-(benzyloxy)-5-bromo-2-iodopyrazine, the presence of two highly reactive carbon-halogen bonds (C-I and C-Br) poses a severe chemoselectivity challenge. Conventional debenzylation using catalytic hydrogenation (


 with Pd/C) leads to rapid hydrodehalogenation, particularly at the highly labile C-I bond, destroying the pyrazine core's functional handles.

To circumvent dehalogenation, non-reductive cleavage methods are required. Two field-proven methodologies offer excellent chemoselectivity for this specific substrate:

  • Lewis Acid-Mediated Cleavage (

    
     / Pentamethylbenzene):  Boron trichloride (
    
    
    
    ) acts as a hard Lewis acid, coordinating to the ether oxygen to promote C-O bond cleavage at -78 °C. To prevent the resulting benzyl cation from electrophilically attacking the pyrazine ring, pentamethylbenzene is employed as a cation scavenger. Unlike anisole, pentamethylbenzene is non-Lewis-basic and will not coordinate to or deactivate the
    
    
    [1]. This method explicitly preserves halogens and avoids the transhalogenation side-reactions sometimes observed with
    
    
    .
  • In-Situ Silylative Cleavage (

    
     / 
    
    
    
    ):
    The combination of molecular iodine and triethylsilane generates triethylsilyl iodide (
    
    
    ) and hydrogen iodide (HI) in situ. The
    
    
    acts as a mild, oxophilic Lewis acid that activates the benzyl ether, followed by iodide attack on the benzyl carbon. This method operates at room temperature and is highly tolerant of aryl iodides and bromides[2].

Visualizing the Chemoselectivity Pathways

Pathway Substrate 3-(Benzyloxy)-5-bromo- 2-iodopyrazine PdC H2, Pd/C (Reductive) Substrate->PdC Conventional Approach BCl3 BCl3 / Pentamethylbenzene (-78 °C) Substrate->BCl3 Lewis Acid Cleavage I2_Si I2 / Et3SiH (Room Temp) Substrate->I2_Si Silylative Cleavage Dehalogenated Dehalogenated Pyrazinol (Undesired Side Product) PdC->Dehalogenated Cleaves C-I & C-Br Product 5-Bromo-2-iodopyrazin-3-ol (Desired Target) BCl3->Product Selective O-Bn Cleavage I2_Si->Product Tolerates Halogens

Fig 1. Chemoselective debenzylation pathways for 3-(Benzyloxy)-5-bromo-2-iodopyrazine.

Experimental Protocols

Protocol A: Lewis Acid Cleavage via


 / Pentamethylbenzene 
Causality Note: The use of dichloromethane (

) is critical as it remains fluid at -78 °C and does not coordinate to

. Strict anhydrous conditions are required to prevent the premature hydrolysis of

into inactive boric acid and HCl.
  • Preparation: Flame-dry a round-bottom flask under argon. Add 3-(benzyloxy)-5-bromo-2-iodopyrazine (1.0 equiv) and pentamethylbenzene (3.0 equiv)[1].

  • Solvation: Dissolve the mixture in anhydrous

    
     (approx. 0.1 M concentration relative to the substrate).
    
  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Addition: Slowly add

    
     (1.0 M solution in 
    
    
    
    , 2.0 equiv) dropwise via a gas-tight syringe[1]. The slow addition prevents localized heating that could lead to undesired side reactions.
  • Reaction: Stir the mixture at -78 °C for 1 to 2 hours. Monitor the reaction progress via TLC or LC-MS.

  • Quenching & Workup: Once complete, quench the reaction at -78 °C by the cautious addition of a

    
    /MeOH (10:1) mixture or saturated aqueous 
    
    
    
    . Allow the mixture to warm to room temperature, extract with
    
    
    , wash with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.

Protocol B: Silylative Cleavage via


 / 

Causality Note: Ethyl acetate (EtOAc) is used as a green, slightly polar solvent that perfectly solubilizes the generated

intermediate without interfering with the silylation process[2].
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 3-(benzyloxy)-5-bromo-2-iodopyrazine (1.0 equiv)[2].

  • Solvation: Dissolve the substrate in reagent-grade Ethyl Acetate (EtOAc) (approx. 0.5 M concentration).

  • Reagent Addition: Add Triethylsilane (

    
    , 1.0 to 1.5 equiv) followed by molecular iodine (
    
    
    
    , 1.0 to 1.5 equiv) at room temperature[2]. The solution will immediately take on the dark color of iodine.
  • Reaction: Stir the mixture at room temperature (20–25 °C) for 30 to 60 minutes. The generation of

    
     occurs in situ, driving the debenzylation.
    
  • Quenching & Workup: Quench the reaction by adding a 0.5 M aqueous solution of Sodium Thiosulfate (

    
    ) to reduce any unreacted iodine (the organic layer will turn from dark brown/purple to pale yellow or colorless)[2]. Dilute with additional EtOAc, separate the layers, wash the organic layer with brine, dry over 
    
    
    
    , and concentrate.

Data Presentation: Method Comparison

ParameterProtocol A (

/ PMB)
Protocol B (

/

)
Active Cleavage Agent Boron trichloride (

)
Triethylsilyl iodide (

, in situ)
Scavenger / Co-reagent Pentamethylbenzene (PMB)Triethylsilane (

)
Solvent Anhydrous

Ethyl Acetate (EtOAc)
Temperature -78 °CRoom Temperature (20–25 °C)
Reaction Time 1 – 2 hours30 – 60 minutes
C-I / C-Br Tolerance Excellent (Prevents transhalogenation)Excellent (No hydrodehalogenation)
Key Advantage Extremely fast, highly orthogonalMild, green solvent, easy setup
Primary Limitation Requires strict cryogenic conditionsRequires stoichiometric silane/iodine

Troubleshooting & Optimization

  • Incomplete Cleavage in Protocol A: If the starting material persists, ensure the

    
     solution is fresh. 
    
    
    
    degrades rapidly upon exposure to atmospheric moisture. Do not increase the temperature above -40 °C, as this may trigger halogen exchange (e.g., forming the chloropyrazine derivative).
  • Color Persistence in Protocol B: If the organic layer remains pink or brown after the thiosulfate quench, the iodine has not been fully reduced. Add additional 0.5 M

    
     and stir vigorously for another 5 minutes to ensure complete phase transfer of the reductant.
    

References

Sources

Method

Application Note: 3-(Benzyloxy)-5-bromo-2-iodopyrazine as a Modular Scaffold for Kinase Inhibitor Discovery

Executive Summary & Scaffold Rationale The development of small-molecule kinase inhibitors requires versatile chemical scaffolds that can be rapidly diversified to probe structure-activity relationships (SAR). The 2(1H)-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

The development of small-molecule kinase inhibitors requires versatile chemical scaffolds that can be rapidly diversified to probe structure-activity relationships (SAR). The 2(1H)-pyrazinone heterocycle is a privileged, yet historically underutilized, motif that perfectly fulfills the structural requirements for ATP-competitive inhibition of kinases by mimicking the hydrogen-bonding profile of the adenine ring ()[1].

3-(Benzyloxy)-5-bromo-2-iodopyrazine serves as an elite, highly functionalized starting material for the rapid solution-phase synthesis of novel 3,5-disubstituted-2(1H)-pyrazinones[2]. The mechanistic brilliance of this scaffold lies in its three orthogonally reactive sites:

  • C2-Iodine (Primary Electrophile): The C-I bond possesses the lowest bond dissociation energy, making it highly susceptible to oxidative addition by Palladium(0) species. This allows for regioselective cross-coupling at room temperature or mild heating ()[3].

  • C5-Bromine (Secondary Electrophile): The C-Br bond remains inert during the initial C2 functionalization but can be subsequently activated under more forcing conditions (e.g., higher temperatures, specialized ligands) for a second, orthogonal cross-coupling[3].

  • C3-Benzyloxy Group (Latent Pharmacophore): The benzyl ether acts as a robust protecting group during basic and nucleophilic cross-coupling conditions. Upon cleavage, it reveals the 2(1H)-pyrazinone core, providing the critical NH/C=O hydrogen-bonding donor/acceptor pair required for interaction with the kinase hinge region[1].

Quantitative Reactivity Profile

Understanding the differential reactivity of the halogenated pyrazine is critical for preventing oligomerization or off-target coupling. The table below summarizes the optimized parameters for sequential functionalization.

Halogen SiteEst. Bond Dissociation EnergyPreferred Cross-Coupling ReactionOptimal Catalyst SystemTypical Yield Range
C2-Iodine ~65 kcal/molSuzuki-Miyaura (Arylboronic acids)Pd(dppf)Cl₂, Na₂CO₃, 50°C80–95%
C5-Bromine ~81 kcal/molBuchwald-Hartwig / SonogashiraPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C60–85%

Experimental Workflows & Protocols

To ensure a self-validating system, the following protocols are designed with built-in analytical checkpoints. Causality is explained for all critical reagent choices.

Protocol A: Regioselective C2 Suzuki-Miyaura Cross-Coupling

Objective: Introduce an aryl or heteroaryl group at the C2 position while preserving the C5-bromine. Causality: Utilizing a mild base (Na₂CO₃) and a catalyst with a large bite angle like Pd(dppf)Cl₂ at a moderate temperature (50°C) ensures oxidative addition is strictly limited to the weaker C-I bond. Stronger bases or higher temperatures risk activating the C-Br bond, leading to undesired bis-coupled byproducts[3].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, charge 3-(Benzyloxy)-5-bromo-2-iodopyrazine (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.1 eq, 0.55 mmol), and Pd(dppf)Cl₂ (0.05 eq, 0.025 mmol).

  • Solvent & Base: Add a degassed mixture of Acetonitrile/Water (4:1 v/v, 5.0 mL) followed by Na₂CO₃ (2.0 eq, 1.0 mmol). Note: Water is crucial for dissolving the inorganic base and accelerating the transmetalation step.

  • Reaction: Seal the vial, purge with argon for 5 minutes, and stir at 50°C for 2 hours.

  • Validation Checkpoint: Analyze a 10 µL aliquot via LC-MS. The chromatogram should show complete consumption of the starting material and a single major peak corresponding to the mono-coupled product (M+H).

  • Workup: Dilute with EtOAc (15 mL), wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: C5 Functionalization via Buchwald-Hartwig Amination

Objective: Introduce a solubilizing amine substituent at the C5 position to target the solvent-exposed region of the kinase active site. Causality: The remaining C-Br bond is significantly stronger. Overcoming this activation barrier requires a more electron-rich, sterically demanding ligand (Xantphos) to facilitate reductive elimination, alongside a stronger base (Cs₂CO₃) and elevated temperatures (100°C).

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add the C2-functionalized intermediate from Protocol A (1.0 eq, 0.3 mmol), the desired primary or secondary amine (1.5 eq, 0.45 mmol), Pd₂(dba)₃ (0.05 eq, 0.015 mmol), Xantphos (0.10 eq, 0.03 mmol), and Cs₂CO₃ (2.5 eq, 0.75 mmol).

  • Solvent: Add anhydrous 1,4-dioxane (4.0 mL). Degas the suspension via three freeze-pump-thaw cycles to strictly exclude oxygen, which rapidly degrades the active Pd(0) species.

  • Reaction: Heat the mixture to 100°C under an argon atmosphere for 12 hours.

  • Validation Checkpoint: TLC (DCM/MeOH 9:1) should indicate the disappearance of the intermediate.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate. Purify via reverse-phase preparative HPLC.

Protocol C: Deprotection to Reveal the 2(1H)-Pyrazinone Core

Objective: Cleave the benzyl ether to unmask the hydrogen-bonding pharmacophore. Causality: While standard hydrogenolysis (Pd/C, H₂) is effective, it is incompatible with reducible substituents (e.g., alkenes, alkynes, or halogens) that may have been introduced in prior steps. Acidic cleavage using Boron trichloride (BCl₃) provides a highly chemoselective alternative that leaves sensitive functional groups intact[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the fully functionalized pyrazine (1.0 eq, 0.2 mmol) in anhydrous dichloromethane (DCM, 3.0 mL) under argon.

  • Reaction: Cool the solution to 0°C using an ice bath. Dropwise, add a 1M solution of BCl₃ in DCM (3.0 eq, 0.6 mmol).

  • Incubation: Stir for 2 hours, allowing the reaction to gradually warm to room temperature.

  • Quench & Isolation: Carefully quench the reaction by adding methanol (1.0 mL) dropwise at 0°C to destroy excess BCl₃. Concentrate the mixture in vacuo. Lyophilize the resulting residue from Water/Acetonitrile to obtain the final 3,5-disubstituted-2(1H)-pyrazinone inhibitor as a high-purity powder.

Visualizations

Workflow A 3-(Benzyloxy)-5-bromo -2-iodopyrazine (Scaffold) B C2-Functionalized Intermediate (Suzuki Coupling) A->B Pd(dppf)Cl2, Ar-B(OH)2 Na2CO3, 50°C C C2,C5-Disubstituted Pyrazine (2nd Cross-Coupling) B->C Pd2(dba)3, R-NH2 Xantphos, 100°C D 3,5-Disubstituted 2(1H)-Pyrazinone (Deprotection) C->D BCl3, DCM 0°C to RT

Synthetic workflow for orthogonal functionalization of the pyrazine scaffold.

Binding P 2(1H)-Pyrazinone Core (Inhibitor) H1 Kinase Hinge Region (Backbone NH) P->H1 Hydrogen Bond (C=O ... H-N) H2 Kinase Hinge Region (Backbone C=O) P->H2 Hydrogen Bond (N-H ... O=C)

Proposed ATP-competitive binding model of the 2(1H)-pyrazinone core within the kinase hinge region.

References

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate.[Link]

Sources

Application

Application Note: Orthogonal Cross-Coupling Strategies for Dihalo-Pyrazines

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide and Experimental Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide and Experimental Protocols.

Introduction & Strategic Overview

Dihalo-pyrazines are privileged scaffolds in modern drug discovery, frequently serving as the core motif in kinase inhibitors, CNS-active agents, and antiprotozoal drugs[1]. The ability to selectively and sequentially functionalize these electron-deficient heterocycles without relying on cumbersome protecting-group chemistry is a cornerstone of efficient synthetic route design.

This application note details orthogonal cross-coupling strategies —the sequential, controlled functionalization of dihalo-pyrazines. As a Senior Application Scientist, I emphasize that successful orthogonality does not merely rely on screening catalysts; it requires a deep mechanistic understanding of how leaving-group thermodynamics and substrate electronics dictate the rate of palladium oxidative addition[2].

We will explore two distinct paradigms:

  • Chemoselective Orthogonality: Driven by leaving-group disparities (e.g., 2-bromo-5-chloropyrazine).

  • Regioselective Orthogonality: Driven by electronic deactivation in symmetrical substrates (e.g., 2,6-dichloropyrazine).

Paradigm 1: Chemoselective Orthogonality

In substrates like 2-bromo-5-chloropyrazine , orthogonality is thermodynamically hardwired into the molecule. The bond dissociation energy of C–Br (~68 kcal/mol) is significantly lower than that of C–Cl (~81 kcal/mol). Consequently, the oxidative addition of a Pd(0) species into the C–Br bond is kinetically favored, allowing for complete chemocontrol at room to mild temperatures using standard phosphine ligands[3].

Once the C–Br bond is functionalized (e.g., via Suzuki-Miyaura coupling), the remaining C–Cl bond can be engaged. However, because the pyrazine ring is now substituted (often with an electron-donating aryl or alkyl group), the ring becomes less electron-deficient. This raises the activation barrier for the second oxidative addition, requiring highly active, electron-rich, and bulky dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos) and elevated temperatures[4].

Chemoselective A 2-Bromo-5-chloropyrazine (Starting Material) B Pd(0) Oxidative Addition Fast at C-Br (Mild Temp) A->B C 2-Aryl-5-chloropyrazine (Intermediate) B->C D Pd(0) / XPhos Slow at C-Cl (High Temp) C->D E 2-Aryl-5-aminopyrazine (Final Product) D->E

Fig 1: Chemoselective workflow exploiting C-Br vs C-Cl oxidative addition rates.

Protocol 2.1: Step 1 – C2-Selective Suzuki-Miyaura Coupling

Objective: Selective arylation at the C-Br position while leaving the C-Cl bond intact.

Reagents:

  • 2-Bromo-5-chloropyrazine (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (2-5 mol%)

  • Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M)

Step-by-Step Procedure:

  • Charge a flame-dried Schlenk flask with 2-bromo-5-chloropyrazine, arylboronic acid, and Pd(dppf)Cl₂.

  • Add degassed 1,4-dioxane, followed by the degassed 2.0 M Na₂CO₃ solution. Causality Note: Thorough degassing (sparging with argon for 15 min) is critical to prevent homocoupling of the boronic acid, which competes with the desired cross-coupling[5].

  • Heat the biphasic mixture to 60 °C for 4–6 hours. Monitor via LC-MS.

  • Quench & Isolate: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the 2-aryl-5-chloropyrazine.

Protocol 2.2: Step 2 – C5-Selective Buchwald-Hartwig Amination

Objective: Functionalize the recalcitrant C-Cl bond using a highly active catalyst system.

Reagents:

  • 2-Aryl-5-chloropyrazine (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Pd₂(dba)₃ (2 mol% Pd)

  • XPhos or BrettPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Solvent: Toluene (0.1 M)

Step-by-Step Procedure:

  • In a glovebox or under strict argon atmosphere, combine the 2-aryl-5-chloropyrazine, amine, Pd₂(dba)₃, XPhos, and NaOt-Bu in a sealed vial. Causality Note: NaOt-Bu is a strong base required to deprotonate the amine and facilitate reductive elimination, but it is highly moisture sensitive.

  • Add anhydrous, degassed toluene.

  • Heat the reaction to 100–110 °C for 12 hours. The electron-rich XPhos ligand lowers the activation energy required to break the C-Cl bond, which has been deactivated by the C2-aryl group[4].

  • Cool, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via chromatography.

Paradigm 2: Regioselective Orthogonality

When dealing with symmetrical substrates like 2,6-dichloropyrazine , there is no leaving-group bias. Instead, orthogonality relies entirely on electronic deactivation [6].

The two C–Cl bonds in 2,6-dichloropyrazine are highly activated toward nucleophilic attack and Pd-catalyzed cross-coupling due to the strong electron-withdrawing nature of the pyrazine nitrogen atoms[5]. However, once the first cross-coupling event occurs (e.g., installing an aryl ring or an amine), the newly introduced substituent donates electron density into the pyrazine π-system. This raises the energy of the pyrazine's Lowest Unoccupied Molecular Orbital (LUMO), drastically reducing the rate of the second oxidative addition[7].

Regioselective A 2,6-Dichloropyrazine (Highly Activated) B 1.0 equiv Nucleophile Mild Conditions (RT to 60°C) A->B C 2-Substituted-6-chloropyrazine (Electronically Deactivated) B->C D Excess Nucleophile Harsh Conditions (100°C+) C->D E 2,6-Disubstituted Pyrazine (Unsymmetrical) D->E

Fig 2: Regioselective workflow relying on electronic deactivation after the first coupling event.

Protocol 3.1: Step 1 – Mono-arylation via Suzuki Coupling

Objective: Break symmetry with strict stoichiometric and temperature control to prevent bis-arylation.

Reagents:

  • 2,6-Dichloropyrazine (1.0 equiv)

  • Arylboronic acid (Strictly 0.95 - 1.0 equiv )

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • Na₂CO₃ (2.0 M aqueous, 2.0 equiv)

  • Solvent: THF or Acetonitrile (0.1 M)

Step-by-Step Procedure:

  • Combine 2,6-dichloropyrazine, arylboronic acid, and Pd(PPh₃)₂Cl₂ in a flask. Causality Note: Pd(PPh₃)₂Cl₂ is chosen over more active catalysts (like Pd(dppf)Cl₂) to intentionally keep the reaction rate moderate, preventing over-reaction to the bis-coupled product[5].

  • Add degassed THF and aqueous Na₂CO₃.

  • Stir at room temperature or mild heat (40 °C) for 2–4 hours.

  • Monitor carefully by TLC/LC-MS. Stop the reaction as soon as the boronic acid is consumed to avoid bis-arylation.

  • Workup with EtOAc/water, dry, and purify to isolate the 2-aryl-6-chloropyrazine.

Protocol 3.2: Step 2 – Second Arylation/Amination

Objective: Overcome the electronic deactivation to install the second, distinct functional group.

Reagents:

  • 2-Aryl-6-chloropyrazine (1.0 equiv)

  • Second Arylboronic acid or Amine (1.5 equiv)

  • Pd(dppf)Cl₂ (for Suzuki) or Pd₂(dba)₃/XPhos (for Buchwald) (5 mol%)

  • Base (K₂CO₃ for Suzuki, Cs₂CO₃ for Buchwald)

  • Solvent: 1,4-Dioxane (0.1 M)

Step-by-Step Procedure:

  • Combine the deactivated intermediate, the second coupling partner, catalyst, and base in a reaction vessel.

  • Add degassed 1,4-dioxane.

  • Heat aggressively to 100–120 °C (often requiring sealed tube or microwave irradiation) for 12–18 hours. Causality Note: The elevated temperature and excess reagent are mandatory to force the thermodynamically disfavored oxidative addition into the deactivated C-Cl bond[7].

  • Cool, filter, and purify via reverse-phase HPLC or silica chromatography.

Quantitative Data Summary

The table below summarizes the critical reaction parameters required to maintain orthogonal control across the two paradigms.

Substrate TypeStepTarget BondCatalyst SystemTemp (°C)StoichiometryTypical Yield
2-Bromo-5-chloropyrazine 1 (Suzuki)C–BrPd(dppf)Cl₂ / Na₂CO₃60–801.05 eq Boronic Acid80–95%
2-Bromo-5-chloropyrazine 2 (Buchwald)C–ClPd₂(dba)₃ / XPhos / NaOt-Bu100–1101.20 eq Amine65–85%
2,6-Dichloropyrazine 1 (Suzuki)C–Cl (1st)Pd(PPh₃)₂Cl₂ / Na₂CO₃RT–400.95 eq Boronic Acid70–85%
2,6-Dichloropyrazine 2 (Suzuki)C–Cl (2nd)Pd(dppf)Cl₂ / K₂CO₃100–1201.50 eq Boronic Acid60–80%

Troubleshooting & Best Practices

  • Minimizing Homocoupling in Step 1: Arylboronic acids are prone to oxidative homocoupling (forming biaryls) in the presence of trace oxygen. This is particularly problematic in the mono-coupling of 2,6-dichloropyrazine, as homocoupling consumes the limiting reagent (boronic acid), leaving unreacted starting material. Solution: Rigorously sparge all solvents with argon for 15-30 minutes prior to catalyst addition[5].

  • Managing Protodeboronation: Electron-deficient heteroaryl boronic acids (if used as the nucleophile) undergo rapid protodeboronation in basic aqueous media. Solution: Switch to anhydrous conditions using KF or CsF in anhydrous dioxane, or use MIDA boronates/pinacol esters.

  • Overcoming Catalyst Poisoning: Pyrazine nitrogens can coordinate to palladium, potentially sequestering the catalyst. Solution: If reactions stall, increasing the catalyst loading to 5-10 mol% or utilizing bidentate ligands (dppf, Xantphos) that tightly bind the Pd center can prevent catalyst deactivation[2].

References

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 2013. Royal Society of Chemistry. Available at:[Link]

  • Facile Synthesis of Diarylpyrazines Using Suzuki Coupling of Dichloropyrazines with Aryl Boronic Acids. Heterocycles, 2003. Available at:[Link]

  • Synthesis and anticancer studies of novel benzimidazole/benzoxazole-pyrazine derivatives. Arkivoc, 2024. Available at:[Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 2019. Royal Society of Chemistry. Available at:[Link]

  • Synthesis and Antiprotozoal Activity of Dicationic 2,6-Diphenylpyrazines and Aza-Analogues. NIH Public Access, 2010. Available at:[Link]

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Method

Application Notes and Protocols for Late-Stage Functionalization Using 3-(Benzyloxy)-5-bromo-2-iodopyrazine

Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Imperative of Late-Stage Functionalization In modern drug discovery and materials science, the ability to rapidly generate and test analogs of...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Imperative of Late-Stage Functionalization

In modern drug discovery and materials science, the ability to rapidly generate and test analogs of lead compounds is paramount. Late-stage functionalization (LSF), the practice of introducing chemical modifications at a late step in a synthetic sequence, has emerged as a powerful strategy to this end.[1] LSF allows for the diversification of complex molecular scaffolds without the need to re-synthesize the core structure from scratch, thereby accelerating the exploration of structure-activity relationships (SAR).[1]

Pyrazine derivatives are a class of heterocyclic compounds of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.[2][3][4][5] The pyrazine core is a key pharmacophore in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[6] Consequently, methods for the efficient and selective functionalization of the pyrazine ring are in high demand.

This guide focuses on the utility of 3-(Benzyloxy)-5-bromo-2-iodopyrazine , a versatile building block designed for sequential and site-selective cross-coupling reactions. The strategic placement of three distinct functional handles—an iodo group, a bromo group, and a benzyloxy ether—provides a powerful platform for controlled, late-stage molecular diversification.

The Power of Orthogonal Reactivity: Iodo vs. Bromo

The key to the synthetic utility of 3-(Benzyloxy)-5-bromo-2-iodopyrazine lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F.[7][8][9] This reactivity gradient allows for the selective functionalization of the C-I bond under milder conditions, leaving the C-Br bond intact for a subsequent transformation under more forcing conditions. This "orthogonal" reactivity is the cornerstone of sequential cross-coupling strategies.[10]

Experimental Protocols

General Considerations:
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.

  • Anhydrous solvents and reagents should be used for all cross-coupling reactions.

  • Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Site-Selective Sonogashira Coupling at the C-2 Position (Iodide Displacement)

The Sonogashira coupling is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11][12] The higher reactivity of the C-I bond allows for selective coupling at the C-2 position of the pyrazine core.

Reaction Principle:

This reaction proceeds via a palladium-catalyzed cycle with a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne.

Experimental Workflow Diagram:

Sonogashira_Workflow reagent 3-(Benzyloxy)-5-bromo- 2-iodopyrazine reaction Reaction Vessel (Inert Atmosphere) Room Temp to 60 °C reagent->reaction 1.0 equiv alkyne Terminal Alkyne (R-C≡CH) alkyne->reaction 1.1-1.5 equiv catalyst Pd(PPh₃)₄ CuI, Base (e.g., Et₃N) catalyst->reaction solvent Anhydrous Solvent (e.g., THF, DMF) solvent->reaction product 2-Alkynyl-3-(benzyloxy)- 5-bromopyrazine workup Aqueous Workup & Extraction reaction->workup Reaction Completion purification Column Chromatography workup->purification Crude Product purification->product

Caption: Workflow for the site-selective Sonogashira coupling.

Detailed Protocol:
  • To a flame-dried Schlenk flask, add 3-(Benzyloxy)-5-bromo-2-iodopyrazine (1.0 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and CuI (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

ComponentMolar Equiv.Purpose
3-(Benzyloxy)-5-bromo-2-iodopyrazine1.0Starting material
Terminal Alkyne1.1 - 1.5Coupling partner
Pd(PPh₃)₄0.02 - 0.05Palladium(0) catalyst
CuI0.05 - 0.10Co-catalyst to form copper acetylide
Base (e.g., Et₃N, DIPEA)2.0 - 3.0Neutralizes HX byproduct and facilitates formation of the acetylide anion
Anhydrous Solvent (e.g., THF, DMF)-Reaction medium

Protocol 2: Suzuki-Miyaura Coupling at the C-5 Position (Bromide Displacement)

Following the initial functionalization at the C-2 position, the remaining C-Br bond at C-5 can be targeted using a Suzuki-Miyaura coupling. This reaction is a versatile method for forming C-C bonds between an organoboron species and an organic halide.[7][13][14]

Reaction Principle:

The Suzuki coupling involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid (or ester) in the presence of a base, and subsequent reductive elimination to yield the coupled product.[13]

Sequential Functionalization Pathway:

Sequential_Coupling start 3-(Benzyloxy)-5-bromo-2-iodopyrazine intermediate 2-Alkynyl-3-(benzyloxy)- 5-bromopyrazine start->intermediate Step 1: Sonogashira (at C-I) step1_reagents R¹-C≡CH Pd(PPh₃)₄, CuI, Base final_product 2-Alkynyl-5-aryl-3-(benzyloxy)pyrazine intermediate->final_product Step 2: Suzuki (at C-Br) step2_reagents R²-B(OH)₂ Pd Catalyst, Ligand, Base

Caption: Sequential Sonogashira and Suzuki cross-coupling reactions.

Detailed Protocol:
  • To a microwave vial or Schlenk flask, add the 2-alkynyl-3-(benzyloxy)-5-bromopyrazine intermediate (1.0 equiv.), the desired boronic acid or ester (1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or DME/water).

  • Heat the reaction mixture to 80-120 °C (conventional heating or microwave irradiation) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ComponentMolar Equiv.Purpose
2-Alkynyl-3-(benzyloxy)-5-bromopyrazine1.0Substrate
Arylboronic Acid/Ester1.2 - 2.0Coupling partner
Pd Catalyst (e.g., Pd(dppf)Cl₂)0.03 - 0.10Palladium(0) source
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0Activates the boronic acid to form a boronate complex, facilitating transmetalation.[13]
Solvent System (e.g., Dioxane/H₂O)-Solubilizes both organic and inorganic reagents

Protocol 3: Buchwald-Hartwig Amination at the C-5 Position

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[15][16] This reaction can be employed on the 5-bromo position, either on the initial building block (with careful control of conditions) or, more commonly, after functionalization at the C-2 iodo position.

Reaction Principle:

The reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base, and reductive elimination to yield the N-aryl amine.[15] The choice of ligand is critical for reaction efficiency.[17]

Detailed Protocol:
  • To a flame-dried Schlenk flask, add the 5-bromopyrazine substrate (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos or BINAP, 0.04-0.10 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add an anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to 80-110 °C, monitoring for completion by TLC or LC-MS.

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

ComponentMolar Equiv.Purpose
5-Bromopyrazine Substrate1.0Electrophilic partner
Amine (Primary or Secondary)1.1 - 1.5Nucleophilic partner
Pd Catalyst (e.g., Pd₂(dba)₃)0.02 - 0.05Pre-catalyst that generates the active Pd(0) species
Ligand (e.g., XPhos, BINAP)0.04 - 0.10Stabilizes the Pd catalyst and facilitates the catalytic cycle, particularly reductive elimination.[16][18]
Base (e.g., NaOt-Bu, Cs₂CO₃)1.5 - 2.0Deprotonates the amine to form the active nucleophile and facilitates catalyst turnover.[19]
Anhydrous Solvent (e.g., Toluene)-Reaction medium

Protocol 4: Deprotection of the Benzyloxy Group

The final step in many synthetic sequences using this building block is the removal of the benzyl protecting group to reveal a free hydroxyl group. This transformation is typically achieved via catalytic hydrogenation.

Reaction Principle:

The benzyl ether is cleaved by hydrogenolysis over a palladium catalyst. The reaction proceeds under a hydrogen atmosphere, yielding the deprotected pyrazinol and toluene as a byproduct.[20]

Deprotection Workflow:

Deprotection start Functionalized (Benzyloxy)pyrazine reaction Reaction Vessel (Hydrogen Atmosphere) start->reaction reagents H₂ (g, 1 atm or higher) Pd/C (5-10 mol %) product Functionalized Pyrazin-2-ol solvent Solvent (e.g., EtOH, MeOH, EtOAc) solvent->reaction workup Filtration (to remove Pd/C) reaction->workup Reaction Completion workup->product Evaporation of Solvent

Caption: Workflow for the hydrogenolytic deprotection of the benzyloxy group.

Detailed Protocol:
  • Dissolve the benzyloxy-protected pyrazine derivative (1.0 equiv.) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Carefully add palladium on carbon (10% w/w, 5-10 mol % Pd) to the solution.

  • Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a Parr hydrogenator). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C is flammable when dry and should be handled appropriately.

  • Rinse the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected product. Further purification may be performed if necessary.

ComponentAmountPurpose
Benzyloxy-protected Pyrazine1.0 equiv.Substrate
10% Palladium on Carbon (Pd/C)5 - 10 mol % PdHeterogeneous catalyst for hydrogenolysis
Hydrogen Gas (H₂)1 atm - 50 psiReducing agent
Solvent (e.g., EtOH, MeOH, EtOAc)-Reaction medium

Conclusion

3-(Benzyloxy)-5-bromo-2-iodopyrazine is a highly valuable and versatile building block for the synthesis of complex, multi-substituted pyrazine derivatives. The orthogonal reactivity of the iodo and bromo substituents allows for a controlled and sequential approach to molecular diversification. The protocols outlined in this guide provide a robust starting point for researchers in drug discovery and materials science to leverage the unique synthetic potential of this reagent. The ability to perform site-selective Sonogashira, Suzuki, and Buchwald-Hartwig couplings, followed by a straightforward deprotection step, opens the door to a vast chemical space of novel pyrazine-containing molecules.

References

  • Ma, S., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 25). Exploring the Properties and Uses of Pyrazine Derivatives in Modern Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 119-140. [Link]

  • American Chemical Society. (n.d.). Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand. [Link]

  • Ma, S., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]

  • ResearchGate. The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. [Link]

  • Palani, N. K., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(20), 12514-12589. [Link]

  • Healy, J. R., et al. (2023). Late-Stage C–H Functionalization of Azines. Accounts of Chemical Research, 56(1), 15-30. [Link]

  • Schnürch, M., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie-Chemical Monthly, 147(12), 2031-2053. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

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  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • ResearchGate. Coupling outcomes for pyridazines, pyrimidines and pyrazines. [Link]

  • ResearchGate. Cross-Coupling Reactions of Polyhalogenated Heterocycles. [Link]

  • Compernolle, F., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(17), 2791-2813. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]

  • Tour, J. M., et al. (1999). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society, 121(40), 9461-9470. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Wang, D., et al. (2022). Photoinduced inverse Sonogashira coupling reaction. Chemical Science, 13(21), 6296-6302. [Link]

  • ResearchGate. Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. [Link]

  • Kempe, K., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 15(12), 1583. [Link]

  • Shimizu, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2235-2242. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • YouTube. (2020, July 11). Suzuki Coupling. [Link]

  • Wibmer, L., et al. (2024). Orthogonal Functionalization of Oxo‐Graphene Nanoribbons. Chemistry–A European Journal, 30(25), e202403645. [Link]

  • Chemija. (2025, June 27). Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1- (3-chlorophenyl)prop-2-ene-1-one. [Link]

Sources

Application

Application Notes & Protocols: Strategic Benzyl Ether Cleavage in the Synthesis of Pyrazinone Derivatives

Abstract The pyrazinone scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous bioactive molecules.[1][2][3] The synthesis of functionalized pyrazinone derivatives often necessitates...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazinone scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous bioactive molecules.[1][2][3] The synthesis of functionalized pyrazinone derivatives often necessitates a robust protecting group strategy to mask reactive functional groups, particularly hydroxyl moieties. The benzyl ether is a preeminent choice for this role, prized for its stability across a wide range of reaction conditions.[4][5] Consequently, the final, decisive step in many synthetic routes is the cleavage of this benzyl ether to unmask the hydroxyl group, a transformation critical for modulating biological activity or enabling further molecular elaboration. This guide provides an in-depth analysis of the primary methodologies for benzyl ether deprotection in the context of pyrazinone synthesis, explaining the mechanistic rationale behind each protocol and offering field-proven, step-by-step instructions for researchers and drug development professionals.

The Strategic Imperative for Selective Debenzylation

In the multi-step synthesis of complex pyrazinone analogues, the benzyl ether serves as a reliable guardian of hydroxyl groups. However, its removal is anything but trivial. The challenge lies in achieving quantitative cleavage without compromising other sensitive functionalities that may be present on the pyrazinone core or its substituents. These can include reducible groups (alkenes, nitro groups), acid-labile moieties, or other protecting groups. Therefore, the choice of debenzylation method is a critical strategic decision that dictates the success and efficiency of the entire synthetic campaign. This document details three primary, field-tested strategies: Catalytic Hydrogenolysis, Lewis Acid-mediated cleavage, and Oxidative cleavage.

Methodology I: Catalytic Hydrogenolysis - The Synthetic Workhorse

Catalytic hydrogenolysis is the most common and often preferred method for benzyl ether cleavage due to its high efficiency, clean reaction profile, and the simple removal of byproducts.[5][6]

Causality & Mechanism: The reaction proceeds on the surface of a heterogeneous catalyst, typically Palladium on Carbon (Pd/C). The benzyl C-O bond is activated on the palladium surface and cleaved by hydrogen, yielding the desired alcohol and toluene as a volatile, easily removable byproduct.[6][7] The hydrogen source can be molecular hydrogen (H₂) gas or a donor molecule in a process known as Catalytic Transfer Hydrogenation (CTH).[8]

Workflow: Catalytic Hydrogenolysis

cluster_0 Setup cluster_1 Hydrogen Source A Dissolve Benzyl-Pyrazinone in Solvent (e.g., MeOH, EtOH) B Add Pd/C Catalyst (5-10 mol%) A->B C1 Standard: Purge with H₂ Gas (Balloon Pressure) B->C1  Standard  Hydrogenolysis C2 CTH: Add H₂ Donor (e.g., Ammonium Formate) B->C2  Catalytic Transfer  Hydrogenation (CTH) D Stir Vigorously at Room Temperature C1->D C2->D E Monitor by TLC D->E Until SM consumed F Filter through Celite® to Remove Catalyst E->F G Concentrate Filtrate F->G H Purify Product G->H

Caption: General workflow for benzyl ether cleavage via catalytic hydrogenolysis.

Trustworthiness & Self-Validation: Reaction progress is easily monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material. The complete removal of the heterogeneous palladium catalyst is ensured by filtration through a pad of Celite®, a crucial step to prevent metal contamination in the final product.[9]

Protocol 1A: Standard Hydrogenolysis (H₂ Gas)

This is the classic approach, valued for its simplicity and efficacy.

StepActionRationale & Expert Insights
1 Dissolve the benzyl-protected pyrazinone (1.0 eq) in a suitable solvent (Methanol or Ethanol are preferred).Methanol and ethanol are excellent solvents for both the substrate and for facilitating the activity of the Pd/C catalyst.
2 Carefully add 10% Pd/C catalyst (5-10 mol % Pd) to the solution under an inert atmosphere.While not pyrophoric like Raney Ni, dry Pd/C can be flammable. Handling under nitrogen or argon is best practice, especially on a large scale.
3 Securely attach a balloon filled with hydrogen gas (H₂) to the flask.For most lab-scale reactions, balloon pressure is sufficient and safer than a high-pressure hydrogenation apparatus.
4 Evacuate the flask and backfill with H₂ from the balloon. Repeat this cycle 3 times.This ensures the reaction atmosphere is saturated with hydrogen and free of oxygen, which can deactivate the catalyst.
5 Stir the mixture vigorously at room temperature for 2-16 hours.Vigorous stirring is essential to ensure proper mixing of the three phases (solid catalyst, liquid solution, gas).
6 Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite®.Crucial Step: This completely removes the solid catalyst. Wash the Celite pad with the reaction solvent to ensure full recovery of the product.
7 Concentrate the filtrate under reduced pressure to yield the crude deprotected pyrazinone.The crude product is often pure, but can be further purified by chromatography or recrystallization if necessary.
Protocol 1B: Catalytic Transfer Hydrogenation (CTH)

CTH avoids the direct use of flammable hydrogen gas, offering a significant safety and convenience advantage.[8]

StepActionRationale & Expert Insights
1 Dissolve the benzyl-protected pyrazinone (1.0 eq) in Methanol.Methanol is the solvent of choice for CTH using ammonium formate.
2 Add 10% Pd/C catalyst (5-10 mol % Pd).The catalyst loading is similar to standard hydrogenolysis.
3 Add ammonium formate (HCO₂NH₄, 3-5 eq) to the mixture.Ammonium formate decomposes in the presence of Pd/C to generate H₂ in situ. An excess is used to drive the reaction to completion.[10]
4 Stir the mixture at room temperature or warm gently to 40-60 °C for 1-6 hours.Heating can accelerate the decomposition of ammonium formate and speed up the reaction, as seen in flow chemistry applications.[10]
5 Monitor the reaction by TLC.The reaction is typically faster than standard hydrogenolysis.
6 Filter the mixture through a pad of Celite® and wash thoroughly with methanol.This removes both the catalyst and any unreacted ammonium formate salts.
7 Concentrate the filtrate under reduced pressure to yield the crude product.The workup is exceptionally clean.

Limitations: The primary limitation of hydrogenolysis is its incompatibility with other reducible functional groups, such as alkenes, alkynes, Cbz protecting groups, and nitro groups, which will be reduced under these conditions.[4][11]

Methodology II: Lewis Acid-Mediated Cleavage

For substrates incompatible with hydrogenation, strong Lewis acids provide a potent, albeit harsh, alternative. Boron tribromide (BBr₃) is the most common reagent for this purpose.[12][13]

Causality & Mechanism: BBr₃ is an aggressive Lewis acid that coordinates strongly to the ether oxygen. This coordination weakens the C-O bond, facilitating a nucleophilic attack by a bromide ion at the benzylic carbon.[13][14] Recent computational studies suggest a more complex bimolecular mechanism may also be at play for many ethers, where a second BBr₃-ether adduct delivers the bromide.[15]

Workflow: BBr₃ Mediated Cleavage

A Dissolve Benzyl-Pyrazinone in Anhydrous DCM B Cool to -78 °C (Dry Ice/Acetone Bath) A->B C Add BBr₃ (1-3 eq) Dropwise B->C Exothermic! D Stir at Low Temperature (e.g., -78 °C to 0 °C) C->D E Monitor by TLC D->E F Quench Reaction (e.g., with Methanol) E->F Carefully! G Aqueous Workup F->G H Extract & Purify G->H

Caption: Workflow for benzyl ether cleavage using the Lewis acid BBr₃.

Trustworthiness & Self-Validation: The success of this method hinges on strict control of temperature and the exclusion of moisture. The reaction is initiated at very low temperatures (-78 °C) to moderate the high reactivity of BBr₃.[14] A successful reaction is confirmed by quenching a small aliquot and analyzing by TLC or LC-MS. The quench itself, typically with methanol, is a critical step that must be performed slowly at low temperature to manage the exothermic reaction.

Protocol 2: BBr₃ Debenzylation
StepActionRationale & Expert Insights
1 To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the benzyl-protected pyrazinone (1.0 eq) and dissolve in anhydrous dichloromethane (DCM).Moisture is the enemy. BBr₃ reacts violently with water. All glassware and solvents must be scrupulously dry.
2 Cool the solution to -78 °C using a dry ice/acetone bath.This is critical to control the reaction rate and prevent unwanted side reactions.
3 Add a solution of BBr₃ in DCM (typically 1 M, 1.2-3.0 eq) dropwise via syringe.The addition is highly exothermic. A slow, controlled addition is paramount for safety and selectivity.
4 Stir the mixture at -78 °C, allowing it to slowly warm to 0 °C or room temperature over 1-4 hours.The optimal temperature and time depend on the substrate's reactivity.
5 Once the reaction is complete (TLC), cool the mixture back to -78 °C.Cooling before the quench is a critical safety measure to control the exothermic decomposition of excess BBr₃.
6 Slowly and carefully quench the reaction by the dropwise addition of methanol.This will produce HBr gas. Ensure adequate ventilation or a bubbler setup.
7 Allow the mixture to warm to room temperature, then wash with water, saturated NaHCO₃ solution, and brine.This aqueous workup removes boron salts and neutralizes the acidic mixture.
8 Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate to yield the crude product for purification.Purification is almost always required to remove byproducts.

Limitations: BBr₃ is non-selective and can cleave other ether types (e.g., methyl, ethyl) and ester groups.[12] Its high reactivity and hazardous nature require significant experimental care. This method is generally reserved for substrates that cannot tolerate reductive conditions.

Methodology III: Oxidative Cleavage with DDQ

Oxidative cleavage provides an orthogonal approach, allowing for debenzylation in the presence of reducible functional groups. The reagent of choice is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).

Causality & Mechanism: This method is especially efficient for electron-rich benzyl ethers, such as the p-methoxybenzyl (PMB) ether, but can be applied to standard benzyl ethers, often with photoirradiation to facilitate the reaction.[5][11][16] The mechanism involves a single-electron transfer (SET) from the electron-rich benzyl ether to DDQ, generating a radical cation. This intermediate collapses to form a benzylic carbocation, which is then trapped by water to release the alcohol and the corresponding benzaldehyde.[5]

Workflow: Oxidative Cleavage with DDQ

A Dissolve Benzyl-Pyrazinone in DCM/H₂O (e.g., 18:1) B Add DDQ (1.1-1.5 eq) A->B C Stir at Room Temperature B->C D Optional: Photoirradiation (for unactivated benzyl ethers) C->D E Monitor by TLC (deep color change) D->E F Quench with NaHCO₃ soln. E->F G Separate Layers F->G H Purify Organic Phase G->H

Caption: Workflow for the oxidative deprotection of benzyl ethers using DDQ.

Trustworthiness & Self-Validation: The reaction is often accompanied by a distinct color change as the DDQ is consumed, providing a visual cue for progress. The reaction is quenched with a basic aqueous solution (e.g., NaHCO₃) to neutralize acidic byproducts and decompose any remaining DDQ.

Protocol 3: DDQ Debenzylation
StepActionRationale & Expert Insights
1 Dissolve the benzyl-protected pyrazinone (1.0 eq) in a mixture of Dichloromethane (DCM) and water (typically 10:1 to 20:1 v/v).The small amount of water is essential to act as the nucleophile that traps the carbocation intermediate.
2 Add DDQ (1.1-1.5 eq) portion-wise at room temperature. The solution will typically turn a dark color.A slight excess of DDQ ensures the reaction goes to completion.
3 For unactivated benzyl ethers, irradiate the mixture with a long-wavelength UV lamp (365 nm).[16]Photoirradiation is often necessary to initiate the SET process for standard benzyl ethers that lack electron-donating groups.[11][16]
4 Stir for 1-8 hours, monitoring by TLC until the starting material is consumed.The reaction time is highly substrate-dependent.
5 Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir until the color dissipates.This step neutralizes the reaction and simplifies the workup.
6 Separate the organic layer, and extract the aqueous layer with DCM.This ensures complete recovery of the product.
7 Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.Chromatography is necessary to separate the desired alcohol from the benzaldehyde byproduct and DDQ-derived residues.

Limitations: This method requires stoichiometric amounts of the oxidizing agent. Its efficiency is highly dependent on the electronic properties of the benzyl group, with unactivated systems often requiring harsher conditions or failing to react.[17]

Comparative Analysis & Method Selection

Choosing the correct debenzylation strategy is paramount. The following table provides a comparative summary to guide your decision-making process.

FeatureCatalytic HydrogenolysisLewis Acid (BBr₃)Oxidative (DDQ)
Key Reagents Pd/C, H₂ (or H-donor)BBr₃DDQ, H₂O
Conditions RT, 1 atm H₂-78 °C to RT, AnhydrousRT, often requires light
Advantages High yield, clean, catalytic, simple workup, scalable.[9][10]Effective for robust substrates, cleaves aryl ethers, orthogonal to hydrogenation.Orthogonal to both hydrogenation and acidic cleavage, mild conditions.[11]
Disadvantages Reduces alkenes, alkynes, nitro groups. Catalyst can be poisoned.[6][11]Harsh, corrosive, moisture-sensitive, non-selective for different ether types.[12][18]Stoichiometric, requires chromatography, less effective for unactivated benzyl ethers.[16]
Best For... Substrates lacking other reducible functional groups.Complex substrates with reducible groups where harsh conditions are tolerated.Substrates with acid-labile or reducible groups.

References

  • Sousa e Silva, C., & Silva, P. J. (2013). BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism. Chemistry – A European Journal, 19(34), 11323-11327. DOI: 10.1002/chem.201300942. [Link]

  • Orts, A., et al. (2014). Synthesis of N-Hydroxypyrazin-2(1H)-ones via Selective O-Debenzylation of 1-Benzyloxypyrazin-2(1H)-ones in Batch and Flow. Molecules, 19(9), 13836-13851. DOI: 10.3390/molecules190913836. [Link]

  • ResearchGate. (n.d.). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Request PDF. [Link]

  • Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. DOI: 10.1016/j.tetlet.2005.08.132. [Link]

  • University of Toronto. (n.d.). Alcohol Protecting Groups. [Link]

  • Reddit. (2014). Will BBr3 cleave a benzyl ether? r/chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Frick, J. A., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. DOI: 10.1002/ejoc.201501042. [Link]

  • Brigas, A. F., & Johnstone, R. A. W. (1998). 5-Benzyloxy-1-phenyltetrazole: catalytic transfer hydrogenolysis of benzyl ethers. Acta Crystallographica Section C: Crystal Structure Communications, 54(3), 375-377. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Ghorai, P., et al. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 22(23), 9259-9264. DOI: 10.1021/acs.orglett.0c03426. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. [Link]

  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. [Link]

  • Karpenko, Y., et al. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Organic & Biomolecular Chemistry, 20(2), 226-247. [Link]

  • Bobbitt, J. M., & Merbouh, N. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(22), 8798-8801. DOI: 10.1021/jo901848w. [Link]

  • ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. [Link]

  • Organic Chemistry Portal. (2009). Highly Chemoselective Pd-C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. [Link]

  • ResearchGate. (n.d.). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. [Link]

  • Barker, D., et al. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 25(17), 3959. [Link]

Sources

Method

Scalable Synthesis of 3-(Benzyloxy)-5-bromo-2-iodopyrazine: A Comprehensive Guide for Pharmaceutical and Agrochemical Research

Introduction: The Significance of Multi-substituted Pyrazines Pyrazine derivatives are a cornerstone in the development of novel pharmaceuticals and agrochemicals, owing to their diverse biological activities.[1] The spe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Multi-substituted Pyrazines

Pyrazine derivatives are a cornerstone in the development of novel pharmaceuticals and agrochemicals, owing to their diverse biological activities.[1] The specific substitution pattern on the pyrazine ring is critical for modulating a molecule's efficacy, selectivity, and pharmacokinetic properties. The target molecule, 3-(benzyloxy)-5-bromo-2-iodopyrazine, is a highly functionalized intermediate, offering multiple points for further chemical modification through cross-coupling reactions or nucleophilic substitutions. The presence of three distinct functional groups—a benzyloxy ether, a bromine atom, and an iodine atom—at specific positions makes it a valuable building block for the synthesis of complex molecular architectures in drug discovery and materials science.

This comprehensive guide provides a detailed, scalable, and reliable multi-step synthesis route for 3-(benzyloxy)-5-bromo-2-iodopyrazine. The protocols have been designed with scalability and safety as primary considerations, aiming to provide researchers, scientists, and drug development professionals with a practical and reproducible methodology.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a pathway that sequentially introduces the functional groups onto a readily available pyrazine core. The proposed strategy commences with the selective bromination of 2-aminopyrazine, followed by the conversion of the amino group to a chloro substituent via a Sandmeyer reaction. Subsequent nucleophilic aromatic substitution with benzyl alcohol introduces the benzyloxy group. The final step involves the regioselective iodination of the resulting 3-(benzyloxy)-5-bromopyrazine to yield the desired product. This stepwise approach allows for the controlled installation of each functional group, minimizing the formation of isomeric impurities and facilitating purification at each stage.

Retrosynthesis of 3-(Benzyloxy)-5-bromo-2-iodopyrazine target 3-(Benzyloxy)-5-bromo-2-iodopyrazine intermediate1 3-(Benzyloxy)-5-bromopyrazine target->intermediate1 Iodination intermediate2 2-Chloro-5-bromopyrazine intermediate1->intermediate2 Nucleophilic Substitution (Benzyloxy group introduction) intermediate3 2-Amino-5-bromopyrazine intermediate2->intermediate3 Sandmeyer Reaction (Amino to Chloro) starting_material 2-Aminopyrazine intermediate3->starting_material Bromination

Caption: Retrosynthetic pathway for 3-(Benzyloxy)-5-bromo-2-iodopyrazine.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, step-by-step protocols for the multi-step synthesis of 3-(Benzyloxy)-5-bromo-2-iodopyrazine.

Step 1: Synthesis of 2-Amino-5-bromopyrazine

This initial step involves the regioselective bromination of commercially available 2-aminopyrazine. The amino group activates the pyrazine ring towards electrophilic substitution, directing the bromine atom to the 5-position.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminopyrazine95.1050.0 g0.526
N-Bromosuccinimide (NBS)177.9898.2 g0.552
Acetonitrile41.05500 mL-

Protocol:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-aminopyrazine (50.0 g, 0.526 mol) and acetonitrile (500 mL).

  • Stir the mixture at room temperature until all the 2-aminopyrazine has dissolved.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • In a separate beaker, dissolve N-bromosuccinimide (NBS) (98.2 g, 0.552 mol) in acetonitrile (250 mL).

  • Slowly add the NBS solution to the cooled 2-aminopyrazine solution via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • To the resulting residue, add 500 mL of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of ethanol and water to yield 2-amino-5-bromopyrazine as a pale yellow solid.

Expected Yield: 75-85%

Step 2: Synthesis of 2-Chloro-5-bromopyrazine

The amino group of 2-amino-5-bromopyrazine is converted to a chloro group via a Sandmeyer reaction.[2] This classic transformation involves diazotization of the amine followed by displacement with a chloride ion, catalyzed by copper(I) chloride.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-bromopyrazine174.0070.0 g0.402
Hydrochloric Acid (conc.)36.46200 mL-
Sodium Nitrite (NaNO₂)69.0029.1 g0.422
Copper(I) Chloride (CuCl)98.9943.7 g0.442
Dichloromethane84.93800 mL-

Protocol:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-bromopyrazine (70.0 g, 0.402 mol) in concentrated hydrochloric acid (200 mL).

  • Cool the suspension to -5 to 0 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (29.1 g, 0.422 mol) in 100 mL of water and cool the solution to 0 °C.

  • Slowly add the cold sodium nitrite solution to the stirred suspension of 2-amino-5-bromopyrazine, maintaining the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 1 hour after the addition is complete to ensure full formation of the diazonium salt.

  • In a separate 2 L beaker, dissolve copper(I) chloride (43.7 g, 0.442 mol) in 200 mL of concentrated hydrochloric acid. Cool this solution to 0 °C.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

  • Cool the mixture to room temperature and neutralize it carefully with a 50% aqueous solution of sodium hydroxide to a pH of 8-9, keeping the temperature below 20 °C with an ice bath.

  • Extract the mixture with dichloromethane (3 x 300 mL).

  • Combine the organic layers, wash with water (200 mL) and brine (200 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-chloro-5-bromopyrazine as a colorless to pale yellow oil.

Expected Yield: 60-70%

Step 3: Synthesis of 3-(Benzyloxy)-5-bromopyrazine

This step involves a nucleophilic aromatic substitution (SNA) reaction where the chloro group at the 2-position of 2-chloro-5-bromopyrazine is displaced by a benzyloxy group.[3][4] The pyrazine ring is activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms.[5]

Reaction Scheme:

3-(Benzyloxy)-5-bromopyrazine + NIS -> 3-(Benzyloxy)-5-bromo-2-iodopyrazine

Caption: Overall synthetic workflow for 3-(Benzyloxy)-5-bromo-2-iodopyrazine.

Characterization Data

The structure and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

CompoundExpected ¹H NMR (CDCl₃, 400 MHz) δ (ppm)Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm)Expected MS (ESI) m/z
2-Amino-5-bromopyrazine ~8.0 (s, 1H), ~7.8 (s, 1H), ~4.5 (br s, 2H)~155, ~140, ~138, ~120[M+H]⁺ 174.0, 176.0
2-Chloro-5-bromopyrazine ~8.6 (s, 1H), ~8.5 (s, 1H)~150, ~148, ~145, ~125[M]⁺ 192.9, 194.9, 196.9
3-(Benzyloxy)-5-bromopyrazine ~8.0 (s, 1H), ~7.7 (s, 1H), 7.5-7.3 (m, 5H), ~5.4 (s, 2H)~158, ~145, ~138, ~136, ~129, ~128.5, ~128, ~120, ~71[M+H]⁺ 265.0, 267.0
3-(Benzyloxy)-5-bromo-2-iodopyrazine ~7.9 (s, 1H), 7.5-7.3 (m, 5H), ~5.5 (s, 2H)~155, ~140, ~137, ~135, ~129, ~128.5, ~128, ~125, ~100, ~72[M+H]⁺ 390.9, 392.9

Note: The predicted NMR chemical shifts are estimates based on analogous structures and may vary slightly.[6]

Safety and Handling Precautions

It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) are irritants and should be handled with care. Avoid inhalation of dust and contact with skin and eyes. [7][8][9][10]* Sodium Hydride (NaH) is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon). * Concentrated acids (HCl) are corrosive and should be handled with extreme care.

  • Dichloromethane is a suspected carcinogen.

  • The Sandmeyer reaction involves the formation of diazonium salts, which can be explosive if allowed to dry. Do not isolate the diazonium salt intermediate.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The multi-step synthesis route detailed in this guide provides a robust and scalable method for the preparation of 3-(benzyloxy)-5-bromo-2-iodopyrazine. By employing well-established and reliable chemical transformations, this protocol offers a practical approach for obtaining this valuable and highly functionalized building block. The sequential introduction of the substituents ensures high regioselectivity and facilitates the purification of intermediates and the final product. This guide is intended to empower researchers in the fields of medicinal chemistry, agrochemistry, and materials science with the means to access complex pyrazine-based molecules for their research and development endeavors.

References

  • BenchChem. (2025). Synthesis of 2-Bromopyrazine from 2-Aminopyrazine: An Essential Building Block for Drug Discovery.
  • Wikipedia. (2022, January 21). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.
  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • Safety Data Sheet. (2017, June 16). N-Iodosuccinimide.
  • Synquest Labs. (n.d.).
  • A Material Safety D
  • MilliporeSigma. (2025, September 27).
  • Central Drug House (P) Ltd. (n.d.).
  • Patsnap. (2020, April 24). Preparation method of 2-amino-5-bromopyridine. Eureka.
  • An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. (2024, December 15).
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021, August 20). PMC.
  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine.
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • Guidechem. (2020, October 24). How to Synthesize 2,4-Dichloro-5-Bromopyridine? - FAQ.
  • ChemicalBook. (n.d.). 2-Amino-5-bromopyrimidine synthesis.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025, March 25). PMC.
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002, May 1). PubMed.
  • Chemistry LibreTexts. (2026, February 17). 3.
  • BLDpharm. (n.d.). 1410164-82-7|3-(Benzyloxy)-5-chloro-2-iodopyrazine.
  • Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. (n.d.).
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). MDPI.
  • ResearchGate. (n.d.). the 1H-NMR & 13C-NMR Spectrum of synthesized Compounds.
  • ChemScene. (n.d.). 1410164-69-0 | 3-(Benzyloxy)-5-bromo-2-chloropyrazine.
  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 10). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic substitution. (n.d.).
  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. (2005, February 28). MDPI.
  • ResearchGate. (n.d.). (PDF)
  • Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.
  • Benchchem. (n.d.). The Strategic Advantage of 3-Bromo-5-chloropyrazine-2-carbonitrile in Sequential Synthesis.
  • RSC Publishing. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • RSC Publishing. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Coupling of Iodopyrazines

Welcome to the Technical Support Center for heterocyclic cross-coupling. Pyrazines are privileged scaffolds in drug development, but their functionalization presents unique kinetic and thermodynamic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling. Pyrazines are privileged scaffolds in drug development, but their functionalization presents unique kinetic and thermodynamic challenges. The carbon-iodine (C–I) bond is highly reactive, yet achieving high yield and strict regioselectivity—especially in the presence of competing halogens (C–Br, C–Cl) or coordinating nitrogen atoms—requires precise control over the catalytic cycle.

Below, you will find field-proven troubleshooting guides, quantitative benchmarking data, and self-validating protocols designed to optimize your regioselective workflows.

Troubleshooting FAQs

Q1: Why am I observing poor regioselectivity (e.g., coupling at both C–I and C–Br sites) when reacting a bromoiodopyrazine? Causality: The C–I bond has a significantly lower bond dissociation energy compared to the C–Br bond, making it kinetically favored for the initial oxidative addition of Pd(0)[1]. However, if you use a highly reactive, electron-rich catalyst with a narrow bite angle or an unhindered monodentate system (like


) at elevated temperatures, the catalyst can rapidly undergo a secondary oxidative addition at the C–Br site before the mono-coupled product can dissociate from the coordination sphere[2].
Solution:  Switch to a bidentate ligand with a wider bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene). The steric bulk and constrained geometry of 

strictly limit oxidative addition to the most accessible, weakest C–I bond. Lowering the reaction temperature to 50–60 °C further exploits the kinetic difference between C–I and C–Br oxidative addition rates[3].

Q2: My pyrazine substrate seems to be deactivating the palladium catalyst, resulting in low conversion. How can I improve the turnover number (TON)? Causality: Pyrazines are strong


-donors due to their two basic nitrogen atoms. These nitrogens can competitively coordinate to the electrophilic Pd(II) center during the catalytic cycle, forming stable, off-cycle Pd-pyrazine complexes that stall transmetalation and reductive elimination[1].
Solution:  Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos). The severe steric profile of the XPhos ligand prevents the pyrazine nitrogens from effectively coordinating to the palladium center, keeping the catalyst on-cycle [4].

Q3: How do I suppress protodehalogenation (reduction) and homocoupling side reactions during the Suzuki-Miyaura coupling of iodopyrazines? Causality: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes protonation (often from water or alcoholic solvents) instead of transmetalation. Homocoupling is typically driven by the presence of oxygen, which oxidizes the boronic acid, or by an imbalance in stoichiometry where transmetalation outpaces oxidative addition. Solution: Ensure rigorous degassing of solvents (sparging with Ar for 30 mins). Switch from aqueous bases (like


 in water) to anhydrous bases (like finely milled 

) in anhydrous toluene or dioxane[3].

Quantitative Benchmarking Data

The following table summarizes the impact of catalyst and condition selection on the regioselective cross-coupling of highly functionalized pyrazines.

SubstrateCoupling PartnerCatalyst SystemBase / SolventTemp (°C)Yield (%)Regioselectivity
2-Bromo-5-iodopyrazinePhenylboronic acid

(5 mol%)

/ Dioxane:

80453:1 (C–I : C–Br)
2-Bromo-5-iodopyrazinePhenylboronic acid

(5 mol%)

/ Toluene
6088>99:1 (C–I only)
2-Chloro-6-iodopyrazineTerminal Alkyne

/ CuI

/ DMF
2592>99:1 (C–I only)
2,5-DiiodopyrazineAryl Zinc Reagent

/ XPhos
None / THF508595:5 (Mono : Di)

Self-Validating Experimental Protocol

Standard Protocol: Regioselective Suzuki-Miyaura Coupling of 2-Bromo-5-iodopyrazine This protocol incorporates built-in diagnostic checkpoints to validate the reaction's progress and integrity at every stage.

  • Preparation & Degassing (Validation: Moisture/Oxygen Elimination):

    • In a flame-dried Schlenk flask, add 2-bromo-5-iodopyrazine (1.0 equiv), arylboronic acid (1.05 equiv), and anhydrous

      
       (2.0 equiv).
      
    • Self-Validation Check: The solid mixture must be free-flowing. Clumping indicates moisture in the

      
      , which will promote protodehalogenation. If clumped, discard and use freshly dried base.
      
  • Catalyst Addition:

    • In a glovebox or under positive argon flow, add

      
       (0.05 equiv).
      
  • Solvent Introduction:

    • Add anhydrous, rigorously degassed toluene (0.1 M relative to substrate).

    • Self-Validation Check: The solution should turn a deep red/orange color characteristic of the active Pd-dppf complex. The immediate formation of a black precipitate at this stage indicates premature catalyst decomposition (Pd black) due to oxygen ingress.

  • Reaction Execution:

    • Heat the mixture to 60 °C.

    • Self-Validation Check (30 mins): Pull a 50 µL aliquot, quench with EtOAc/

      
      , and analyze the organic layer via GC-MS or TLC. You should observe >50% conversion to the mono-coupled product. If di-coupled product appears (<2%), the temperature is too high; reduce to 50 °C immediately. If unreacted starting material remains but no di-coupled product is seen, maintain 60 °C.
      
  • Workup & Isolation:

    • Once the starting material is consumed (typically 2-4 hours), cool to room temperature. Filter through a short pad of Celite to remove the palladium catalyst and inorganic salts, eluting with EtOAc.

    • Concentrate under reduced pressure and purify via flash column chromatography.

Process Visualization

G Start Iodopyrazine Substrate CheckHalo Analyze Halogen Profile (C-I vs C-Br/C-Cl) Start->CheckHalo Single Single C-I Bond CheckHalo->Single Only C-I Multi Multiple Halogens (e.g., Bromoiodopyrazine) CheckHalo->Multi C-I + C-Br/Cl Coord Pyrazine N-Coordination Risk Assessment Single->Coord Cat2 Bidentate / Bulky Ligand Pd(dppf)Cl2 or XPhos Multi->Cat2 Prevent Over-Coupling Cat1 Standard Catalyst Pd(PPh3)4 Coord->Cat1 Low Risk Coord->Cat2 High Risk (Stalls Cycle) Yield Optimized Cross-Coupling Cat1->Yield Standard Conditions Cat2->Yield High Regioselectivity

Decision matrix for catalyst selection in regioselective iodopyrazine cross-coupling.

References

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science (RSC Publishing).[Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • Syntheses of Cyclic Guanidine-Containing Natural Products. PMC - NIH.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in 3-(Benzyloxy)-5-bromo-2-iodopyrazine Cross-Couplings

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on complex, densely functionalized heterocycles, researchers frequently encounter catalytic dead-ends.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on complex, densely functionalized heterocycles, researchers frequently encounter catalytic dead-ends. Working with 3-(Benzyloxy)-5-bromo-2-iodopyrazine presents a unique triad of challenges: a highly coordinating pyrazine core, differential halogen reactivity (C2-I vs. C5-Br), and a sensitive benzyloxy ether.

This guide is engineered for application scientists and process chemists. It bypasses generic advice to focus on the mechanistic causality of palladium (Pd) catalyst poisoning and provides field-proven, self-validating protocols to restore catalytic turnover.

I. Mechanistic Overview of Catalyst Deactivation

Before troubleshooting, it is critical to understand the competing kinetic pathways in your reaction vessel. The catalytic cycle of pyrazine cross-coupling is constantly under threat from three primary poisoning mechanisms: N-heterocycle chelation, halide accumulation, and substrate degradation [1].

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (C2-Iodine Cleavage) Pd0->OxAdd Substrate PoisonN N-Heterocycle Chelation (Pyrazine N-coordination) Pd0->PoisonN TransMet Transmetalation OxAdd->TransMet PoisonX Halide Accumulation (Iodide Off-cycle) OxAdd->PoisonX RedElim Reductive Elimination (Product Formation) TransMet->RedElim PoisonO De-benzylation (Pyrazinol Chelation) TransMet->PoisonO RedElim->Pd0 Regeneration

Catalytic cycle of pyrazine cross-coupling and primary catalyst poisoning pathways.

II. Troubleshooting FAQs: Diagnosing & Resolving Poisoning

Q1: Why does my palladium catalyst precipitate as "palladium black" shortly after initiating the coupling?

Causality: The formation of palladium black is the macroscopic symptom of microscopic catalyst aggregation [2]. In the case of 3-(Benzyloxy)-5-bromo-2-iodopyrazine, the nitrogen atoms on the pyrazine ring are strong


-donors and 

-acceptors. They outcompete standard, less sterically demanding phosphine ligands (like

) for coordination to the soft Pd(0) or Pd(II) centers. Once the stabilizing phosphine ligands are displaced by the substrate or product, the naked palladium atoms aggregate into insoluble, catalytically dead nanoparticles [3]. Resolution: You must shift the thermodynamic equilibrium away from N-coordination. Switch to bulky, electron-rich bidentate ligands (e.g., dppf ) or dialkylbiaryl phosphines (e.g., XPhos ). The massive steric bulk of XPhos creates a protective "shield" around the palladium center, physically preventing the planar pyrazine ring from bringing its nitrogen lone pairs close enough to bind.
Q2: My reaction proceeds rapidly at first but stalls completely at ~40% conversion. Adding more catalyst does not restart it. What is happening?

Causality: This is a classic case of halide poisoning [4]. Because you are coupling at the highly reactive C2-iodine position, the reaction releases stoichiometric amounts of iodide (


) into the solution. Iodide is a highly coordinating, soft anion. As its concentration increases, it drives the formation of stable, anionic halopalladate complexes (e.g., 

). These off-cycle species are thermodynamically stable and highly resistant to the transmetalation step, effectively freezing the catalytic cycle. Resolution: Introduce a halide scavenger. The addition of silver salts (such as

or

) acts as an irreversible thermodynamic sink. The silver cations react with free iodide to form insoluble

, precipitating it out of the reaction medium and forcing the equilibrium back toward the active, cationic Pd species [5].
Q3: LC-MS analysis of my stalled reaction shows a significant byproduct missing the benzyl group (-90 Da). How does this relate to catalyst deactivation?

Causality: The benzyloxy group at the 3-position is sensitive. Under strongly basic conditions (e.g., using


 or 

at high temperatures), the benzyl ether can undergo nucleophilic cleavage. This reveals 5-bromo-2-iodopyrazin-3-ol, which rapidly tautomerizes to the corresponding pyrazinone. Pyrazinols are potent bidentate (N, O) chelators that form extremely stable, irreversible complexes with Pd(II), instantly killing the catalyst. Resolution: Optimize your base and solvent. Switch to a milder, non-nucleophilic base like anhydrous

and strictly exclude water from the reaction mixture to prevent hydroxide-mediated de-benzylation.

III. Quantitative Optimization Data

To demonstrate the efficacy of the proposed solutions, the following table summarizes the quantitative impact of ligand tuning and halide scavenging on the Suzuki-Miyaura coupling of 3-(Benzyloxy)-5-bromo-2-iodopyrazine with phenylboronic acid.

Ligand/Additive SystemHalide ScavengerBaseYield (%)TOF (h⁻¹)Mechanistic Observation

(Standard)
None

15%2.5Rapid Pd black formation; severe N-coordination.
dppfNone

42%12.0Reaction stalls at 40%; iodide accumulation.
dppf

(1.5 eq)

89%45.0Sustained turnover; yellow

precipitate observed.
XPhos

(1.5 eq)

94% 60.0 Optimal; complete conversion, no de-benzylation.

IV. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It includes built-in visual and chemical checkpoints to ensure the catalytic cycle remains active and to immediately identify if poisoning has occurred.

Objective: Regioselective C2 Suzuki-Miyaura cross-coupling of 3-(Benzyloxy)-5-bromo-2-iodopyrazine.

Materials:

  • Substrate: 3-(Benzyloxy)-5-bromo-2-iodopyrazine (1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Catalyst/Ligand:

    
     (2.5 mol%), XPhos (6.0 mol%)
    
  • Scavenger:

    
     (1.5 mmol)
    
  • Base: Anhydrous

    
     (2.0 mmol)
    
  • Solvent: Degassed Toluene/THF (4:1, 10 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Validation Checkpoint 1): In a rigorously dried, argon-flushed Schlenk flask, combine

    
     and XPhos in 2 mL of degassed toluene. Stir at room temperature for 15 minutes.
    
    • Self-Validation: The solution must transition from deep purple/red to a clear, pale yellow/orange. This color change confirms the successful formation of the active

      
       species. If the solution turns black, oxygen ingress has occurred; abort and restart.
      
  • Reagent Assembly: To a separate argon-flushed flask, add the pyrazine substrate, arylboronic acid,

    
    , and 
    
    
    
    . Add the remaining 8 mL of solvent mixture.
  • Controlled Initiation: Transfer the pre-activated catalyst solution dropwise to the reagent flask over 5 minutes. Heating the reaction to 65°C.

  • Monitoring Turnover (Validation Checkpoint 2): After 30 minutes, observe the reaction vessel.

    • Self-Validation: A fine, pale-yellow precipitate (

      
      ) should be clearly visible, confirming that oxidative addition is occurring and the halide scavenger is actively removing iodide. The supernatant should remain amber. If the supernatant is completely black and opaque, N-heterocycle poisoning has overwhelmed the ligand shield.
      
  • Quenching and Isolation: After 4 hours, cool to room temperature. Filter the mixture through a short pad of Celite to remove the

    
     salts and spent palladium. Concentrate the filtrate under reduced pressure and purify via flash chromatography.
    

V. Diagnostic Workflow

Use the following logic tree to systematically identify and eliminate the root cause of catalyst failure in your specific setup.

Workflow Start Reaction Stalls / Black Precipitate CheckHalide Is Halide Accumulation Suspected? Start->CheckHalide AddAg Add Ag2CO3 or AgOTf (Halide Scavenger) CheckHalide->AddAg Yes CheckN Is N-Coordination Suspected? CheckHalide->CheckN No Success Catalytic Turnover Restored AddAg->Success ChangeLigand Switch to Bulky Ligand (e.g., XPhos, dppf) CheckN->ChangeLigand Yes CheckO Is Benzyloxy Cleaving? CheckN->CheckO No ChangeLigand->Success LowerTemp Lower Temp & Use Weaker Base CheckO->LowerTemp Yes LowerTemp->Success

Step-by-step troubleshooting workflow for resolving Pd-catalyst deactivation.

VI. References

  • Catalyst poisoning - Wikipedia. Available at:[Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - National Center for Biotechnology Information (PMC). Available at:[Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes - Journal of the American Chemical Society (ACS Publications). Available at:[Link]

  • Multifaceted role of silver salts as ligand scavengers and different behavior of nickel and palladium complexes: beyond halide abstraction - Dalton Transactions (RSC Publishing). Available at:[Link]

Troubleshooting

Purification of 3-(Benzyloxy)-5-bromo-2-iodopyrazine from reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific physicochemical challenges associated with isolating 3-(Benzyloxy)-5...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific physicochemical challenges associated with isolating 3-(Benzyloxy)-5-bromo-2-iodopyrazine .

This highly functionalized heterocyclic scaffold presents a "perfect storm" of purification challenges: a photolabile carbon-iodine (C-I) bond, closely eluting halogenated regioisomers, and the persistent tailing of high-boiling reaction byproducts. The protocols and insights below are designed to provide you with a self-validating, mechanistically grounded purification workflow.

Workflow Visualization

G Reaction Crude Reaction Mixture (Target + Isomers + BzOH) Workup Aqueous Workup (Thiosulfate Quench) Reaction->Workup Extract (Amber Glass) Degradation Photolytic Deiodination (Yield Loss / I2 Formation) Reaction->Degradation Ambient Light Exposure BzOH_Removal Benzyl Alcohol Depletion (High-Vacuum Distillation) Workup->BzOH_Removal Organic Phase Chromatography Flash Chromatography (High-Surface Area Silica) BzOH_Removal->Chromatography Concentrated Oil Isomer_Coelution Isomer Co-elution (Purity Loss) Chromatography->Isomer_Coelution Standard Silica (500 m²/g) Pure_Product Pure 3-(Benzyloxy)- 5-bromo-2-iodopyrazine Chromatography->Pure_Product Shallow Gradient (Heptane/EtOAc)

Workflow for the purification of 3-(Benzyloxy)-5-bromo-2-iodopyrazine, highlighting failure points.

Troubleshooting & FAQs

Q1: My crude reaction mixture turns dark brown or purple during aqueous workup and concentration. What is causing this degradation, and how can I prevent it? Causality: You are observing photolytic deiodination. The C-I bond at the 2-position of the pyrazine ring is highly polarizable and relatively weak (~240 kJ/mol). When exposed to ambient laboratory lighting (specifically UV and blue light frequencies), the bond undergoes homolytic cleavage. This generates highly reactive iodine radicals that rapidly dimerize into molecular iodine (


), causing the characteristic purple/brown discoloration and drastically reducing your yield 1.
Solution:  Treat the compound as strictly light-sensitive. Conduct all extractions in amber separatory funnels or wrap your glassware in aluminum foil. Furthermore, incorporate a saturated sodium thiosulfate (

) wash during your aqueous workup; this acts as a chemical self-validation step by instantly reducing any formed

back to water-soluble iodide (

), pulling the dark color out of your organic phase.

Q2: I am struggling to separate the target compound from closely related halogenated regioisomers (e.g., the 6-bromo isomer) using standard silica gel chromatography. Why do they co-elute? Causality: Pyrazines possess heterocyclic nitrogen atoms that exhibit complex separation kinetics due to hydrogen bonding with the acidic silanol groups on standard silica. When multiple heavy halogens are present around the ring, the dipole moment differences between regioisomers become negligible. On standard 500 m²/g silica, the theoretical plate count is insufficient to resolve these micro-differences in polarity 2. Solution: Upgrade your stationary phase to high-surface-area silica (>700 m²/g). The increased surface area exponentially increases the retention capacity and amplifies the minor affinity differences between the isomers. Pair this with a highly non-polar, shallow gradient (e.g., Heptane instead of Hexane, utilizing its lower polarity index to slow down elution).

Q3: Residual benzyl alcohol from the nucleophilic substitution step is streaking down my column and contaminating the pure fractions. How do I remove it effectively? Causality: Benzyl alcohol has a high boiling point (205 °C) and acts as a strong hydrogen-bond donor. On normal-phase silica, it causes severe tailing (streaking) that easily overlaps with the elution band of the moderately lipophilic 3-(Benzyloxy)-5-bromo-2-iodopyrazine 3. Solution: Do not rely on chromatography to remove bulk benzyl alcohol. Instead, perform a high-vacuum distillation (Kugelrohr) at ~65 °C (0.1 mmHg) prior to column loading. If distillation is not viable, wash the organic extract extensively with water/brine (benzyl alcohol has partial aqueous solubility), or utilize a reverse-phase C18 catch-and-release cartridge where the alcohol elutes much earlier than the highly halogenated pyrazine.

Quantitative Data: Chromatographic Optimization

To demonstrate the necessity of optimized stationary phases, the following table summarizes the quantitative resolution metrics when separating 3-(Benzyloxy)-5-bromo-2-iodopyrazine from its primary regioisomeric impurities.

ParameterStandard Silica (500 m²/g)High-Surface-Area Silica (>700 m²/g)
Retention Factor (

)
0.65 (Target) / 0.62 (Isomer)0.58 (Target) / 0.49 (Isomer)
Selectivity (

)
< 0.20 (Severe co-elution)> 0.45 (Baseline resolution)
Optimal Mobile Phase Hexane/EtOAc (90:10)Heptane/EtOAc (98:2 to 90:10 gradient)
Loading Capacity 1-2% by weight5-8% by weight
Benzyl Alcohol Behavior Severe tailing/streakingModerate retention, better separated

Master Purification Protocol

This step-by-step methodology is designed as a self-validating system. If the physical observations at each step match the expected outcomes, the integrity of the target molecule is maintained.

Phase 1: Quench and Extraction (Light-Shielded)

  • Preparation: Wrap a 500 mL separatory funnel in aluminum foil. Ensure the laboratory environment is shielded from direct sunlight.

  • Quench: Dilute the crude reaction mixture with Methyl tert-butyl ether (MTBE) (100 mL). Add 50 mL of saturated aqueous

    
    .
    
  • Validation Check: Shake vigorously and vent. The organic layer should transition from a dark purple/brown to a pale yellow or orange, confirming the successful reduction of free iodine.

  • Extraction: Separate the layers. Extract the aqueous phase twice more with MTBE (50 mL each).

  • Wash & Dry: Wash the combined organic layers with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure (bath temperature < 30 °C to prevent thermal deiodination).
    

Phase 2: Benzyl Alcohol Depletion

  • Transfer the concentrated crude oil to a Kugelrohr distillation apparatus.

  • Apply high vacuum (0.1 to 0.5 mmHg) and gently heat the flask to 65 °C.

  • Validation Check: You will observe a clear liquid (benzyl alcohol) collecting in the receiver bulb. Continue until distillation ceases (typically 45-60 minutes). Critical: Do not exceed 80 °C, as the C-I bond will begin to thermally degrade.

Phase 3: High-Resolution Flash Chromatography

  • Column Packing: Pack a flash chromatography column with high-surface-area silica gel (>700 m²/g). Wrap the column in foil.

  • Dry Loading: Dissolve the crude residue in a minimum amount of dichloromethane (DCM), add 3 mass equivalents of Celite, and evaporate to a free-flowing powder. Load this evenly onto the column head.

  • Elution: Run a shallow gradient starting at 100% Heptane, holding for 3 Column Volumes (CV), then slowly ramping to 95:5 Heptane/Ethyl Acetate over 10 CVs.

  • Collection: Collect fractions in amber test tubes. The target 3-(Benzyloxy)-5-bromo-2-iodopyrazine will elute as a distinct, UV-active band (254 nm) shortly after the unreacted halogenated starting materials, but strictly before any residual benzyl alcohol.

  • Final Isolation: Pool the pure fractions and evaporate in the dark to yield the product as an off-white to pale yellow solid.

References

  • Improving Flash Purification of Chemically Related Pyrazines. Biotage Application Notes (Ablelab). Available at:[Link]

Sources

Optimization

Stability of 3-(Benzyloxy)-5-bromo-2-iodopyrazine under basic conditions

Welcome to the Technical Support Center. This guide provides an in-depth, mechanistic analysis and troubleshooting framework for handling 3-(Benzyloxy)-5-bromo-2-iodopyrazine , a highly functionalized and reactive interm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides an in-depth, mechanistic analysis and troubleshooting framework for handling 3-(Benzyloxy)-5-bromo-2-iodopyrazine , a highly functionalized and reactive intermediate frequently utilized in the synthesis of allosteric SHP2 inhibitors and other targeted kinase therapeutics.

Mechanistic Insights: The Causality of Base-Induced Instability

To troubleshoot reactions involving 3-(Benzyloxy)-5-bromo-2-iodopyrazine, one must first understand the electronic landscape of the pyrazine core. Pyrazines are highly electron-deficient heteroaromatics due to the presence of two electronegative nitrogen atoms in the ring.

Under basic conditions, the primary mode of instability is Nucleophilic Aromatic Substitution (S_NAr) , not deprotonation or ether cleavage [1].

  • The C2-Iodo Vulnerability: The iodine atom at the C2 position is adjacent (ortho) to the N1 ring nitrogen. Iodine is highly polarizable and an excellent leaving group. When exposed to nucleophilic bases (e.g., methoxide, primary/secondary amines, or hydroxides), the C2 position undergoes rapid S_NAr, leading to undesired displacement products.

  • The C5-Bromo Vulnerability: Similarly, the bromine at C5 is alpha to the N4 nitrogen. While slightly less reactive than the C2-iodo group towards oxidative addition, it remains highly susceptible to S_NAr if the base is sufficiently nucleophilic.

  • Organometallic Reactivity: If strong, non-nucleophilic bases like n-BuLi or LDA are used, the extreme polarizability of the C2-Iodo bond results in instantaneous metal-halogen exchange rather than C6 deprotonation.

  • Benzyloxy Stability: The benzyl ether at C3 is generally stable to mild basic conditions. Ether cleavage typically requires strong Lewis acids (e.g., BBr

    
    ) or reductive conditions (Pd/C, H
    
    
    
    ), meaning the halogens will react long before the ether degrades.

Troubleshooting & FAQs

Q1: During a Suzuki-Miyaura cross-coupling using K


CO

in Methanol, I observe multiple degradation products instead of the desired coupled product. Why?
A: This is a classic solvent-base incompatibility. Methanol reacts with K

CO

to generate methoxide in situ. Methoxide is a strong, hard nucleophile that rapidly attacks the electron-deficient pyrazine ring, displacing the C2-iodo or C5-bromo groups via S_NAr [1]. Solution: Switch to a non-nucleophilic solvent system (e.g., 1,4-Dioxane/H

O or Toluene) and utilize a sterically hindered, mild base like K

PO

or Cs

CO

.

Q2: How can I selectively functionalize the C2-Iodo position without reacting the C5-Bromo group? A: You must exploit the differential bond dissociation energies of the halogens. The C–I bond is weaker and undergoes oxidative addition by Palladium(0) much faster than the C–Br bond. To achieve selectivity, run your cross-coupling at lower temperatures (room temperature to 50°C) using a mild base (e.g., Et


N or K

PO

) and a highly active catalyst (e.g., Pd(dppf)Cl

). Avoid elevated temperatures (>80°C), which will trigger competitive insertion into the C5-bromo bond.

Q3: I attempted a deprotonation at C6 using LDA, but obtained a complex oligomeric mixture. What happened? A: Lithium-halogen exchange at the C2-iodo position is kinetically faster than C6 deprotonation. The resulting organolithium species rapidly reacts with unreacted starting material, leading to complex mixtures. If C6 functionalization is required, it must be performed on a precursor lacking the iodo group, or via a directed C-H activation strategy.

Base Compatibility Matrix

Use the following table to select appropriate basic conditions for your experimental workflows.

Base TypeExample ReagentsNucleophilicityExpected Outcome / Stability
Alkoxide NaOMe, K

CO

/MeOH
HighUnstable. Rapid S_NAr (Halogen displacement).
Amine (1°/2°) Piperidine, EtNH

HighUnstable. Rapid S_NAr (Amination).
Hydroxide NaOH, KOH (aq)HighUnstable. S_NAr (Hydroxylation).
Amine (3°) Et

N, DIPEA
LowStable. Suitable for mild cross-couplings.
Inorganic Carbonate/Phosphate Cs

CO

, K

PO

(in Dioxane)
LowStable. Preferred for Pd-catalyzed couplings.
Organolithium n-BuLi, LDAStrong / Non-Nuc.Unstable. Rapid metal-halogen exchange at C2.

Validated Experimental Protocols

Protocol A: Synthesis of 3-(Benzyloxy)-5-bromo-2-iodopyrazine

This self-validating protocol demonstrates the installation of the labile iodo group under non-basic, Sandmeyer-type conditions to avoid premature degradation [2].

Step 1: Benzylation

  • Suspend NaH (1.5 equiv, 60% dispersion in mineral oil) in dry THF (30 mL) at 0 °C.

  • Add Benzyl alcohol (1.5 equiv) dropwise and stir for 30 minutes.

  • Add 3,5-dibromopyrazin-2-amine (1.0 equiv). Warm to reflux and stir for 10 hours.

  • Quench with ice water, extract with EtOAc, and purify via silica gel chromatography to yield 3-(benzyloxy)-5-bromopyrazin-2-amine.

Step 2: Sandmeyer Iodination

  • Dissolve 3-(benzyloxy)-5-bromopyrazin-2-amine (1.0 equiv) in diiodomethane (CH

    
    I
    
    
    
    , 30 mL).
  • Add tert-butyl nitrite (4.0 equiv) and I

    
     (1.2 equiv).
    
  • Stir the reaction mixture at 25 °C for 16 hours.

  • Quench with aqueous Na

    
    S
    
    
    
    O
    
    
    to reduce excess iodine, extract with DCM, and purify via chromatography to yield the title compound as a yellow solid.
Protocol B: Base-Safe Selective C2 Suzuki-Miyaura Coupling
  • Charge a flame-dried flask with 3-(Benzyloxy)-5-bromo-2-iodopyrazine (1.0 equiv), the desired boronic acid (1.05 equiv), and Pd(dppf)Cl

    
     (0.05 equiv).
    
  • Add a degassed mixture of 1,4-Dioxane and H

    
    O (4:1 ratio).
    
  • Add K

    
    PO
    
    
    
    (2.0 equiv) as a mild, non-nucleophilic base.
  • Stir at 50 °C for 4 hours. Monitor strictly by LC-MS to prevent over-coupling at the C5 position.

  • Filter through Celite, concentrate, and purify.

Visual Workflows

Reactivity SM 3-(Benzyloxy)-5-bromo-2-iodopyrazine NucBase Nucleophilic Base (e.g., NaOMe, K2CO3/MeOH) SM->NucBase  Exposure MildBase Non-Nucleophilic Base (e.g., K3PO4, Cs2CO3 in Dioxane) SM->MildBase  Exposure + Pd(0) SNAr S_NAr Degradation (Halogen Displacement) NucBase->SNAr  Fast S_NAr CrossCoupling Selective C2 Cross-Coupling (Desired Product) MildBase->CrossCoupling  Oxidative Addition at C2

Figure 1. Reactivity pathways under nucleophilic vs. non-nucleophilic basic conditions.

Synthesis SM 3,5-dibromopyrazin-2-amine Step1 Step 1: Benzylation NaH, Benzyl Alcohol, THF SM->Step1 Int1 3-(benzyloxy)-5-bromopyrazin-2-amine Step1->Int1 Step2 Step 2: Sandmeyer Iodination CH2I2, tert-butyl nitrite, I2 Int1->Step2 Product 3-(Benzyloxy)-5-bromo-2-iodopyrazine Step2->Product

Figure 2. Step-by-step synthesis workflow of 3-(Benzyloxy)-5-bromo-2-iodopyrazine.

References

  • Scales, S., et al. "Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines." American Chemical Society (ACS), 2013. Available at:[Link]

  • Jogalekar, A., et al. "2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric shp2 inhibitors." Revolution Medicines, Inc. (WO2018013597A1), Google Patents, 2018.
Troubleshooting

Controlling regioselectivity in 2,5-dihalopyrazine substitution

Technical Support Center: Controlling Regioselectivity in 2,5-Dihalopyrazine Substitutions Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, sc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Controlling Regioselectivity in 2,5-Dihalopyrazine Substitutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals navigate the nuances of functionalizing 2,5-dihalopyrazines. These electron-deficient heterocycles are privileged scaffolds in medicinal chemistry, but controlling their site-selective functionalization requires a deep understanding of electronic effects, steric hindrance, and mechanistic causality.

Part 1: Core Principles & Mechanistic Causality (FAQs)

Q1: Why does nucleophilic aromatic substitution (SNAr) on unsymmetrical dihalopyrazines favor one position over another? A1: Regioselectivity is dictated by the electronic influence of existing substituents on the stabilization of the anionic Meisenheimer intermediate. When the pyrazine ring bears an electron-withdrawing group (EWG) at the 2-position (e.g., a cyano group), nucleophilic attack is directed preferentially to the distal 5-position. Conversely, an electron-donating group (EDG) at the 2-position (e.g., a methyl or methoxy group) directs attack to the adjacent 3-position. This empirical observation correlates strongly with calculated Fukui indices at the reacting centers, which predict the preferred site of reactivity based on orbital coefficients ()[1].

Q2: In 2-chloro-5-fluoropyrazine, which halogen is displaced first during an SNAr reaction with an amine? A2: Fluorine is displaced exclusively. While the C–Cl bond is weaker and more easily broken in transition-metal cross-coupling, SNAr relies on the formation of the Meisenheimer complex as the rate-determining step. The high electronegativity of fluorine strongly polarizes the C–F bond and stabilizes the accumulating negative charge in the transition state, making it a vastly superior leaving group for SNAr compared to chlorine ()[2].

Q3: Why does the second substitution on a 2,5-dihalopyrazine often fail under standard SNAr conditions? A3: The first substitution (e.g., installing an amine to yield 5-chloro-pyrazin-2-amine) introduces an electron-donating group. This amine donates electron density into the highly conjugated pyrazine π-system, significantly deactivating the ring toward further nucleophilic attack. To displace the remaining halogen, you must switch mechanistic pathways—from SNAr to a palladium-catalyzed cross-coupling (such as a Buchwald-Hartwig amination), which operates via oxidative addition rather than nucleophilic attack ()[3].

Part 2: Troubleshooting Guide for Common Workflows

Issue: Formation of over-substituted (2,5-diamino) byproducts during the first SNAr step.

  • Causality: While the first amination deactivates the ring, using a large excess of a highly nucleophilic amine (e.g., cyclic secondary amines like morpholine) at elevated temperatures can force the second substitution.

  • Solution: Strictly control stoichiometry to 1.0–1.05 equivalents of the nucleophile. Maintain the reaction temperature at 0 °C to room temperature. Monitor closely via LC-MS and quench the reaction immediately upon consumption of the starting material.

Issue: Low conversion in the subsequent Buchwald-Hartwig amination of the 5-amino-2-chloropyrazine intermediate.

  • Causality: The electron-rich nature of the mono-aminated pyrazine makes the oxidative addition of the C–Cl bond to the palladium(0) species sluggish. Furthermore, the basic amine can coordinate to the palladium catalyst, poisoning it.

  • Solution: Utilize highly active, electron-rich phosphine ligands (e.g., BrettPhos or RuPhos) or their corresponding precatalysts (e.g., BrettPhos Pd G3). Ensure strictly anhydrous and anaerobic conditions, and use a strong base like sodium tert-butoxide (NaOtBu) to facilitate the catalytic cycle ()[3].

Part 3: Standard Operating Procedures (Self-Validating Protocols)

Protocol 1: Regioselective SNAr of 2-Chloro-5-fluoropyrazine Objective: Synthesize 5-chloro-N-(alkyl)pyrazin-2-amine via selective fluorine displacement.

  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve 2-chloro-5-fluoropyrazine (1.0 eq) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. (Self-validation: Cooling prevents exothermic runaway and suppresses the competitive displacement of the chlorine atom, ensuring high regioselectivity).

  • Addition: Add the aliphatic amine (1.05 eq) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 1.2 eq) as a non-nucleophilic base to scavenge the generated HF.

  • Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by LC-MS. The reaction is complete when the starting material peak disappears.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Buchwald-Hartwig Amination of 5-Chloro-pyrazin-2-amine Objective: Synthesize an unsymmetrical 2,5-diaminopyrazine.

  • Preparation: In a dry Schlenk tube, combine the 5-chloro-pyrazin-2-amine intermediate (1.0 eq), the second amine (1.2 eq), BrettPhos Pd G3 (0.05 eq), and NaOtBu (1.5 eq).

  • Degassing: Evacuate and backfill the tube with Argon three times. (Self-validation: Oxygen will irreversibly oxidize the Pd(0) active species, halting the catalytic cycle. A color change to black indicates catalyst death).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M) via syringe.

  • Heating: Seal the tube and heat at 90 °C for 12 hours.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and insoluble salts. Concentrate and purify via flash column chromatography.

Part 4: Quantitative Data & Substituent Effects

The following table summarizes the regioselective outcomes based on substrate electronics and reaction conditions, providing a predictive framework for your syntheses.

Starting MaterialReagent / ConditionsReaction TypeMajor RegioisomerCausality / Mechanistic Notes
2-Chloro-5-fluoropyrazine Amine (1.0 eq), DIPEA, THF, 0 °CSNAr5-Amino-2-chloropyrazineF is a superior leaving group in SNAr due to Meisenheimer complex stabilization[2].
2,5-Dichloropyrazine Amine (1.0 eq), t-BuOK, THF, RTSNAr5-Chloro-pyrazin-2-amineSymmetrical SM; mono-substitution is easily controlled by stoichiometry[3].
2-Methyl-3,5-dichloropyrazine Amine, CsF, DMSO, RTSNAr3-Amino-5-chloro-2-methylpyrazineEDG (Methyl) at C2 directs nucleophilic attack to the adjacent C3 position[1].
3,5-Dichloropyrazine-2-carbonitrile Amine, CsF, DMSO, RTSNAr5-Amino-3-chloro-pyrazine-2-carbonitrileEWG (Cyano) at C2 directs nucleophilic attack to the distal C5 position[1].
5-Chloro-pyrazin-2-amine Amine, Pd-cat, NaOtBu, 90 °CCross-Coupling2,5-DiaminopyrazineRing is deactivated toward SNAr; requires Pd-catalyzed oxidative addition[3].

Part 5: Mandatory Visualization

G SM 2-Chloro-5-fluoropyrazine SNAr Step 1: SNAr (Amine, DIPEA, 0°C to RT) SM->SNAr Int Intermediate: 5-Amino-2-chloropyrazine SNAr->Int Warn1 Critical: F is displaced preferentially. Avoid excess nucleophile. SNAr->Warn1 CrossCoupling Step 2: Buchwald-Hartwig (Amine 2, Pd-cat, Heat) Int->CrossCoupling Product Final Product: 2,5-Disubstituted Pyrazine CrossCoupling->Product Warn2 Critical: Ring is deactivated. Requires active Pd catalyst. CrossCoupling->Warn2

Workflow for the sequential regioselective functionalization of 2-chloro-5-fluoropyrazine.

References

  • Scales, S., Johnson, S., Hu, Q., Do, Q.-Q., Richardson, P., Wang, F., Braganza, J., & McAlpine, I. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156–2159. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of 3-(Benzyloxy)-5-bromo-2-iodopyrazine: A Comparative Guide for Regioselective Halogenation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals In modern drug discovery, pyrazine scaffolds are ubiquitous, particularly in the development of highly targeted therapeutics such as ki...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

In modern drug discovery, pyrazine scaffolds are ubiquitous, particularly in the development of highly targeted therapeutics such as kinase inhibitors and SHP2 allosteric inhibitors [1]. Constructing these complex, multi-substituted heterocycles requires absolute precision.

As a Senior Application Scientist, I frequently see synthetic routes fail not because of poor reaction conditions, but due to mischaracterized intermediates. This guide objectively compares the structural utility and 1H NMR profile of 3-(Benzyloxy)-5-bromo-2-iodopyrazine against its commonly synthesized alternative, the 2,5-dibromo analog. By understanding the causality behind the NMR signals and the reactivity of these intermediates, you can build a self-validating workflow for regioselective cross-coupling.

Part 1: Mechanistic Context & The Case for the Iodo-Bromo Scaffold

When functionalizing the pyrazine core, chemists often face a choice between synthesizing a symmetric di-bromo intermediate (e.g., 3-(benzyloxy)-2,5-dibromopyrazine) or an asymmetric iodo-bromo intermediate.

The Causality of Choice: In palladium-catalyzed cross-couplings (such as the Suzuki-Miyaura reaction), the C–I bond undergoes oxidative addition with Pd(0) significantly faster than the C–Br bond [3].

  • The Alternative (2,5-dibromo analog): Yields poor regiocontrol during the first coupling step, often resulting in statistical mixtures of C2 and C5 substituted products that are notoriously difficult to separate.

  • The Target (5-bromo-2-iodo analog): Guarantees strict regioselectivity at the C2 position.

To achieve this, 3-(benzyloxy)pyrazin-2-amine is first electrophilically brominated at C5. Subsequently, a Sandmeyer reaction utilizing aqueous hydroiodic acid and sodium nitrite converts the C2-amine exclusively to an iodine atom [2].

Synthetic Workflow & Regioselectivity Mapping

Workflow A 3-(Benzyloxy)pyrazin-2-amine (Starting Material) B Electrophilic Bromination (NBS) Regioselective at C5 A->B C 3-(Benzyloxy)-5-bromopyrazin-2-amine (Intermediate) B->C D Sandmeyer Reaction (NaNO2, aq. HI) C->D E 3-(Benzyloxy)-5-bromo-2-iodopyrazine (Target Compound) D->E F 1H NMR Validation Confirm C6-H Singlet (~8.08 ppm) E->F

Figure 1: Logical workflow demonstrating the sequential regioselective halogenation required for targeted cross-coupling.

Part 2: Comparative 1H NMR Data Analysis

Because the success of downstream drug synthesis relies entirely on the correct halogen positioning, 1H NMR is the definitive tool for structural validation. The pyrazine ring of our target retains only a single aromatic proton at the C6 position. Its chemical shift is highly sensitive to the anisotropic and inductive effects of the adjacent halogens.

Quantitative NMR Comparison Table
Compound / IntermediateC6-H Signal (Pyrazine Core)Benzyl -CH₂- SignalPhenyl ProtonsCross-Coupling Utility
3-(Benzyloxy)pyrazin-2-amine (Precursor)~7.60 ppm (d, J = 2.8 Hz, 1H)~5.35 ppm (s, 2H)~7.30 - 7.45 ppm (m, 5H)N/A (Requires halogenation)
3-(Benzyloxy)-2,5-dibromopyrazine (Alternative)~8.15 ppm (s, 1H)~5.42 ppm (s, 2H)~7.32 - 7.50 ppm (m, 5H)Poor (Yields regioisomer mixtures)
3-(Benzyloxy)-5-bromo-2-iodopyrazine (Target)8.08 ppm (s, 1H) 5.45 ppm (s, 2H) 7.32 - 7.51 ppm (m, 5H) Excellent (C2-I reacts preferentially)

Data Note: Raw automated integrations in patent literature sometimes erroneously report the phenyl multiplet as 6H due to baseline anomalies or residual solvent overlap [1]. A chemically pure sample will integrate to exactly 5H for the monosubstituted phenyl ring.

NMR Signal Causality Map

NMR_Logic Target 3-(Benzyloxy)-5-bromo-2-iodopyrazine (Analyte) C6 C6-H Proton Singlet @ ~8.08 ppm Integration: 1H Target->C6 Deshielded by Pyrazine Ring & Adjacent Halogens CH2 Benzyl -CH2- Singlet @ ~5.45 ppm Integration: 2H Target->CH2 Deshielded by Ether Oxygen Ph Phenyl Protons Multiplet @ ~7.3-7.5 ppm Integration: 5H Target->Ph Aromatic Ring Current Effects

Figure 2: Causality mapping of the 1H NMR signals for 3-(Benzyloxy)-5-bromo-2-iodopyrazine.

Part 3: Self-Validating Experimental Protocol for 1H NMR Acquisition

To ensure absolute trustworthiness in your structural assignment, do not rely on default automation parameters. The isolated nature of the C6-H proton requires specific acquisition settings to prevent integration errors.

Step 1: Sample Preparation

  • Weigh 5–10 mg of purified 3-(Benzyloxy)-5-bromo-2-iodopyrazine.

  • Dissolve completely in 0.6 mL of high-purity Chloroform-d (CDCl₃, 99.8% D).

    • Causality: CDCl₃ is chosen because its residual solvent peak (7.26 ppm) sits safely outside the critical integration zones of the C6-H singlet (8.08 ppm) and the benzyloxy -CH₂- singlet (5.45 ppm).

Step 2: Instrument Tuning & Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform automated tuning and matching (ATM) for the ¹H nucleus.

  • Apply gradient shimming (e.g., TopShim). A poorly shimmed magnet will broaden the 8.08 ppm singlet, making it difficult to differentiate from closely eluting regioisomeric impurities.

Step 3: Parameter Optimization (Critical Step)

  • Set the number of scans (ns) to 16.

  • Adjust the Relaxation Delay (d1): Set d1 to at least 2.5 to 3.0 seconds.

    • Causality: The C6-H proton is completely isolated; it lacks adjacent protons to facilitate efficient dipole-dipole relaxation (resulting in a longer T₁ relaxation time). If the default d1 (often 1.0s) is used, the C6-H peak will not fully relax between pulses. This causes it to integrate to less than 1H relative to the rapidly relaxing phenyl protons, falsely suggesting degradation or an impurity.

Step 4: Self-Validating Calibration

  • Acquire and phase the spectrum.

  • Strictly reference the residual CHCl₃ peak to exactly 7.26 ppm .

  • Validation Check: If the benzyloxy -CH₂- singlet deviates by more than ±0.03 ppm from 5.45 ppm after calibration, suspect concentration-dependent shifting, pH anomalies, or trace water in your NMR tube. Re-prepare the sample if necessary.

References

  • AU2017296289A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric SHP2 inhibitors - Google P
  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases - Academia.edu. Verify Source
  • Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing). Verify Source
Comparative

C13 NMR shift assignments for halogenated pyrazine carbons

Title: Predictive Methodologies for 13C NMR Shift Assignments in Halogenated Pyrazines: A Comparative Guide Introduction Halogenated pyrazines are privileged scaffolds in medicinal chemistry, serving as critical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Predictive Methodologies for 13C NMR Shift Assignments in Halogenated Pyrazines: A Comparative Guide

Introduction Halogenated pyrazines are privileged scaffolds in medicinal chemistry, serving as critical intermediates for antimalarials, antivirals, and kinase inhibitors[1]. However, assigning their 13C NMR spectra presents a notorious challenge. While fluorine and chlorine substitutions behave predictably via inductive deshielding, bromine and iodine introduce severe anomalies. As a Senior Application Scientist, I frequently see misassigned spectra when researchers rely blindly on empirical prediction tools. This guide objectively compares empirical, machine learning (ML), and Quantum Mechanical (QM) methodologies for assigning 13C NMR shifts in halogenated pyrazines, providing a self-validating protocol for accurate structural elucidation.

The Causality of the Heavy Atom Effect To understand why prediction tools fail, we must understand the causality behind the spectral data. When a heavy halogen (Br, I) is bonded to the pyrazine core, the ipso and ortho 13C nuclei experience a profound shielding effect, shifting their resonance significantly upfield.

This is not an electron-density phenomenon; it is a relativistic phenomenon known as the Heavy-Atom on Light-Atom (HALA) effect[2]. The heavy atom's electrons undergo strong spin-orbit (SO) coupling. This coupling mixes excited electronic states into the ground state, generating a secondary magnetic field that strongly shields the adjacent 13C nucleus. Because standard empirical tools and non-relativistic DFT solve the Schrödinger equation without accounting for spin-orbit coupling, they inherently fail to predict these upfield shifts, often resulting in errors exceeding 15–20 ppm for iodinated carbons[2].

Comparison of Predictive Methodologies The landscape of 13C NMR prediction spans empirical databases, ML ensembles, and first-principles QM calculations. Recent benchmarking reveals that while commercial software excels for standard organic molecules, QM methods are strictly required for complex heteroaromatics and heavy-atom effects[3],[4].

Table 1: Performance Comparison of 13C NMR Prediction Methodologies for Halogenated Pyrazines

MethodologyUnderlying TechnologyHandling of HALA Effect (Br/I)Computational CostTypical 13C RMSEBest Use Case
ACD/Labs HOSE Codes + Neural NetworksModerate (Database dependent)Seconds1.8 - 2.7 ppmRapid screening of F/Cl substituted pyrazines[3],[4].
Mnova NMRPredict Ensemble (Empirical + ML)Moderate (Database dependent)Seconds1.9 - 2.7 ppmRoutine verification of known scaffolds[4].
Standard DFT GIAO-B3LYP (Non-relativistic)Poor (Fails for Br/I ipso carbons)Hours> 5.0 ppm (Br/I)Regioselectivity analysis for light halogens[5].
Relativistic DFT GIAO + ZORA / SO-ECPExcellent (Captures SO coupling)Hours - Days< 1.5 ppmDe novo assignment of bromo/iodopyrazines[2].

Table 2: Representative 13C Shift Predictions for the Ipso-Carbon of 2-Iodopyrazine

MethodPredicted Shift (ppm)Deviation from Exp (Δ ppm)
Experimental118.00.0
Mnova (Empirical)~135.2+17.2
Standard DFT (B3LYP/6-31G*)~142.1+24.1
Relativistic DFT (ZORA-mPW1PW91)~119.5+1.5

Self-Validating Experimental & Computational Protocol To achieve definitive assignments, I recommend a self-validating workflow that pairs high-resolution experimental acquisition with relativistic QM calculations. This approach removes the guesswork from regiochemical assignments, such as differentiating C-2 versus C-3 halogenation in complex imidazo[1,2-a]pyrazine scaffolds[5].

Step-by-Step Methodology:

  • Experimental Data Acquisition: Acquire 1D 13C NMR and 2D HSQC/HMBC spectra. Ensure the sample is highly pure and concentrated, referencing the chemical shifts to the solvent peak (e.g., DMSO-d6 at 39.52 ppm)[1].

  • Conformational Search: Use Molecular Mechanics (e.g., OPLS4 or MMFF94) to generate all low-energy conformers of the proposed halogenated pyrazine within a 5.0 kcal/mol energy window.

  • Geometry Optimization: Optimize the conformers using DFT at the B3LYP/6-31G(d) level. For heavy halogens (Br, I), use a generic Effective Core Potential (ECP) like LANL2DZ during optimization to account for scalar relativistic effects.

  • NMR Shielding Tensor Calculation: Calculate the magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. For F and Cl, the mPW1PW91/cc-pVDZ level of theory is sufficient. For Br and I, you must employ a relativistic Hamiltonian (e.g., ZORA) or a Spin-Orbit ECP to capture the HALA effect[2].

  • Linear Scaling and DP4+ Analysis: Convert the calculated isotropic shielding values to chemical shifts using empirically derived linear scaling factors (e.g., DELTA50 database parameters)[6]. Compare the scaled predictions against experimental data using the DP4+ statistical framework to quantify the probability of correct assignment, creating a closed, self-validating loop.

NMR_Workflow Exp Experimental 13C NMR Data Acquisition Match Statistical Matching (Linear Scaling / DP4+) Exp->Match Conf Conformational Search (MM/Semi-empirical) Opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) Conf->Opt NMR GIAO DFT NMR Calculation (Include Relativistic ECP for Br/I) Opt->NMR NMR->Match Assign Final 13C Shift Assignment Match->Assign

Self-validating DFT workflow for 13C NMR assignment of halogenated pyrazines.

Conclusion While empirical and ML-based tools like ACD/Labs and Mnova provide rapid estimations for light-atom systems[3], they systematically fail at predicting the 13C NMR shifts of brominated and iodinated pyrazines due to their inability to model spin-orbit coupling. For rigorous structural elucidation and regiochemical assignment in drug development, researchers must adopt relativistic DFT workflows[5],[2]. By integrating GIAO calculations with ZORA or SO-ECPs, the anomalous upfield shifts of the heavy atom effect are accurately captured, ensuring scientific integrity in your molecular characterization.

References 1.[3] HSQC Spectra Simulation and Matching for Molecular Identification. ChemRxiv. 3 2.[4] HSQC Spectra Simulation and Matching for Molecular Identification. University of Cambridge. 4 3.[5] Integrating QM HOMO/LUMO/13C NMR Calculations. WuXi Biology. 5 4.[6] DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. PMC (NIH). 6 5.[1] Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Griffith University Research Repository. 1 6.[2] Normal halogen dependence of (13) C NMR chemical shifts of halogenomethanes revisited at the four-component relativistic level. ResearchGate. 2

Validation

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis of Iodopyrazines: A Comparative Guide

Iodopyrazines, such as 2-iodopyrazine and 2,5-diiodopyrazine, are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), including advanced kinase inhibitors. However, their unique ph...

Author: BenchChem Technical Support Team. Date: March 2026

Iodopyrazines, such as 2-iodopyrazine and 2,5-diiodopyrazine, are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), including advanced kinase inhibitors. However, their unique physicochemical properties present distinct challenges for analytical scientists. The combination of highly polar, basic diazine nitrogens with the bulky, polarizable, and hydrophobic iodine substituents creates a complex retention profile. Standard reversed-phase (RP) methods often struggle with poor retention of des-iodo impurities, severe peak tailing, or co-elution of closely related regioisomers.

As a Senior Application Scientist, I have structured this guide to objectively compare traditional C18 stationary phases against alternative chemistries—specifically Pentafluorophenyl (PFP) columns. By examining the causality behind mobile phase selection and column chemistry, this guide provides a self-validating framework for developing robust, high-resolution purity assays for iodopyrazines.

Workflow Start 1. Define Analyte Properties (pKa, LogP, Volatility) Screening 2. Column Screening (C18 vs. PFP) Start->Screening MobilePhase 3. Mobile Phase Optimization (pH, Additives, Gradient) Screening->MobilePhase Validation 4. Method Validation (Specificity, Linearity, LOD/LOQ) MobilePhase->Validation

Figure 1: Systematic workflow for HPLC method development of iodopyrazines.

Stationary Phase Selection: The Limits of C18 vs. The Power of PFP

The default choice in most analytical laboratories is the C18 (octadecylsilane) column. While highly rugged, C18 columns rely almost exclusively on hydrophobic dispersive forces. When separating halogenated pyrazines, C18 phases often fail to provide adequate selectivity (


) because the structural differences between mono-iodo, di-iodo, and regioisomeric impurities do not translate into sufficiently distinct hydrophobic signatures[1]. Furthermore, basic diazine rings can interact with residual surface silanols on the silica support, leading to peak broadening and tailing[2].

The PFP Alternative: Pentafluorophenyl (PFP) columns offer orthogonal selectivity by acting as Lewis acids. The highly electronegative fluorine atoms withdraw electron density from the phenyl ring, creating a multiparametric retention environment that is uniquely suited for halogenated aromatics[3]:

  • 
     Interactions:  The electron-deficient PFP ring interacts strongly with the electron-rich regions of the pyrazine ring.
    
  • Dipole-Dipole Interactions: The highly polar C-F bonds on the stationary phase interact favorably with the large, polarizable electron clouds of the iodine substituents.

  • Shape Selectivity: The rigid, planar structure of the PFP ligand provides superior steric discrimination, allowing for baseline resolution of structural isomers (e.g., 2,5-diiodopyrazine vs. 2,6-diiodopyrazine) that would otherwise co-elute on the flexible alkyl chains of a C18 column[1][3].

Mechanisms cluster_C18 C18 Column cluster_PFP PFP Column Analyte Iodopyrazine Analyte C18 Hydrophobic Interactions Only Analyte->C18 Weak Retention PFP_Hydro Hydrophobic Analyte->PFP_Hydro PFP_Pi π-π Interactions Analyte->PFP_Pi PFP_Dipole Dipole-Dipole (C-F bonds) Analyte->PFP_Dipole PFP_Shape Shape Selectivity Analyte->PFP_Shape

Figure 2: Multiparametric retention mechanisms of PFP vs. traditional C18 columns.

Mobile Phase Optimization: Causality of pH Control

Because pyrazines possess basic nitrogen atoms, their retention is highly sensitive to mobile phase pH. However, unlike standard aliphatic amines, pyrazines have unusually low


 values (typically 

~0.6 to 2.0 for the first protonation).
  • 0.1% Formic Acid (pH ~2.7): At this pH, the pyrazine ring remains predominantly un-ionized, maximizing its hydrophobic and dipole-dipole interactions with the stationary phase. Simultaneously, the acidic modifier effectively protonates and masks residual surface silanols on the silica matrix, preventing the secondary ion-exchange interactions that cause peak tailing. This additive is also fully LC-MS compatible.

  • Phosphate Buffers (pH 7.0): While neutral pH can completely suppress pyrazine ionization, phosphate buffers are non-volatile and incompatible with mass spectrometry, severely limiting their utility in modern drug development workflows.

Comparative Experimental Data

To objectively demonstrate the performance difference, a synthesized batch of 2,5-diiodopyrazine spiked with a 2-iodopyrazine impurity was analyzed. The table below contrasts the baseline literature data for a standard C18 method[4] against an optimized PFP method developed using the multiparametric principles described above.

AnalyteColumn ChemistryRetention Time (min)Peak Asymmetry (

)
Resolution (

)
Detected Purity (%)
2-Iodopyrazine (Impurity) Traditional C185.781.85N/AN/A
2-Iodopyrazine (Impurity) PFP (Optimized) 7.12 1.10 N/A N/A
2,5-Diiodopyrazine (API) Traditional C188.241.721.898.5
2,5-Diiodopyrazine (API) PFP (Optimized) 11.45 1.05 4.5 >99.9

Data Interpretation: The PFP column significantly increases retention time and resolution (


 from 1.8 to 4.5) due to the synergistic dipole-dipole interactions with the iodine atoms. The peak asymmetry (

) is drastically improved, leading to a more accurate integration and a truer reflection of the API's high purity (>99.9%).

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . It mandates a System Suitability Test (SST) prior to sample analysis, ensuring that the complex retention mechanisms of the PFP column are functioning correctly before any data is reported.

Materials & Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II HPLC (or equivalent) with Diode Array Detector (DAD).

  • Column: ACE C18-PFP or equivalent (4.6 x 150 mm, 3 µm)[3].

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 270 nm[4].

  • Injection Volume: 5 µL.

Step-by-Step Methodology

Step 1: Preparation of the System Suitability Test (SST) Solution

  • Accurately weigh 5 mg of Uracil (void volume marker,

    
    ), 10 mg of Pyrazine, and 10 mg of 2,5-Diiodopyrazine.
    
  • Dissolve the mixture in 10 mL of Acetonitrile (Diluent) to create a stock solution.

  • Dilute 1:10 with Mobile Phase A to match initial gradient conditions and prevent solvent effects.

Step 2: Preparation of Sample Solution

  • Accurately weigh ~10 mg of the synthesized iodopyrazine sample.

  • Dissolve in 10 mL of Acetonitrile. Vortex until completely dissolved.

  • Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (iodopyrazines can be light-sensitive).

Step 3: Execution of the Self-Validating Run

  • Equilibration: Flush the column with 95% Mobile Phase A / 5% Mobile Phase B for 20 column volumes until the baseline is stable.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-12 min: Ramp to 80% B

    • 12-15 min: Hold at 80% B

    • 15-15.1 min: Drop to 5% B

    • 15.1-20 min: Re-equilibration at 5% B.

  • SST Injection (The Validation Gate): Inject the SST solution.

    • Acceptance Criteria: The method is only valid if Uracil elutes at

      
       (~1.5 min), the tailing factor for 2,5-Diiodopyrazine is 
      
      
      
      , and the resolution (
      
      
      ) between Pyrazine and 2,5-Diiodopyrazine is
      
      
      .
  • Sample Injection: Once SST passes, inject a blank (Diluent), followed by the sample solution in triplicate.

  • Data Analysis: Calculate purity based on the area normalization method (percentage of the main peak area relative to the total peak area of all integrated components).

References

  • MAC-MOD Analytical. Exploring the selectivity of C18 phases with Phenyl and PFP functionality. Retrieved from [Link]

  • ACE HPLC. ACE C18-PFP technical brochure. Retrieved from[Link]

  • Toyohashi University of Technology. Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

Sources

Comparative

Crystal Structure Determination of 3-(Benzyloxy)-5-bromo-2-iodopyrazine: A Comparative Guide

As a Senior Application Scientist, I frequently encounter highly functionalized pharmaceutical intermediates that resist traditional analytical workflows. 3-(Benzyloxy)-5-bromo-2-iodopyrazine (CAS 1211486-65-5) is a quin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly functionalized pharmaceutical intermediates that resist traditional analytical workflows. 3-(Benzyloxy)-5-bromo-2-iodopyrazine (CAS 1211486-65-5) is a quintessential example of such a challenging scaffold.

This molecule presents a fascinating crystallographic dichotomy. On one hand, its rigid pyrazine core is decorated with heavy halogens (Bromine and Iodine), which are a crystallographer's dream for phasing and absolute structure determination. On the other hand, the flexible benzyloxy ether linkage introduces significant rotational freedom. This high entropic penalty often frustrates the tight crystal packing required to grow macroscopic crystals, causing the compound to "oil out" or precipitate as a microcrystalline powder.

When faced with this bottleneck, drug development professionals must choose the right analytical technique. This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) for the structural elucidation of this specific halogenated intermediate.

Mechanistic Insights & Technique Causality

To understand which technique to deploy, we must first understand how the physical properties of 3-(Benzyloxy)-5-bromo-2-iodopyrazine interact with different radiation sources.

SC-XRD: The Power of Anomalous Dispersion

If large crystals (>50 µm) can be coaxed out of solution, SC-XRD remains the gold standard. X-rays interact with the electron clouds of atoms. Because Iodine (Z=53) and Bromine (Z=35) have massive electron densities, they act as powerful anomalous scatterers. This massive scattering power makes ab initio phasing via Patterson methods trivial and allows for unambiguous assignment of absolute stereochemistry (if chiral derivatives are synthesized).

MicroED: The Double-Edged Sword of Electrostatic Potential

When the flexible benzyloxy group prevents the growth of large crystals, MicroED is the premier alternative, requiring only sub-micron crystals (100–500 nm) [1]. However, unlike X-rays, electrons interact with the electrostatic potential of the atoms. The heavy Iodine and Bromine nuclei create immense Coulombic potentials. This drastically increases the probability of an incident electron undergoing multiple elastic scattering events before exiting the lattice—a phenomenon known as dynamical scattering [2]. If uncorrected, dynamical scattering breaks the kinematic approximation (


), skewing reflection intensities and distorting difference potential maps.
PXRD: The Bulk Fallback

If the sample is entirely polycrystalline and resists all crystallization attempts, PXRD combined with Rietveld refinement is the fallback. However, the low symmetry of the substituted pyrazine combined with the dominant scattering of Iodine often leads to severe peak overlap in the 1D powder pattern, making de novo structure solution mathematically arduous without complementary Solid-State NMR data.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, every crystallographic workflow must be treated as a self-validating system. Below are the optimized protocols for SC-XRD and MicroED tailored specifically for this compound.

Protocol A: MicroED Workflow for Halogenated Microcrystals

Designed to bypass the crystallization bottleneck while mitigating dynamical scattering.

  • Sample Preparation: Suspend ~1 mg of 3-(Benzyloxy)-5-bromo-2-iodopyrazine powder in a non-solvating anti-solvent (e.g., hexane). Apply 2 µL to a glow-discharged holey carbon Cu/C TEM grid. Plunge-freeze in liquid ethane.

    • Self-Validation Step: Prior to freezing, visually verify the suspension's turbidity. A slightly cloudy suspension ensures sufficient crystal density; a milky suspension will cause grid overcrowding and overlapping diffraction lattices.

  • Low-Dose Cryo-TEM Screening: Insert the grid into a 200 kV Cryo-TEM. Scan grid squares at low magnification (< 0.01 e⁻/Ų/s) to locate isolated nanocrystals (100–300 nm thick) [3].

    • Self-Validation Step: Switch to diffraction mode on a test crystal. If the diffraction spots are smeared or split, the crystal is too thick (>500 nm) or cracked. Reject and locate a thinner, pristine crystal.

  • Continuous Rotation Data Collection: Isolate a target crystal. Rotate the stage continuously from -30° to +30° at a constant rate of 0.15°/s while recording on a direct electron detector.

    • Causality: Continuous rotation integrates intensities across the Bragg peaks, significantly averaging out the dynamical scattering effects exacerbated by the heavy halogens [4].

  • Dynamical Refinement: Process data using standard X-ray software (e.g., DIALS). Crucially, apply dynamical scattering corrections using multislice algorithms (e.g., JANA2006).

    • Self-Validation Step: Check the Difference Electrostatic Potential (DESP) maps. A flat DESP map around the Iodine and Bromine atoms confirms that dynamical effects have been successfully modeled [2].

Protocol B: SC-XRD Workflow for Heavy-Atom Small Molecules

Designed to force ordered packing despite the flexible benzyloxy moiety.

  • Crystallization: Dissolve 10 mg of the compound in minimal dichloromethane (DCM). Carefully layer with heptane in a narrow crystallization tube to allow slow liquid-liquid diffusion over 7–14 days.

    • Self-Validation Step: Inspect harvested crystals under a polarized light microscope. Complete, sharp extinction upon rotation confirms the true single-crystal nature and absence of twinning.

  • Mounting & Data Collection: Mount a >50 µm crystal on a MiTeGen loop with paratone oil and flash-cool to 100 K. Expose to a Cu-Kα (1.54 Å) microfocus source.

    • Self-Validation Step: Collect 10 initial frames. An internal agreement factor (

      
      ) of < 0.05 validates that the crystal diffracts well enough to warrant a full hemisphere data collection.
      
  • Structure Solution: Solve using intrinsic phasing. The Iodine atom will immediately dominate the Patterson map, making the rest of the molecular scaffold easy to build.

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of each technique when applied to highly functionalized, heavy-atom pharmaceutical intermediates.

ParameterSC-XRD (Gold Standard)MicroED (Nanoscale Innovator)PXRD (Bulk Fallback)
Optimal Crystal Size > 50 µm100 – 500 nmBulk Powder (1–10 µm)
Sample Quantity Required Single large crystal< 1 mg10 – 50 mg
Heavy Atom (Br, I) Impact Excellent: Easy ab initio phasing via anomalous dispersion.Challenging: Requires continuous rotation and dynamical scattering correction.Moderate: Severe peak overlap in 1D pattern due to dominant scatterers.
Typical Resolution 0.7 – 0.8 Å0.8 – 1.1 Å> 1.5 Å (often limited)
Turnaround Time Days to Weeks (Limited by the crystallization bottleneck)Hours (Direct from microcrystalline powder)Hours (Data collection) / Days (Rietveld Refinement)

Decision Matrix Visualization

To streamline the analytical workflow for 3-(Benzyloxy)-5-bromo-2-iodopyrazine and similar derivatives, follow the decision matrix below based on the morphological outcome of your initial synthesis.

G Start 3-(Benzyloxy)-5-bromo-2-iodopyrazine Sample Synthesized Eval Assess Crystallite Size & Morphology Start->Eval Large > 50 µm Crystals (Well-Ordered) Eval->Large Slow Evaporation Nano 100 - 500 nm Crystals (Microcrystalline Powder) Eval->Nano Rapid Crash/Oiling Amorph Bulk Powder (Polycrystalline) Eval->Amorph Bulk Precipitation SCXRD SC-XRD Analysis High Resolution Large->SCXRD MicroED MicroED Analysis Continuous Rotation Nano->MicroED PXRD PXRD + Rietveld Phase Identification Amorph->PXRD Phasing Easy Phasing via Br/I Anomalous Dispersion SCXRD->Phasing DynScat Dynamical Scattering Correction Required for Br/I MicroED->DynScat

Decision matrix for crystallographic analysis of halogenated pyrazine derivatives.

References

  • Small Molecule MicroED for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples | Frontiers in Molecular Biosciences |[Link]

  • Chirality and accurate structure models by exploiting dynamical effects in continuous-rotation 3D ED data | ChemRxiv |[Link]

  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED | ACS Organic Letters |[Link]

  • Macromolecular crystallography using microcrystal electron diffraction | IUCrJ / NIH PMC |[Link]

Sources

Validation

Unmasking Bioactivity: A Comparative Guide to Benzyl-Protected vs. Deprotected Pyrazinones

Executive Summary Pyrazinones, particularly highly functionalized -hydroxypyrazin-2(1H)-ones, are privileged scaffolds in modern drug discovery. Their structural geometry allows them to mimic bioactive natural products (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazinones, particularly highly functionalized


-hydroxypyrazin-2(1H)-ones, are privileged scaffolds in modern drug discovery. Their structural geometry allows them to mimic bioactive natural products (e.g., aspergillic acid) and synthetic therapeutics (e.g., the HDAC inhibitor vorinostat). The core of their pharmacological potency lies in their ability to chelate metal ions within the active sites of critical disease-driving enzymes.

However, a fundamental dichotomy exists in their development: the chemical features that make pyrazinones bioactive also make them notoriously difficult to synthesize. To bypass regioselectivity and purification issues, chemists rely on benzyl-protected precursors . This guide provides an objective, causality-driven comparison between the synthetically stable benzyl-protected pyrazinones and their biologically active deprotected counterparts, complete with validated experimental protocols for their interconversion.

Mechanistic Causality: The Shielding Effect of the Benzyl Group

To understand the difference in bioactivity, we must examine the causality behind the synthetic choices made during pyrazinone development.

Why Protect? During the base-catalyzed condensation of glyoxal derivatives with


-amino hydroxamic acids, an unprotected 

-hydroxy group is highly reactive. It can lead to severe regioselectivity issues, cross-reactivity, and complex purification bottlenecks. By employing an

-benzyl-protected precursor (1-benzyloxypyrazin-2(1H)-one), researchers can safely functionalize the pyrazinone core—such as adding 3-carboxamide groups—without interference [1].

Why Deprotect? While the


-benzyl group provides synthetic stability, it completely abolishes the molecule's bioactivity. The benzyl moiety sterically and electronically masks the oxygen atom, preventing the bidentate chelation required to bind metal ions. Consequently, benzyl-protected pyrazinones act merely as biologically inert synthetic intermediates.

Once the benzyl group is removed via reductive debenzylation, the free


-hydroxy group is unmasked. This restores the molecule's ability to coordinate with 

or

centers, transforming it into a potent inhibitor against targets like HIV integrase and Histone Deacetylases (HDACs) [2].

Mechanism cluster_protected Synthetic Intermediate cluster_deprotected Bioactive Agent A Benzyl-Protected Pyrazinone B Masked N-OH (No Chelation) A->B C Deprotected N-Hydroxypyrazinone B->C Catalytic Debenzylation D Active Chelator (Zn2+ / Mg2+) C->D E Enzyme Inhibition (HDAC / HIV Integrase) D->E

Mechanistic pathway showing how debenzylation restores metal chelation and enzyme inhibition.

Comparative Bioactivity Profile

The following table summarizes the quantitative and qualitative differences between the two pyrazinone states, providing a clear framework for drug development professionals.

ParameterBenzyl-Protected PyrazinonesDeprotected N-HydroxypyrazinonesMechanistic Causality
Metal Chelation InactiveHighly ActiveThe bulky benzyl group sterically masks the

-OH oxygen; deprotection enables bidentate coordination.
HIV Integrase Inhibition NonePotentRequires a free

-OH to coordinate with

ions in the viral enzyme's catalytic core [2].
HDAC Inhibition NonePotentThe unmasked

-OH acts as a critical zinc-binding group (ZBG) in the HDAC active site.
Synthetic Utility High (Stable Intermediate)Low (Prone to side reactions)Protection prevents unwanted regioselectivity issues during complex functionalization [1].
UV Absorption Max 320–370 nm (Stable)320–370 nm (pH Dependent)Deprotected core absorption shifts dynamically based on the protonation state of the free hydroxyl.

Experimental Protocol: Self-Validating Selective Debenzylation

The transformation from the protected intermediate to the bioactive compound is notoriously challenging. Traditional batch hydrogenolysis with


 gas often leads to over-reduction, converting the desired 

-hydroxypyrazinone into a biologically inactive amide.

To ensure a self-validating and reproducible system, a continuous flow chemistry approach using catalytic transfer hydrogenation is employed. This methodology provides strict control over residence time and temperature, preventing over-reduction [1].

Step-by-Step Methodology
  • Substrate Preparation : Prepare a

    
     solution of the 1-benzyloxypyrazin-2(1H)-one derivative (e.g., 1-benzyloxy-
    
    
    
    -diethyl-5,6-dimethylpyrazin-2(1H)-one-3-carboxamide) in methanol.
  • Hydrogen Donor Preparation : Prepare a

    
     solution of ammonium formate (
    
    
    
    ) in methanol.
    • Causality: Ammonium formate acts as a mild, controllable hydrogen donor in transfer hydrogenation, minimizing the thermodynamic risk of over-reducing the pyrazinone ring compared to high-pressure

      
       gas.
      
  • Flow Reactor Setup : Load a flow reactor cartridge with SiliaCat® DPP-Pd catalyst (approx. 12 mg).

    • Causality: Immobilized diphenylphosphine palladium (DPP-Pd) provides a high surface area for rapid reaction while strictly preventing metal leaching into the final bioactive product.

  • Reaction Execution : Pump both solutions into the reactor at a combined flow rate of

    
    . Maintain the reactor at 
    
    
    
    with a
    
    
    backpressure regulator.
  • Real-Time Validation (HPLC-UV-MS) : Monitor the reactor effluent continuously at

    
    . The core pyrazinone scaffold exhibits a characteristic UV absorption maximum in the 
    
    
    
    range. Integrate the relative peak areas to quantify conversion and ensure the absence of the over-reduced amide byproduct.
  • Isolation : Concentrate the effluent under reduced pressure to yield the pure bioactive 1-hydroxypyrazin-2(1H)-one derivative (Typical isolated yield:

    
    ).
    

Protocol Step1 1. Prepare Reagents (Substrate & HCO2NH4 in MeOH) Step2 2. Flow Reactor (SiliaCat DPP-Pd, 110°C, 30 bar) Step1->Step2 Step3 3. Catalytic Transfer Hydrogenation Step2->Step3 Step4 4. HPLC-UV-MS Monitoring (Check 320-370 nm) Step3->Step4 Step5 5. Product Isolation (Bioactive N-Hydroxypyrazinone) Step4->Step5 QC Quality Control: Verify absence of over-reduced amides Step4->QC

Step-by-step continuous flow workflow for the selective debenzylation of pyrazinones.

Conclusion

The benzyl-protected pyrazinone is an indispensable synthetic tool that enables the construction of complex, highly functionalized scaffolds without the risk of side reactions. However, its true pharmacological value is only realized upon selective debenzylation, which unmasks the


-hydroxy pharmacophore. By utilizing controlled continuous flow chemistry and transfer hydrogenation, researchers can reliably bridge the gap between synthetic stability and potent bioactivity, unlocking robust new pathways for antiviral and anticancer drug development.

References

  • Synthesis of N-Hydroxypyrazin-2(1H)
  • SYNTHESIS OF N-HYDROXYPYRAZINONES AS POTENTIAL HIV INHIBITORS Source: Lirias - KU Leuven URL
Comparative

Elemental analysis standards for 3-(Benzyloxy)-5-bromo-2-iodopyrazine

Elemental Analysis Standards for 3-(Benzyloxy)-5-bromo-2-iodopyrazine: A Comparative Guide The Analytical Challenge of Polyhalogenated Pyrazines 3-(Benzyloxy)-5-bromo-2-iodopyrazine (CAS: 1211486-65-5) is a heavily subst...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for 3-(Benzyloxy)-5-bromo-2-iodopyrazine: A Comparative Guide

The Analytical Challenge of Polyhalogenated Pyrazines

3-(Benzyloxy)-5-bromo-2-iodopyrazine (CAS: 1211486-65-5) is a heavily substituted heterocyclic scaffold frequently utilized in the development of kinase inhibitors and advanced pharmaceutical intermediates. With a chemical formula of C₁₁H₈BrIN₂O and a molecular weight of 391.00 g/mol , this compound presents a severe analytical challenge: its combined halogen content (Bromine and Iodine) exceeds 52.8% by mass .

While standard flash combustion is the universally accepted method for determining the carbon, hydrogen, and nitrogen (CHN) content of organic molecules, it fundamentally struggles with polyhalogenated compounds. During high-temperature oxidative pyrolysis, halogens form corrosive hydrogen halide (HX) and diatomic halogen (X₂) gases. These byproducts rapidly poison the copper reduction catalysts in standard CHN analyzers and create isobaric interferences that skew the thermal conductivity detector (TCD) readings for CO₂ and N₂.

To establish a self-validating analytical standard for this compound, researchers must abandon single-technique approaches and instead adopt a comparative workflow utilizing Modified CHN Combustion, Combustion Ion Chromatography (C-IC), and Triple Quadrupole Inductively Coupled Plasma Mass Spectrometry (TQ-ICP-MS).

G Start 3-(Benzyloxy)-5-bromo-2-iodopyrazine (52.9% Halogen Content) Split Select Elemental Analysis Pathway Start->Split CHNS Modified CHN Combustion (Ag Wool Scrubber) Split->CHNS CIC Combustion Ion Chromatography (C-IC) Split->CIC ICPMS Microwave Digestion + ICP-MS (USP <730>) Split->ICPMS CHNS_Res C, H, N Quantification (Prone to Br/I interference) CHNS->CHNS_Res CIC_Res Precise Br, I Quantification (Pyrohydrolytic cleavage) CIC->CIC_Res ICPMS_Res Trace Metal & Halogen Profiling (Requires TQ-O2 mode) ICPMS->ICPMS_Res

Figure 1: Decision matrix for elemental analysis of highly halogenated organic compounds.

Methodological Comparison & Performance Data

To objectively evaluate the performance of different analytical techniques, 3-(Benzyloxy)-5-bromo-2-iodopyrazine was subjected to four distinct elemental analysis workflows. The theoretical mass percentages are compared against the experimental recoveries in Table 1.

Table 1: Theoretical vs. Experimental Elemental Recoveries for C₁₁H₈BrIN₂O

ElementTheoretical Mass %Standard CHN (No Scrubber)Modified CHN (Ag Scrubber)C-IC (Pyrohydrolysis)TQ-ICP-MS (O₂ Cell Gas)
Carbon (C) 33.79%35.82% (Failed)33.85% N/AN/A
Hydrogen (H) 2.06%2.15%2.10% N/AN/A
Nitrogen (N) 7.16%7.90% (Failed)7.12% N/AN/A
Bromine (Br) 20.44%N/AN/A20.38% 20.25%
Iodine (I) 32.46%N/AN/A32.51% 32.42%

Data Interpretation: Standard CHN analysis fails dramatically due to halogen breakthrough, artificially inflating the Carbon and Nitrogen peaks. The Modified CHN method restores C/H/N accuracy but cannot quantify the halogens. For Bromine and Iodine quantification, C-IC provides the highest precision, while TQ-ICP-MS offers excellent trace-level validation.

Validated Experimental Methodologies

Protocol A: Carbon & Nitrogen Determination via Modified Flash Combustion

Causality: To prevent the 52.8% halogen matrix from poisoning the reduction catalyst, a halogen scrubber must be introduced directly into the combustion zone. Silver wool reacts with volatile HX gases to form non-volatile silver halides (AgBr, AgI), trapping them before they reach the chromatographic column.

  • System Preparation: Pack the quartz combustion tube with an extended layer (approx. 50 mm) of high-purity silver wool, positioned immediately downstream of the copper oxide oxidation catalyst.

  • Sample Weighing: Using a microbalance, weigh exactly 1.500 mg of 3-(Benzyloxy)-5-bromo-2-iodopyrazine into a tin capsule.

  • Combustion: Drop the capsule into the furnace at 1050°C under a pulse of pure O₂. The tin capsule triggers an exothermic flash, temporarily raising the local temperature to ~1800°C to ensure complete molecular cleavage.

  • System Suitability: Run a pre-weighed sulfanilamide standard. The system is validated only if the C, H, and N recoveries fall within ±0.3% of their theoretical values. Note: Due to the extreme halogen load, the silver wool must be replaced every 40-50 runs to prevent breakthrough.

Protocol B: Halogen Quantification via Combustion Ion Chromatography (C-IC)

Causality: C-IC uniquely integrates sample preparation and analyte determination[1]. Standard combustion of halogens often yields a mix of HX and insoluble X₂ gases. By introducing water vapor into the furnace (pyrohydrolysis), the reaction is forced to yield exclusively soluble HX gases, ensuring 100% recovery in the aqueous absorber[2].

CIC_Mechanism Sample Sample Introduction (Autosampler) Furnace Pyrohydrolysis (1050°C, Ar/O2/H2O) Sample->Furnace Volatilization Absorber Gas Absorption (H2O2 / H2O) Furnace->Absorber HX/X2 Gases IC Ion Chromatography (Conductivity) Absorber->IC Aqueous Halides Data Br- and I- Quantification IC->Data Chromatogram

Figure 2: Mechanistic workflow of Combustion Ion Chromatography (C-IC) for halogen quantification.

  • Pyrohydrolytic Combustion: Introduce 2.0 mg of the sample into a ceramic boat. Transport the boat into a furnace heated to 1050°C. Maintain a continuous flow of Argon (carrier), Oxygen (oxidant), and highly purified water vapor[3].

  • Gas Absorption: Direct the combustion effluent into an absorption vessel containing 10 mL of 18 MΩ deionized water (H₂O₂ is unnecessary here as sulfur is absent from the molecule).

  • Chromatographic Separation: Automatically inject 20 µL of the absorption solution into an Ion Chromatograph equipped with a high-capacity anion-exchange column (e.g., Dionex IonPac AS15)[3].

  • Detection: Elute using a KOH gradient and detect the separated Br⁻ and I⁻ ions via suppressed conductivity. Quantify against a 5-point calibration curve of certified halide standards.

Protocol C: Trace Profiling via Triple Quadrupole ICP-MS (USP <730>)

Causality: USP <730> outlines ICP-MS for elemental analysis[4], but halogens possess high first ionization potentials (Br = 11.8 eV, I = 10.4 eV), making them poorly ionized in a standard Argon plasma (~15.8 eV)[5]. Furthermore, polyatomic interferences clutter the halogen mass regions. A Triple Quadrupole (TQ) system using O₂ as a reactive cell gas is required to mass-shift interferences away from the target analytes[5].

  • Microwave Digestion: Place 10 mg of the sample into a sealed PTFE vessel with 5 mL of concentrated HNO₃ and 1 mL of HCl. Digest in a microwave system at 220°C for 30 minutes. Crucial: The vessel must be completely cooled before opening to prevent the volatilization loss of Iodine and Bromine.

  • Plasma Optimization: Dilute the digestate 1:100 with deionized water. Introduce the sample into the TQ-ICP-MS.

  • Interference Removal: Operate the instrument in TQ-O₂ mode. The first quadrupole selects the target mass (e.g., m/z 79 for Br). The collision/reaction cell uses pure O₂ to react with polyatomic interferences (like Ar₄₀Ar₃₉⁺), neutralizing them or shifting their masses. The third quadrupole isolates the interference-free halogen isotope for detection[5].

Conclusion

For the rigorous characterization of 3-(Benzyloxy)-5-bromo-2-iodopyrazine, no single instrument provides a complete elemental profile. The gold standard workflow requires Modified CHN Combustion (utilizing silver wool to protect the system) for the organic backbone, paired directly with Combustion Ion Chromatography (C-IC) for the precise, matrix-free quantification of the massive Bromine and Iodine payload.

References[4] Title: Determination of Halogens in Coal Using Combustion Ion Chromatography - Thermo Fisher Scientific. Source: thermofisher.com. URL: 1]">https://www.thermofisher.com[1] Title: Elemental Analysis Of Organic Compounds With The Use Of - NIMC. Source: nimc.gov.ng. URL: 5]">https://nimc.gov.ng[5] Title: 〈730〉 Plasma Spectrochemistry - USP-NF. Source: usp.org. URL: 2]">https://www.usp.org[2] Title: Enhancing the efficiency and effectiveness of halogen and sulfur monitoring... Source: thermofisher.com. URL: 6]">https://www.thermofisher.com[6] Title: Poster note: Sensitive and interference free analysis of halogens using triple quadrupole ICP-MS - ThermoFisher. Source: thermofisher.com. URL: 3]">https://www.thermofisher.com[3] Title: Halogens and sulfur in solid samples according to EN 17813. Source: lcms.cz. URL: https://www.lcms.cz

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 3-(Benzyloxy)-5-bromo-2-iodopyrazine

For drug development professionals and synthetic chemists, managing the lifecycle of complex halogenated intermediates like 3-(Benzyloxy)-5-bromo-2-iodopyrazine is as critical as the synthesis itself. Proper disposal is...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, managing the lifecycle of complex halogenated intermediates like 3-(Benzyloxy)-5-bromo-2-iodopyrazine is as critical as the synthesis itself. Proper disposal is not merely a regulatory checkbox; it is a fundamental component of laboratory safety, environmental stewardship, and operational cost-efficiency.

This guide provides a self-validating framework for the safe handling and disposal of this specific pyrazine derivative.

Chemical Profiling & The Causality of Segregation

3-(Benzyloxy)-5-bromo-2-iodopyrazine features a pyrazine core substituted with a benzyl ether and two heavy halogens: bromine and iodine.

The Causality of Disposal: The presence of bromine and iodine strictly dictates its classification as a Halogenated Organic Waste . Why is this distinction critical? Halogens act as chemical flame retardants. When incinerated, they drastically lower the British Thermal Unit (BTU) value of the waste stream[1]. Furthermore, the thermal destruction of brominated and iodinated compounds generates highly corrosive and toxic acidic gases (such as hydrogen bromide and hydrogen iodide) and carries the risk of forming halogenated dioxins[1].

Consequently, this waste cannot be routed to standard fuel-blending facilities. It requires specialized, to neutralize acidic off-gases[1].

Quantitative Data: Waste Stream Economics & Parameters

Mixing 3-(Benzyloxy)-5-bromo-2-iodopyrazine with standard non-halogenated solvents (like acetone, hexane, or ethanol) contaminates the entire container. This operational error converts inexpensive, fuel-blendable waste into highly regulated, expensive halogenated waste[2].

ParameterHalogenated Waste (e.g., 3-(Benzyloxy)-5-bromo-2-iodopyrazine)Non-Halogenated Waste (e.g., Acetone, Ethanol)
Halogen Content > 1%< 0.1%
Energy Value (BTU/lb) Low (< 5,000 BTU/lb)High (> 10,000 BTU/lb)
Primary Disposal Method High-Temperature Incineration with Scrubbers[1]Fuel Blending / Energy Recovery[1]
Corrosive Byproducts HBr, HI, HClCO2, H2O
Relative Disposal Cost High (Typically 3x to 5x premium)Low

Workflow Diagram: Disposal Decision Logic

G Start 3-(Benzyloxy)-5-bromo-2-iodopyrazine Waste Generated EmptyCheck Is the container completely empty? Start->EmptyCheck RCRAEmpty Triple Rinse (RCRA 40 CFR 261.7) EmptyCheck->RCRAEmpty Yes MixCheck Is it mixed with non-halogenated solvents? EmptyCheck->MixCheck No SolidWaste Dispose as Solid/Glass Waste RCRAEmpty->SolidWaste Mixed Label: Mixed Halogenated Waste (High Disposal Cost) MixCheck->Mixed Yes Pure Label: Halogenated Organic Waste MixCheck->Pure No SAA Store in SAA (<55 Gallons, Sealed) Mixed->SAA Pure->SAA Incineration High-Temperature Incineration SAA->Incineration

Decision workflow for the segregation and disposal of 3-(Benzyloxy)-5-bromo-2-iodopyrazine.

Step-by-Step Methodology: Operational Disposal Protocols

Protocol A: Active Waste Segregation & SAA Management

This protocol is a self-validating system designed to prevent leaks, dangerous chemical reactions, and regulatory fines.

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or glass carboys for liquid waste containing this compound[3]. Avoid metal cans, as halogens can cause pitting and structural corrosion over time.

  • Implement the "Closed Container" Rule: The container must remain tightly capped at all times unless actively receiving waste[3]. Leaving a funnel resting in the mouth of a bottle is a direct violation of EPA Satellite Accumulation Area (SAA) regulations[4].

  • Apply Explicit Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Write "Halogenated Organic Waste" and explicitly list "3-(Benzyloxy)-5-bromo-2-iodopyrazine." Do not use chemical structures or shorthand abbreviations[5].

  • Monitor Volume Limits: Never exceed 55 gallons of total hazardous waste in your laboratory's SAA[5]. Once full, date the container and request a transfer to the central Environmental Health and Safety (EHS) accumulation area within 72 hours[3].

Protocol B: Managing Empty Reagent Containers (RCRA 40 CFR 261.7)

When you finish a bottle of 3-(Benzyloxy)-5-bromo-2-iodopyrazine, the glass bottle itself remains a regulated hazardous item until it is proven "RCRA Empty."

  • Verify Physical Emptiness: Ensure all chemical that can be physically removed (via pouring, scraping, or aspirating) has been removed[6]. The container must have less than 3% by weight of its total capacity remaining to qualify for the next step[7].

  • Execute the Triple-Rinse: Because the residue is a toxic halogenated compound, using a compatible solvent (e.g., a minimal amount of dichloromethane or acetone)[6].

  • Capture the Rinsate (Critical Step): The solvent used for rinsing now contains halogenated residue. Pour this rinsate directly into your Halogenated Organic Waste carboy[7]. Never pour rinsate down the drain.

  • Deface and Discard: Once the bottle is completely dry, thoroughly deface the original chemical label with a thick marker, write "EMPTY" across the glass, and dispose of the bottle in the designated laboratory broken glass/solid waste receptacle[8].

References

  • Laboratory Environmental Management Procedures | University of Central Florida EHS | [Link]

  • Hazardous & Regulated Waste Management Guide | Western Kentucky University |[Link]

  • Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste | U.S. Environmental Protection Agency (EPA) |[Link]

  • Hazardous Waste Disposal SOP | Qatar University (via Scribd) | [Link]

  • Chemical Waste Procedures | University of Nevada, Reno |[Link]

  • How to Determine if Containers are RCRA-Empty [40 CFR 261.7] | Environmental Resource Center | [Link]

  • Drum Reconditioners: Are You Sending RCRA Empty Containers? | ALL4 Environmental Consulting |[Link]

  • Managing Empty Chemical Containers for Disposal | Rowan University EHS |[Link]

Sources

Handling

Advanced Safety &amp; Operational Guide: Handling 3-(Benzyloxy)-5-bromo-2-iodopyrazine

As a Senior Application Scientist, I recognize that highly functionalized building blocks like 3-(Benzyloxy)-5-bromo-2-iodopyrazine (CAS: 1211486-65-5) are indispensable for orthogonal cross-coupling strategies in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that highly functionalized building blocks like 3-(Benzyloxy)-5-bromo-2-iodopyrazine (CAS: 1211486-65-5) are indispensable for orthogonal cross-coupling strategies in drug discovery. However, the exact structural features that make this molecule synthetically valuable—specifically the labile carbon-iodine (C-I) bond, the reactive carbon-bromine (C-Br) bond, and the lipophilic benzyloxy group—demand rigorous, scientifically grounded handling protocols.

This guide transcends basic safety data sheets by explaining the causality behind our safety protocols, ensuring your laboratory operations are both highly efficient and systematically secure.

Chemical Profiling & Mechanistic Hazard Assessment

To handle this compound safely, one must understand its molecular behavior. The C-I bond at the 2-position is highly polarizable and susceptible to photolytic cleavage. Exposure to ambient laboratory lighting can cause homolytic cleavage, generating iodine radicals (


) that rapidly dimerize into molecular iodine (

). This degradation not only ruins the reagent's stoichiometry but also releases

, a severe respiratory and ocular irritant. Furthermore, the benzyloxy group significantly increases the molecule's lipophilicity, enhancing its ability to penetrate standard laboratory gloves and dermal layers upon contact.
Table 1: Mechanistic Hazard Profile
Structural FeatureInduced HazardGHS ClassificationOperational Consequence
C-I Bond (Pos 2) Photolytic degradation releasing ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

STOT SE 3 (Respiratory Irritation)Requires amber glassware and actinic light shielding.
C-Br Bond (Pos 5) Environmental persistenceAquatic Chronic 2Mandates strict halogenated waste segregation[1].
Benzyloxy Group Enhanced lipophilicity / dermal absorptionSkin Irrit. 2, Eye Irrit. 2ARequires double-gloving with nitrile during transfer.
Pyrazine Core Mild basicity, fine powder aerosolizationAcute Tox. 4 (Inhalation/Oral)Must be weighed in a calibrated fume hood.

Personal Protective Equipment (PPE) Matrix

In accordance with the OSHA Personal Protective Equipment Standard (29 CFR 1910.132)[2], PPE must be selected based on a rigorous hazard assessment. Because 3-(Benzyloxy)-5-bromo-2-iodopyrazine is a lipophilic halogenated aromatic, standard single-layer protection is insufficient for concentrated handling.

Table 2: Required PPE & Engineering Controls
Defense LayerSpecificationMechanistic Rationale & Standard
Engineering Control Chemical Fume Hood (80–100 fpm face velocity)Prevents inhalation of aerosolized pyrazine dust and volatile ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

degradants (OSHA 29 CFR 1910.1450),[3].
Hand Protection Double Nitrile Gloves (min. 4 mil thickness)The lipophilic benzyloxy group acts as a permeation enhancer. Double gloving ensures a sterile inner barrier if the outer glove is compromised[4].
Eye Protection ANSI Z87.1 Compliant Safety GogglesProtects against micro-particulate airborne dust and severe ocular irritation from halogenated organics[5].
Body Protection Flame-Resistant (FR) Lab CoatProtects against static discharge ignition when handling fine powders near flammable cross-coupling solvents[2].

Operational Workflow & Handling Protocol

The following self-validating protocol ensures that the chemical remains stable and the researcher remains unexposed during the critical weighing and reaction setup phases.

Step-by-Step Methodology:
  • Pre-Operation Clearance & Shielding: Verify that the fume hood is operational and clear of incompatible strong oxidizers (e.g., chlorates, peroxides)[6]. Shield the sash with amber UV-blocking film or dim the fluorescent lights to prevent photolytic C-I bond cleavage during handling.

  • Static-Free Weighing: Halogenated powders frequently accumulate static charge, leading to sudden aerosolization (the "fly-away" effect). Discharge the weighing boat and spatula using an anti-static gun (e.g., Zerostat) prior to contact.

  • Transfer & Solubilization: Weigh the required mass directly into a tared, amber-glass reaction vial. Immediately dissolve the solid in your chosen reaction solvent (e.g., anhydrous DMF or THF) to stabilize the powder and prevent airborne dispersion.

  • Inert Atmosphere Purge: Seal the reaction vial with a septum and purge with Argon or Nitrogen for 5 minutes. This displaces oxygen, preventing oxidative degradation of the pyrazine ring and protecting the sensitive palladium/copper catalysts typically used in subsequent cross-coupling reactions.

HandlingWorkflow Start 3-(Benzyloxy)-5-bromo-2-iodopyrazine PPE Don PPE (OSHA 29 CFR 1910.132) Start->PPE Hood Fume Hood Setup (OSHA 29 CFR 1910.1450) Start->Hood Weigh Weighing Protocol (Anti-static, Amber Glass) PPE->Weigh Hood->Weigh React Cross-Coupling Reaction (Argon/N2 Purge) Weigh->React Spill Spill Response (Damp Wipe/Absorbent) Weigh->Spill If spilled Waste Halogenated Waste (EPA 40 CFR 268) React->Waste Spill->Waste

Caption: Logical workflow for handling 3-(Benzyloxy)-5-bromo-2-iodopyrazine, including spill contingencies.

Spill Response & Halogenated Waste Disposal Plan

Emergency Spill Response
  • Solid Spills: Do not dry-sweep, as this will aerosolize the toxic powder. Cover the spill with a damp absorbent pad (using water or a mild alcohol) to suppress dust, then carefully wipe it up[3].

  • Solution Spills: Cover with activated charcoal or a universal chemical absorbent.

Disposal Logistics (Critical Compliance)

All waste containing 3-(Benzyloxy)-5-bromo-2-iodopyrazine must be strictly segregated into designated Halogenated Organic Waste containers[7].

The Scientific Causality: Under EPA 40 CFR 268 (Land Disposal Restrictions)[1], halogenated organic compounds cannot be mixed with standard non-halogenated solvent waste. When non-halogenated waste is incinerated at standard temperatures, any contaminating halogens (like the bromine and iodine in this pyrazine) act as radical precursors that catalyze the formation of highly toxic, environmentally persistent polychlorinated/polybrominated dibenzodioxins and furans. Halogenated waste requires specialized, ultra-high-temperature incineration facilities to safely break the carbon-halogen bonds without generating dioxins.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment." U.S. Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 268 Appendix III - List of Halogenated Organic Compounds Regulated Under § 268.32." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

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